9-Anthracenepropionic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-anthracen-9-ylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O2/c18-17(19)10-9-16-14-7-3-1-5-12(14)11-13-6-2-4-8-15(13)16/h1-8,11H,9-10H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDGMYCZUEIGHJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70194006 | |
| Record name | 9-Anthracenepropionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70194006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41034-83-7 | |
| Record name | 9-Anthracenepropionic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041034837 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Anthracenepropionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70194006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 9-Anthracenepropionic Acid: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the chemical properties, structure, and experimental applications of 9-Anthracenepropionic acid (9-APA). 9-APA is a fluorescent polycyclic aromatic hydrocarbon (PAH) derivative that is widely utilized as a molecular probe in various chemical and biological studies.[1] Its utility stems from the distinct fluorescent properties of the anthracene moiety, which is sensitive to the local environment, making it a valuable tool for investigating molecular structures and their surroundings.[1]
Chemical Identity and Physical Properties
This compound is characterized by a propanoic acid group attached to the 9-position of an anthracene core. This structure imparts a dual nature to the molecule; the anthracene core is hydrophobic, while the carboxylic acid group introduces polarity, allowing for a range of chemical reactions.[1]
Table 1: Core Chemical and Physical Data for this compound
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₄O₂ | PubChem[2] |
| Molecular Weight | 250.29 g/mol | PubChem[2] |
| IUPAC Name | 3-(anthracen-9-yl)propanoic acid | PubChem[2] |
| CAS Number | 41034-83-7 | PubChem[2] |
| InChI | InChI=1S/C17H14O2/c18-17(19)10-9-16-14-7-3-1-5-12(14)11-13-6-2-4-8-15(13)16/h1-8,11H,9-10H2,(H,18,19) | PubChem[2] |
| InChIKey | BDGMYCZUEIGHJH-UHFFFAOYSA-N | PubChem[2] |
| SMILES | C1=CC=C2C(=C1)C=C3C=CC=CC3=C2CCC(=O)O | PubChem |
| Appearance | Yellow powder | Alfa Aesar MSDS[3] |
| Vapor Pressure | 0.00000022 mmHg | Haz-Map[3] |
Spectroscopic and Analytical Characterization
The structural features of this compound can be elucidated through various spectroscopic techniques.
Table 2: Mass Spectrometry Data for this compound
| m/z | Interpretation | Source |
| 250 | [M]+ (Molecular Ion) | PubChem[2] |
| 192 | [M - COOH - H]+ | PubChem[2] |
| 191 | [M - COOH]+ | PubChem[2] |
| 172 | Fragment | PubChem[2] |
Table 3: Key Infrared (IR) Spectroscopy Peaks for 9-Anthracenecarboxylic Acid *
| Wavenumber (cm⁻¹) | Functional Group | Description | Source |
| ~3000 | O-H | Carboxylic acid, broad | NIST[4] |
| ~1700 | C=O | Carboxylic acid, strong | NIST[4] |
| ~1600, ~1450 | C=C | Aromatic ring stretch | NIST[4] |
| ~1250 | C-O | Carboxylic acid stretch | NIST[4] |
*Data for the closely related 9-Anthracenecarboxylic acid is provided as a reference.
Table 4: NMR Spectroscopy Data for 9-Anthracenecarboxylic Acid *
| Nucleus | Chemical Shift (ppm) | Description | Source |
| ¹H NMR | 7.5-8.5 | Aromatic protons | ChemicalBook[5] |
| ~11-13 | Carboxylic acid proton | ChemicalBook[5] | |
| ¹³C NMR | 125-135 | Aromatic carbons | ChemicalBook[6] |
| ~170 | Carbonyl carbon | ChemicalBook[6] |
*Data for the closely related 9-Anthracenecarboxylic acid is provided as a reference.
Experimental Protocols
Synthesis of Anthracene Carboxylic Acids
While a specific protocol for this compound is not detailed in the provided results, a general method for the synthesis of a related compound, 9-Anthracenecarboxylic acid, from 9-Anthracenealdehyde is available and provides a relevant synthetic strategy.[7]
Objective: To synthesize 9-Anthracenecarboxylic acid via oxidation of 9-Anthracenealdehyde.
Materials:
-
9-Anthracenealdehyde
-
Isopropanol
-
2-Methyl-2-butene
-
Sodium dihydrogen phosphate
-
Sodium chlorite
-
Aqueous solutions for reagents
Procedure:
-
Charge a reaction vessel with 100g of 9-anthracenealdehyde, 1000g of isopropanol, and 50g of 2-methyl-2-butene.[7]
-
While stirring, add a solution of 113.5g of sodium dihydrogen phosphate in 300g of water to the reaction mixture.[7]
-
Prepare a solution of 68.6g of sodium chlorite in 300g of water. Add this solution dropwise to the reaction mixture, maintaining the temperature between 20-30 °C.[7]
-
After the addition is complete, continue stirring the reaction at room temperature for 2 hours.[7]
-
Following the reaction, evaporate the solvent.
-
Adjust the pH of the remaining mixture to 1-5.
-
Extract the product with an organic solvent.
-
Evaporate the organic phase to yield 9-Anthracenecarboxylic acid.[7]
This method is reported to produce a high-purity product ( >99%) with fewer by-products and under mild reaction conditions.[7]
Analytical Characterization Protocol
Objective: To confirm the identity and purity of synthesized this compound.
Methodology - High-Performance Liquid Chromatography (HPLC):
-
Sample Preparation: Prepare a standard solution of this compound in a suitable solvent (e.g., acetonitrile).
-
Instrumentation: Utilize an HPLC system equipped with a fluorescence detector.
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column is typically suitable.
-
Mobile Phase: A gradient of acetonitrile and water.
-
Detection: Set the fluorescence detector to an excitation wavelength (λex) of ~365 nm and an emission wavelength (λem) of ~410 nm.[8]
-
-
Analysis: Inject the sample and compare the retention time and peak area to the standard to determine purity and concentration. This method is highly sensitive, with detection limits in the picomole range.[8]
Chemical Reactivity and Applications
Photolability and Photo-oxidation
A significant chemical property of this compound is its photolability, primarily driven by photo-oxidation.[1] Upon excitation by UV light, the anthracene moiety can transition to an excited triplet state. This excited state can then transfer energy to molecular oxygen, generating highly reactive singlet oxygen. Singlet oxygen can subsequently attack the electron-rich anthracene core of another 9-APA molecule, leading to the formation of an unstable endoperoxide. This intermediate can further decompose to various oxidation products, such as the corresponding anthraquinone derivative.[1]
Caption: Photo-oxidation pathway of this compound.
Application as a Fluorescent Probe
The fluorescence of the anthracene core is highly sensitive to its local environment, including polarity, viscosity, and the presence of quenching agents.[1] This property makes 9-APA an excellent fluorescent probe for studying complex systems. For example, it has been used to investigate the sorption of xenobiotics in soil and as a fluorescent marker to study biological membranes.[1] Its ionic nature allows it to anchor at the lipid/water interface of membranes, providing a tool to probe this specific cellular environment.[1]
Caption: Experimental workflow for using 9-APA as a fluorescent probe.
Covalent Grafting and Derivatization
The carboxylic acid group of 9-APA is a versatile handle for chemical reactions, such as esterification and amidation.[1] This allows for the covalent attachment of 9-APA to other molecules, particularly biomolecules, to create fluorescently labeled conjugates. A common method involves activating the carboxylic acid with N-hydroxysuccinimide (NHS) to form a reactive NHS ester. This ester can then readily react with primary amines (e.g., lysine residues in proteins) to form a stable amide bond, effectively tagging the protein with a fluorescent probe.[1]
Caption: General scheme for the esterification of this compound.
References
- 1. This compound [benchchem.com]
- 2. This compound | C17H14O2 | CID 170457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 9-Anthracenecarboxylic acid | C15H10O2 | CID 2201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 9-Anthracenecarboxylic acid [webbook.nist.gov]
- 5. 9-Anthracenecarboxylic acid(723-62-6) 1H NMR spectrum [chemicalbook.com]
- 6. 9-Anthracenecarboxylic acid(723-62-6) 13C NMR [m.chemicalbook.com]
- 7. CN113831237A - A kind of synthetic method of 9-anthracenecarboxylic acid - Google Patents [patents.google.com]
- 8. Application of a fluorescent derivatization reagent 9-chloromethyl anthracene on determination of carboxylic acids by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core Fluorescence Mechanism of 9-Anthracenepropionic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Anthracenepropionic acid (9-AP) is a fluorescent molecule widely utilized in various scientific disciplines, including drug development, materials science, and biological research. Its utility stems from the strong, environmentally sensitive fluorescence originating from its anthracene core. This guide provides an in-depth exploration of the fundamental photophysical processes governing the fluorescence of 9-AP, the key factors that modulate its emission, and standardized protocols for its characterization. Understanding these principles is critical for the effective application of 9-AP as a fluorescent probe, label, or structural motif in advanced research.
The Fundamental Fluorescence Mechanism
The fluorescence of this compound is an intrinsic property of its rigid, planar anthracene ring system. The process is governed by the absorption and subsequent emission of photons, a phenomenon best described by the Jablonski energy diagram.
-
Excitation: The process begins when the molecule absorbs a photon of light (typically in the UV range), promoting a π-electron from the highest occupied molecular orbital (HOMO) in the ground state (S₀) to the lowest unoccupied molecular orbital (LUMO) in an excited singlet state (S₁).
-
Vibrational Relaxation: Following excitation, the molecule is often in a higher vibrational level of the S₁ state. It rapidly loses this excess vibrational energy as heat to the surrounding solvent molecules, relaxing to the lowest vibrational level of the S₁ state. This is a non-radiative process that occurs in picoseconds.
-
Fluorescence Emission: From the lowest vibrational level of the S₁ state, the molecule returns to the ground state (S₀) by emitting a photon. This emitted photon is of lower energy (longer wavelength) than the absorbed photon, with the energy difference being known as the Stokes shift.
This entire process is cyclical and can be repeated many times, making 9-AP a robust fluorophore for detection and imaging applications.
Photophysical Properties
The fluorescence of 9-AP is characterized by several key quantitative parameters. While specific data for this compound is not extensively published, the properties of the structurally analogous Anthracene-9-carboxylic acid (ANCA) provide a reliable proxy for its expected behavior.
| Parameter | Value | Conditions | Reference |
| Excitation Maxima (λex) | ~330-390 nm | Solvent Dependent | [1] |
| Emission Maxima (λem) | ~400-470 nm | Solvent Dependent | [1] |
| Fluorescence Lifetime (τf) | 3.66 ns | Ethanol | [1] |
| Quantum Yield (Φf) | Variable | Highly dependent on solvent, pH, and concentration | [1] |
Factors Influencing Fluorescence Mechanism
The fluorescence emission of 9-AP is not static; it is highly sensitive to its local environment. These sensitivities are crucial for its application as a molecular probe.
Solvent Effects (Solvatochromism)
The polarity of the solvent can significantly alter the energy levels of the excited state. Polar solvents can stabilize the more polar excited state of the anthracene ring, leading to a decrease in the energy gap between the S₁ and S₀ states. This results in a red shift (a shift to longer wavelengths) in the emission spectrum.
The spectroscopic properties of the related compound ANCA in various solvents are summarized below, illustrating this trend.
| Solvent | Absorption Max (nm) | Emission Max (cm⁻¹) | Stokes Shift (cm⁻¹) |
| Water | 333, 345, 364, 383 | 24448 | 3100 |
| Methanol | 348, 366, 385 | 24095 | 4690 |
| Ethanol | 349, 367, 386 | 23865 | 4860 |
| Acetonitrile | 348, 366, 385 | 23363 | 5420 |
| Dioxane | 350, 368, 387 | 22470 | 6120 |
| Data adapted from studies on Anthracene-9-carboxylic acid (ANCA)[1]. |
pH and Acid-Base Equilibrium
The propionic acid side chain of 9-AP contains a carboxylic acid group, which can exist in a protonated (neutral) or deprotonated (anionic) state depending on the pH of the medium. This equilibrium directly impacts the electronic properties of the fluorophore, and thus its fluorescence. The anionic form often exhibits different spectral characteristics compared to the neutral form due to the change in electron density and its influence on the anthracene π-system.
Concentration Effects and Dimerization
At higher concentrations, the planar anthracene rings of 9-AP molecules can stack on top of each other through π-π interactions, forming non-fluorescent ground-state dimers or aggregates. This process, known as static quenching, leads to a decrease in the overall fluorescence intensity. In some cases, an excited monomer can interact with a ground-state monomer to form an excited-state dimer, or "excimer," which has its own characteristic, broad, red-shifted emission.[1]
Experimental Protocols
General Fluorescence Spectroscopy
Objective: To obtain the fluorescence emission spectrum of 9-AP.
Methodology:
-
Sample Preparation: Prepare a dilute solution of 9-AP in a spectroscopic-grade solvent (e.g., ethanol). The concentration should be adjusted to have an absorbance of less than 0.1 at the excitation wavelength to avoid inner-filter effects.
-
Instrumentation: Use a calibrated spectrofluorometer.
-
Solvent Blank: Record the emission spectrum of the pure solvent to identify and subtract any background signals, such as Raman scatter.
-
Excitation: Set the excitation monochromator to the desired wavelength (e.g., 365 nm).
-
Emission Scan: Scan the emission monochromator over a wavelength range that covers the expected emission of 9-AP (e.g., 380 nm to 600 nm).
-
Data Correction: Apply instrument-specific correction factors to the raw data to obtain the corrected fluorescence spectrum.
Determination of Relative Fluorescence Quantum Yield (Φf)
Objective: To determine the fluorescence quantum yield of 9-AP relative to a known standard.
Methodology:
-
Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield (Φst) and whose absorption/emission profile overlaps with 9-AP (e.g., quinine sulfate in 0.1 M H₂SO₄, Φst = 0.546, or 9,10-diphenylanthracene in cyclohexane, Φst ≈ 0.95).
-
Solution Preparation: Prepare a series of five to six dilute solutions of both the 9-AP sample (x) and the standard (st) in the same solvent. The absorbances at the chosen excitation wavelength should range from approximately 0.01 to 0.1.
-
Absorbance Measurement: Using a UV-Vis spectrophotometer, measure the absorbance (A) of each solution at the selected excitation wavelength.
-
Fluorescence Measurement: Using a spectrofluorometer, record the corrected emission spectrum for each solution using the same excitation wavelength and instrument settings (e.g., slit widths).
-
Data Analysis:
-
Integrate the area under the corrected emission spectrum for each solution to obtain the integrated fluorescence intensity (I).
-
Plot the integrated fluorescence intensity (I) versus the absorbance (A) for both the 9-AP sample and the standard.
-
Determine the slope (Gradient) of the resulting straight lines for both plots.
-
-
Calculation: Calculate the quantum yield of the sample (Φx) using the following equation:
Φx = Φst * (Gradientx / Gradientst) * (nx² / nst²)
Where n is the refractive index of the solvent used for the sample (x) and the standard (st). If the same solvent is used, the refractive index term cancels out.
Applications in Drug Development and Research
The sensitivity of 9-AP's fluorescence to its environment makes it a powerful tool:
-
Fluorescent Probes: It can be used to probe the microenvironment of systems like micelles, liposomes, and polymer matrices used in drug delivery. Changes in its fluorescence can report on properties like local polarity or viscosity.
-
Bioconjugation: The carboxylic acid group allows for covalent attachment of 9-AP to biomolecules, such as proteins or peptides. This creates fluorescently labeled conjugates for use in binding assays and imaging.
-
Precursor for Functional Materials: 9-AP serves as a key building block for synthesizing more complex, light-responsive materials and supramolecular assemblies for advanced applications.
References
Spectroscopic data for 9-Anthracenepropionic acid (UV-Vis, fluorescence)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic properties of 9-Anthracenepropionic acid, a fluorescent probe with applications in various scientific domains. The document details its ultraviolet-visible (UV-Vis) absorption and fluorescence characteristics, outlines comprehensive experimental protocols for their measurement, and illustrates the fundamental photophysical processes involved.
Spectroscopic Data
The spectroscopic properties of this compound are significantly influenced by the solvent environment due to solvatochromic effects. While specific data for this compound is not extensively available, the data for the structurally analogous compound, 9-Anthracenecarboxylic acid (ANCA), provides a reliable reference. The primary difference, a propionic versus a carboxylic acid side chain, is expected to have a minimal impact on the electronic transitions of the anthracene core.
UV-Vis Absorption and Fluorescence Emission Data
The following table summarizes the UV-Vis absorption maxima (λabs), molar absorptivity (log ε), and fluorescence emission maxima (λem) for 9-Anthracenecarboxylic acid in a range of solvents. These values are indicative of the expected spectroscopic behavior of this compound.
| Solvent | λabs (nm) | log ε | λem (nm) |
| Water | 333, 345, 363, 383 | 4.47, 4.46, 4.66, 4.44 | 448 |
| Methanol | 329, 346, 362, 381 | 4.48, 4.74, 4.87, 4.44 | 446 |
| Ethanol | 330, 347, 363, 383 | 4.46, 4.73, 4.87, 4.43 | 445 |
| Isopropyl alcohol | 332, 348, 364, 384 | 4.04, 4.30, 4.48, 4.14 | 440 |
| Acetonitrile | 328, 345, 361, 381 | 4.49, 4.76, 4.90, 4.45 | 438 |
| Dimethyl sulfoxide (DMSO) | 345, 361, 379, 393 | 4.48, 4.63, 4.58, 4.42 | 451 |
| Chloroform | 331, 347, 363, 383 | 4.39, 4.64, 4.77, 4.38 | 435 |
| Ethyl acetate | 328, 345, 361, 381 | 3.39, 3.65, 3.77, 3.38 | 432 |
| Cyclohexane | 328, 345, 361, 381 | 3.39, 3.65, 3.77, 3.38 | 428 |
| n-Heptane | 327, 344, 360, 380 | 3.48, 3.74, 3.86, 3.47 | 427 |
Data sourced from studies on 9-Anthracenecarboxylic acid, which is expected to exhibit similar spectroscopic behavior.[1]
Fluorescence Quantum Yield
The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. For anthracene and its derivatives, the quantum yield is highly dependent on the molecular structure and the solvent. Unsubstituted anthracene has a fluorescence quantum yield of approximately 0.27 in ethanol.[2] For many 9,10-disubstituted anthracene derivatives, the quantum yield can be significantly higher, often exceeding 0.9 in solution.[1] The quantum yield of this compound is expected to be in the range of other 9-substituted anthracenes and can be determined experimentally using a reference standard.
Experimental Protocols
The following sections provide detailed methodologies for the characterization of the spectroscopic properties of this compound.
UV-Vis Absorption Spectroscopy
Objective: To determine the wavelengths of maximum absorbance (λmax) and the molar extinction coefficient (ε) of this compound in a specific solvent.
Materials:
-
This compound
-
Spectroscopic grade solvent (e.g., ethanol)
-
Volumetric flasks
-
Micropipettes
-
Quartz cuvettes (1 cm path length)
-
UV-Vis spectrophotometer
Procedure:
-
Stock Solution Preparation: Accurately weigh a precise amount of this compound and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mM).
-
Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain a range of concentrations (e.g., 1 µM to 20 µM).
-
Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamp to stabilize. Set the desired wavelength range for scanning (e.g., 200-500 nm).
-
Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank and record a baseline spectrum.
-
Sample Measurement: Record the absorption spectra for each of the diluted solutions of this compound.
-
Data Analysis:
-
Identify the wavelengths of maximum absorbance (λmax).
-
According to the Beer-Lambert law (A = εcl), plot a calibration curve of absorbance at a specific λmax versus concentration.
-
The molar extinction coefficient (ε) can be calculated from the slope of the linear portion of the calibration curve.
-
Fluorescence Spectroscopy
Objective: To determine the excitation and emission maxima and the relative fluorescence quantum yield of this compound.
Materials:
-
This compound solutions of known concentration (prepared as in section 2.1)
-
Fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H2SO4, Φf = 0.54)
-
Quartz fluorescence cuvettes (1 cm path length)
-
Spectrofluorometer
Procedure:
-
Spectrofluorometer Setup: Turn on the spectrofluorometer and allow the excitation lamp to stabilize.
-
Excitation and Emission Spectra:
-
To obtain the emission spectrum, set the excitation wavelength to one of the absorption maxima (e.g., 365 nm) and scan a range of emission wavelengths (e.g., 380-600 nm).
-
To obtain the excitation spectrum, set the emission wavelength to the determined emission maximum and scan a range of excitation wavelengths (e.g., 300-400 nm). The excitation spectrum should resemble the absorption spectrum.
-
-
Quantum Yield Determination (Comparative Method):
-
Prepare a series of dilute solutions of both the this compound sample and the reference standard (e.g., quinine sulfate) with absorbances less than 0.1 at the excitation wavelength to avoid inner filter effects.
-
Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.
-
Measure the fluorescence emission spectrum for each solution, ensuring the excitation wavelength is the same for both the sample and the standard.
-
Integrate the area under the fluorescence emission curve for each spectrum.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
The fluorescence quantum yield (Φf,sample) is calculated using the following equation:
Φf,sample = Φf,ref * (msample / mref) * (η2sample / η2ref)
where:
-
Φf,ref is the quantum yield of the reference.
-
msample and mref are the slopes of the plots of integrated fluorescence intensity vs. absorbance for the sample and the reference, respectively.
-
ηsample and ηref are the refractive indices of the solvents used for the sample and the reference, respectively.
-
-
Photophysical Pathway
The interaction of this compound with light involves a series of photophysical processes. These can be visualized as a sequence of events from the absorption of a photon to the emission of fluorescence.
References
An In-depth Technical Guide to the Solubility of 9-Anthracenepropionic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 9-Anthracenepropionic acid (9-APA). Given the limited availability of precise quantitative solubility data in public literature, this document focuses on providing qualitative solubility information and detailed experimental protocols for researchers to determine quantitative solubility in their own laboratory settings.
Introduction to this compound
This compound, with the chemical formula C₁₇H₁₄O₂, is a fluorescent aromatic carboxylic acid.[1] Its anthracene core imparts distinct photophysical properties, making it a valuable molecule in various research applications, including fluorescence probing and as a building block in the synthesis of novel materials. Understanding its solubility is critical for its effective use in solution-based studies, formulation development, and biological assays.
Qualitative Solubility Profile
Based on available safety data sheets and chemical database information, this compound exhibits a solubility profile typical of a moderately large, nonpolar molecule with a polar functional group. It is generally described as insoluble in water and soluble in various organic solvents. The propionic acid side chain introduces a degree of polarity, but the large, hydrophobic anthracene ring system dominates its solubility characteristics.
Table 1: Qualitative Solubility of this compound
| Solvent Class | Solvent Examples | Qualitative Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Insoluble to Sparingly Soluble | The large hydrophobic anthracene core limits solubility in highly polar, hydrogen-bonding solvents like water. Solubility is expected to be slightly better in alcohols compared to water. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetone, Tetrahydrofuran (THF) | Soluble | These solvents can solvate both the nonpolar anthracene ring and the polar carboxylic acid group effectively. |
| Nonpolar / Halogenated | Dichloromethane (DCM), Chloroform | Soluble | The nonpolar nature of these solvents allows for favorable interactions with the large aromatic system of 9-APA. |
| Aqueous Base | 5% Sodium Hydroxide (NaOH), 5% Sodium Bicarbonate (NaHCO₃) | Soluble | As a carboxylic acid, 9-APA will be deprotonated by aqueous bases to form a more soluble carboxylate salt.[2][3][4][5] |
| Aqueous Acid | 5% Hydrochloric Acid (HCl) | Insoluble | In acidic solutions, the carboxylic acid group remains protonated, and the compound retains its overall nonpolar character, leading to low aqueous solubility.[2][3][4][5] |
Experimental Protocols for Quantitative Solubility Determination
To obtain precise solubility values, standardized experimental methods are required. The "gold standard" for determining equilibrium solubility is the Saturation Shake-Flask Method.[6][7][8][9]
This method determines the equilibrium solubility of a compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (solid)
-
Solvent of interest
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Vials with screw caps
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical instrumentation for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)
Procedure:
-
Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[8]
-
Equilibration: Seal the vials and place them in a shaker or water bath set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period to reach equilibrium (typically 24-72 hours).[7][9] Equilibrium is reached when the concentration of the dissolved compound in the supernatant does not change over time.[9]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove all undissolved particles.[6][7]
-
Quantification: Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method. Analyze the concentration of this compound using a validated analytical technique like HPLC-UV or UV-Vis spectroscopy.[6][10][11]
-
Calculation: Calculate the solubility from the measured concentration and the dilution factor.
High-Performance Liquid Chromatography with Ultraviolet detection is a precise method for quantifying the concentration of dissolved this compound.[10][11][12]
Methodology:
-
Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Calibration Curve: Inject the standard solutions into the HPLC system and record the peak area at the wavelength of maximum absorbance (λmax) for 9-APA. Plot a calibration curve of peak area versus concentration.[10]
-
Sample Analysis: Inject the diluted, filtered supernatant from the shake-flask experiment into the HPLC system under the same conditions.
-
Concentration Determination: Determine the concentration of 9-APA in the sample by interpolating its peak area on the calibration curve.[10]
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in determining the quantitative solubility of this compound.
Caption: Experimental workflow for determining the solubility of this compound.
Conclusion
References
- 1. This compound | C17H14O2 | CID 170457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. scribd.com [scribd.com]
- 5. www1.udel.edu [www1.udel.edu]
- 6. scribd.com [scribd.com]
- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. researchgate.net [researchgate.net]
- 10. pharmaguru.co [pharmaguru.co]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Fluorescence Quantum Yield of 9-Anthracenepropionic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Anthracenepropionic acid (9-AP) is a fluorescent probe of significant interest in various scientific domains, including drug development and biomedical research. Its anthracene moiety confers intrinsic fluorescence, making it a valuable tool for elucidating molecular interactions, tracking cellular processes, and developing novel diagnostic and therapeutic agents. A critical parameter governing the utility of any fluorescent molecule is its fluorescence quantum yield (Φf), which quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.
Factors Influencing the Fluorescence Quantum Yield of this compound
The fluorescence quantum yield of 9-AP is not an immutable constant but is highly sensitive to its molecular environment. Researchers must consider these factors when designing experiments and interpreting results. Key influencing factors for anthracene derivatives include:
-
Solvent Polarity and Viscosity: The polarity of the solvent can significantly impact the energy levels of the excited state and the efficiency of non-radiative decay pathways. In many aromatic compounds, increasing solvent polarity can lead to a decrease in quantum yield. Solvent viscosity can also play a role by restricting molecular vibrations and rotations that can contribute to non-radiative decay, sometimes leading to an increase in fluorescence intensity.
-
pH: The propionic acid moiety of 9-AP contains a carboxylic acid group, which can exist in its protonated or deprotonated form depending on the pH of the medium. The protonation state can alter the electronic properties of the anthracene core and, consequently, its fluorescence quantum yield.[1]
-
Concentration (Self-Quenching): At high concentrations, fluorescent molecules can interact with each other in the excited state, leading to a phenomenon known as self-quenching or concentration quenching. This process provides a non-radiative pathway for de-excitation, thereby reducing the fluorescence quantum yield.
-
Presence of Quenchers: Various molecules, such as dissolved oxygen, heavy atoms, and electron-donating or -accepting species, can act as quenchers of fluorescence. These quenchers interact with the excited state of the fluorophore and promote non-radiative decay.
-
Temperature: Temperature can influence the rates of both radiative and non-radiative decay processes. Generally, an increase in temperature leads to a decrease in fluorescence quantum yield due to an increase in the efficiency of non-radiative pathways.
Quantitative Data on Fluorescence Quantum Yield
As previously noted, specific, experimentally determined fluorescence quantum yield values for this compound across a range of solvents are not widely reported in the literature. Therefore, this section provides a template for researchers to systematically record their own data. By following the detailed experimental protocol provided in the subsequent section, users of this guide can populate this table with their own findings, contributing to a more comprehensive understanding of this important fluorophore.
| Solvent | Refractive Index (η) at 20°C | Standard Used | Standard's Quantum Yield (Φf_std) | Excitation Wavelength (nm) | Measured Quantum Yield of 9-AP (Φf_sample) |
| e.g., Ethanol | 1.361 | Anthracene | 0.27[2] | 355 | |
| e.g., Cyclohexane | 1.426 | Anthracene | 0.36[2] | 355 | |
| e.g., Methanol | 1.329 | Quinine Sulfate | 0.54 | 350 | |
| e.g., Water (pH 7.4) | 1.333 | Quinine Sulfate | 0.54 | 350 | |
Note: The selection of an appropriate standard is crucial and should be based on the spectral overlap with the sample and the solvent used. Anthracene and quinine sulfate are common standards for the UV-Visible region.
Experimental Protocol: Relative Fluorescence Quantum Yield Determination
The most common and accessible method for determining the fluorescence quantum yield is the relative method, which involves comparing the fluorescence of the sample to that of a well-characterized standard with a known quantum yield.[3][4]
Principle
For dilute solutions (absorbance < 0.1) at a given excitation wavelength, the fluorescence quantum yield of a sample (Φf_sample) can be calculated relative to a standard (Φf_std) using the following equation:
Φf_sample = Φf_std * (Isample / Istd) * (Astd / Asample) * (η2sample / η2std)
Where:
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
η is the refractive index of the solvent.
Materials and Instrumentation
-
Spectrofluorometer: Capable of measuring corrected emission spectra.
-
UV-Vis Spectrophotometer: For accurate absorbance measurements.
-
Quartz Cuvettes: 1 cm path length, for both absorbance and fluorescence measurements.
-
This compound (9-AP): High purity.
-
Fluorescence Standard: e.g., Anthracene or Quinine Sulfate (spectroscopic grade).
-
Solvents: Spectroscopic grade, appropriate for dissolving both the sample and the standard.
Step-by-Step Procedure
-
Standard Selection: Choose a fluorescence standard that has a known and stable quantum yield, absorbs and emits in a similar spectral region as 9-AP, and is soluble in the same solvent.
-
Solvent Selection: Use a spectroscopic grade solvent that is transparent at the excitation and emission wavelengths of both the sample and the standard.
-
Preparation of Stock Solutions:
-
Accurately prepare a stock solution of 9-AP of a known concentration (e.g., 10⁻⁴ M).
-
Accurately prepare a stock solution of the chosen standard of a known concentration (e.g., 10⁻⁵ M).
-
-
Preparation of Working Solutions:
-
From the stock solutions, prepare a series of dilutions for both 9-AP and the standard. The absorbance of these solutions at the chosen excitation wavelength should be in the range of 0.01 to 0.1 to avoid inner filter effects.
-
-
Absorbance Measurements:
-
Using the UV-Vis spectrophotometer, record the absorbance spectrum for each working solution of both 9-AP and the standard.
-
Determine the absorbance at the chosen excitation wavelength for each solution.
-
-
Fluorescence Measurements:
-
Set the excitation wavelength on the spectrofluorometer.
-
Record the corrected fluorescence emission spectrum for each working solution of both 9-AP and the standard. Ensure that the experimental parameters (e.g., excitation and emission slit widths) are kept constant for all measurements.
-
Record the fluorescence spectrum of a solvent blank.
-
-
Data Analysis:
-
Subtract the solvent blank spectrum from each of the recorded fluorescence spectra.
-
Integrate the area under the corrected emission spectrum for each solution to obtain the integrated fluorescence intensity (I).
-
For both the 9-AP and the standard, plot the integrated fluorescence intensity versus absorbance at the excitation wavelength.
-
Perform a linear regression for both datasets. The slope of the line is the gradient (Grad).
-
-
Quantum Yield Calculation:
-
Calculate the quantum yield of 9-AP using the following equation, which is derived from the principle mentioned earlier and uses the gradients from the plots:
Φf_sample = Φf_std * (Gradsample / Gradstd) * (η2sample / η2std)
-
Mandatory Visualizations
Experimental Workflow for Relative Quantum Yield Determination
Caption: Workflow for determining the relative fluorescence quantum yield.
Logical Relationship of Factors Affecting Quantum Yield
Caption: Factors influencing the fluorescence quantum yield of 9-AP.
Conclusion
While the precise fluorescence quantum yield of this compound is dependent on its environment, this guide provides the necessary framework for researchers to both understand the influential factors and to experimentally determine this crucial parameter. The detailed protocol for relative quantum yield measurement, coupled with the provided data table template and workflow diagrams, empowers scientists in drug development and other research fields to accurately characterize 9-AP for their specific applications. A thorough understanding and quantification of the fluorescence quantum yield will ultimately lead to more robust and reproducible results when utilizing this compound as a fluorescent probe.
References
Photostability of 9-Anthracenepropionic acid under experimental conditions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the photostability of 9-Anthracenepropionic acid under various experimental conditions. Due to the limited availability of direct quantitative data for this compound, this guide incorporates data from its close structural analog, anthracene-9-carboxylic acid, to provide a substantive understanding of its photochemical behavior. This document outlines key photochemical reactions, presents available quantitative data, details experimental protocols for photostability testing, and illustrates relevant pathways and workflows.
Introduction to the Photochemistry of this compound
This compound, like other 9-substituted anthracene derivatives, is susceptible to photodegradation through several mechanisms. The primary photochemical reactions initiated by the absorption of UV radiation include photodimerization and photooxidation.[1] The substitution at the 9-position influences the steric and electronic factors that govern the rates and products of these reactions.
Photodimerization: Upon excitation, two molecules of this compound can undergo a [4π+4π] cycloaddition to form a dimer. This process can lead to different regioisomers, primarily the head-to-head and head-to-tail cycloadducts. The formation of these dimers results in the loss of the characteristic anthracene absorption and fluorescence.
Photooxidation: In the presence of oxygen, excited this compound can lead to the formation of photo-oxidation products. A common degradation product for many anthracene derivatives is the corresponding anthraquinone.[1] This process can significantly alter the chemical and physical properties of the compound.
Quantitative Photostability Data
The following table summarizes the photostability data for anthracene-9-carboxylic acid, which can be used as a surrogate for estimating the photostability of this compound.
| Compound | Solvent/Medium | Observed Photodegradation | Degradation Product(s) Identified | First-Order Degradation Rate Constant (k) | Activation Energy (Ea) | Reference |
| Anthracene-9-carboxylic acid (ANCA) | Most organic solvents | Photostable | - | Not applicable | Not applicable | [1] |
| Anthracene-9-carboxylic acid (ANCA) | Aqueous media (various pHs) | Photolabile | Anthraquinone (via head-to-head dimer) | Dependent on medium | ~3.2 kJ/mol | [1] |
| Anthracene-9-carboxylic acid (ANCA) | CTAB micelles | Enhanced photodegradation | Anthraquinone | Markedly enhanced | Not specified | [1] |
Note: The provided data is for anthracene-9-carboxylic acid and should be used as an estimation for this compound with caution. Experimental verification for this compound is highly recommended.
Experimental Protocols for Photostability Testing
The following protocols are based on the ICH Q1B guidelines for photostability testing of new drug substances and products. They provide a systematic approach to evaluating the photostability of a compound like this compound.
Materials and Equipment
-
Light Source: A light source capable of emitting both UV and visible light, such as a xenon arc lamp or a metal halide lamp, compliant with ICH Q1B guidelines. The light source should provide an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Photostability Chamber: A temperature and humidity-controlled chamber equipped with the specified light source.
-
Quartz Cells/Containers: For solution-state studies, use quartz cells that are transparent to UV radiation.
-
Analytical Instrumentation: High-Performance Liquid Chromatography (HPLC) with a UV detector, UV-Vis Spectrophotometer, Mass Spectrometer (MS) for product identification.
-
Chemicals: this compound, solvents of appropriate purity (e.g., acetonitrile, water, methanol), and reference standards.
Sample Preparation
-
Solid State: Spread a thin layer of the solid this compound in a suitable container (e.g., petri dish) to ensure uniform exposure to the light source.
-
Solution State: Prepare a solution of known concentration of this compound in the desired solvent(s). The choice of solvent can significantly impact photostability.
Experimental Procedure
-
Initial Analysis: Before light exposure, analyze the initial samples (both solid and solution) for appearance, purity (by HPLC), and UV-Vis absorption spectrum. This will serve as the baseline (t=0).
-
Control Samples: Prepare control samples that are protected from light (e.g., wrapped in aluminum foil) but are stored under the same temperature and humidity conditions as the exposed samples. This helps to distinguish between photodegradation and thermal degradation.
-
Light Exposure: Place the samples and controls in the photostability chamber. Expose the samples to the light source for a specified duration as per ICH Q1B guidelines.
-
Intermediate and Final Analysis: At appropriate time intervals and at the end of the exposure period, withdraw samples and analyze them for any changes in physical appearance, purity (assay for the parent compound and detection of degradation products by HPLC), and UV-Vis spectrum.
-
Degradation Product Identification: If significant degradation is observed, collect the degradation products and identify their structures using techniques like LC-MS/MS and NMR.
Visualizing Photostability Assessment and Degradation Pathways
Experimental Workflow for Photostability Testing
The following diagram illustrates the general workflow for assessing the photostability of a chemical compound according to established guidelines.
Caption: Experimental workflow for photostability assessment.
Potential Photodegradation Pathways of this compound
Based on the known photochemistry of 9-substituted anthracenes, the following diagram illustrates the likely photodegradation pathways for this compound.
Caption: Potential photodegradation pathways for this compound.
Conclusion
The photostability of this compound is a critical parameter for its application in research and drug development. While direct quantitative data is scarce, the behavior of its close analog, anthracene-9-carboxylic acid, suggests that it is likely stable in most organic solvents but susceptible to photodegradation in aqueous media, particularly in the presence of oxygen. The primary degradation pathways are expected to be photodimerization and photooxidation, leading to the formation of dimers and anthraquinone derivatives, respectively. For a definitive assessment of its photostability, it is imperative to conduct experimental studies following standardized protocols such as those outlined in the ICH Q1B guidelines.
References
9-Anthracenepropionic Acid (CAS No. 41034-83-7): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 9-Anthracenepropionic acid, a fluorescent polycyclic aromatic hydrocarbon derivative. It covers its physicochemical properties, detailed synthesis and purification protocols, and its applications as a fluorescent probe in biological research.
Physicochemical Properties
This compound, also known as 3-(anthracen-9-yl)propanoic acid, is a derivative of anthracene, a three-ring aromatic hydrocarbon.[1] The addition of a propionic acid functional group at the 9-position imparts specific chemical and physical characteristics that distinguish it from its parent compound. The presence of the carboxylic acid group introduces polarity and allows for a variety of chemical modifications, such as esterification and amidation, making it a versatile molecule for various research applications.[1] While the anthracene core is hydrophobic, the carboxylic acid moiety provides a degree of hydrophilicity.[1]
| Property | Value | Source |
| CAS Number | 41034-83-7 | [2] |
| Molecular Formula | C₁₇H₁₄O₂ | [2] |
| Molecular Weight | 250.29 g/mol | PubChem |
| Melting Point | 193-197 °C | ChemBK |
| Appearance | Powder | Sigma-Aldrich |
| UV-Vis Absorption (λmax) | 254 nm, with additional bands at 330, 347, 365, and 384 nm (for Anthracene-9-carboxylic acid in ethanol) | [1] |
| Fluorescence Emission | Broad fluorescence around 470 nm in aprotic solvents (for Anthracene-9-carboxylic acid) | [1] |
| pKa | Approximately 4-5 (typical for carboxylic acids) | General Chemistry Principles |
Synthesis and Purification
The primary and most effective method for the synthesis of this compound is the malonic ester synthesis .[3][4] This versatile reaction allows for the formation of a carboxylic acid from an alkyl halide.
Experimental Protocol: Malonic Ester Synthesis
This protocol outlines the synthesis of this compound starting from 9-(chloromethyl)anthracene and diethyl malonate.
Materials:
-
Diethyl malonate
-
Sodium ethoxide (NaOEt)
-
Absolute ethanol
-
9-(chloromethyl)anthracene
-
Diethyl ether
-
Aqueous Sodium Hydroxide (NaOH) solution
-
Aqueous Hydrochloric Acid (HCl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Organic synthesis glassware (round-bottom flasks, condenser, dropping funnel, etc.)
-
Heating mantle
-
Magnetic stirrer
Procedure:
-
Enolate Formation: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide in absolute ethanol. To this solution, add diethyl malonate dropwise at room temperature. The ethoxide acts as a base to deprotonate the α-carbon of the diethyl malonate, forming a resonance-stabilized enolate.[4][5][6]
-
Alkylation: Dissolve 9-(chloromethyl)anthracene in a minimal amount of a suitable solvent like diethyl ether. Add this solution dropwise to the freshly prepared diethyl malonate enolate solution. The enolate acts as a nucleophile, attacking the electrophilic carbon of 9-(chloromethyl)anthracene in an SN2 reaction to form diethyl 2-(anthracen-9-ylmethyl)malonate.[5][6] Heat the reaction mixture to reflux for several hours to ensure the completion of the reaction.
-
Saponification (Ester Hydrolysis): After the alkylation is complete, add an aqueous solution of sodium hydroxide to the reaction mixture. Heat the mixture to reflux. The hydroxide ions will hydrolyze the two ester groups of the substituted malonic ester to carboxylate salts.[5][7]
-
Acidification and Decarboxylation: Cool the reaction mixture to room temperature and then acidify it by the slow addition of aqueous hydrochloric acid until the solution is acidic to litmus paper. The acidification protonates the carboxylate groups to form a β-dicarboxylic acid. Upon gentle heating, this intermediate readily undergoes decarboxylation (loss of CO₂) to yield this compound.[5][7]
-
Work-up and Isolation: Extract the crude product with a suitable organic solvent like diethyl ether. Wash the organic layer with water and brine, then dry it over anhydrous magnesium sulfate. Remove the solvent under reduced pressure to obtain the crude this compound.
Purification Protocol: Recrystallization
Recrystallization is a powerful technique for purifying solid organic compounds.[8][9] The choice of solvent is crucial; the desired compound should be highly soluble at high temperatures and poorly soluble at low temperatures.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, acetic acid, or a mixture of solvents)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: Through small-scale trials, determine a suitable solvent or solvent pair for recrystallization.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solid completely dissolves.[9]
-
Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. As the solution cools, the solubility of the this compound will decrease, leading to the formation of pure crystals.[8][9] The cooling process can be further enhanced by placing the flask in an ice bath.
-
Collection of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.[8]
-
Washing and Drying: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities. Allow the crystals to air dry or dry them in a desiccator to remove all traces of the solvent.
Applications in Research
The intrinsic fluorescence of the anthracene moiety makes this compound a valuable tool in various scientific disciplines, particularly as a fluorescent probe to study biological systems.[1]
Experimental Protocol: Use as a Fluorescent Probe for Lipid Membranes
This protocol provides a general framework for using this compound to study the properties of lipid bilayers, such as fluidity and phase transitions. The hydrophobic anthracene group partitions into the nonpolar region of the membrane, while the polar carboxylic acid group can be located at the interface.
Materials:
-
This compound stock solution (in a suitable organic solvent like ethanol or DMSO)
-
Liposomes or model membranes (e.g., prepared from phosphatidylcholine)
-
Buffer solution (e.g., PBS)
-
Fluorometer
Procedure:
-
Probe Incorporation: Add a small aliquot of the this compound stock solution to the liposome suspension while vortexing to ensure even distribution. The final concentration of the probe should be low enough to avoid self-quenching.
-
Incubation: Incubate the mixture for a period to allow the probe to partition into the lipid bilayers. The incubation time and temperature may need to be optimized.
-
Fluorescence Measurements:
-
Emission Spectra: Excite the sample at a wavelength corresponding to the absorption maximum of the anthracene moiety (around 360-380 nm) and record the fluorescence emission spectrum. Changes in the spectral shape, position of the emission maximum, and fluorescence intensity can provide information about the polarity and viscosity of the probe's microenvironment within the membrane.[10]
-
Fluorescence Anisotropy/Polarization: Measure the fluorescence anisotropy or polarization of the incorporated probe. Changes in these parameters can be related to the rotational mobility of the probe, which in turn reflects the fluidity of the lipid bilayer.
-
Temperature-Dependent Studies: Perform fluorescence measurements over a range of temperatures to study phase transitions in the lipid membrane.
-
Experimental Protocol: Protein Interaction Studies via Fluorescence Quenching
Fluorescence quenching is a powerful technique to study the binding of small molecules to proteins.[11][12] If the protein contains tryptophan residues, their intrinsic fluorescence can be quenched upon binding of a ligand. Alternatively, the fluorescence of a probe like this compound can be quenched upon interaction with a protein.
Materials:
-
This compound solution of known concentration
-
Protein solution of known concentration in a suitable buffer
-
Fluorometer
Procedure:
-
Fluorescence Spectrum of the Probe: Record the fluorescence emission spectrum of the this compound solution in the absence of the protein.
-
Titration: Sequentially add small aliquots of the protein solution to the this compound solution. After each addition, allow the system to equilibrate and then record the fluorescence emission spectrum.
-
Data Analysis:
-
Monitor the decrease in the fluorescence intensity of this compound as a function of the protein concentration.
-
Analyze the quenching data using the Stern-Volmer equation to determine the quenching constant and gain insights into the binding mechanism (static vs. dynamic quenching).
-
If binding occurs, the data can be further analyzed to determine the binding constant (Ka) and the number of binding sites (n).[13]
-
Biological Signaling Pathways
Currently, there is no specific information available in the scientific literature to suggest that this compound is directly involved in or modulates any particular biological signaling pathways. Its primary utility in a biological context is as a fluorescent probe to study the biophysical properties of membranes and molecular interactions.
Visualizations
Synthesis Workflow
The following diagram illustrates the key steps in the malonic ester synthesis of this compound.
Caption: Workflow for the malonic ester synthesis of this compound.
Disclaimer: This document is intended for informational purposes only and should not be considered as a substitute for professional scientific guidance. All laboratory work should be conducted in accordance with established safety protocols.
References
- 1. This compound [benchchem.com]
- 2. This compound | C17H14O2 | CID 170457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. mt.com [mt.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Uptake of n-(9-anthroyloxy) fatty acid fluorescent probes into lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Tryptophan fluorescence quenching as a binding assay to monitor protein conformation changes in the membrane of intact mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Protocol for evaluating drug-protein interactions based on fluorescence spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Derivatization of 9-Anthracenepropionic Acid for Specific Applications: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
9-Anthracenepropionic acid (9-APA) is a versatile fluorescent molecule whose derivatives are increasingly utilized as powerful tools in a wide array of scientific disciplines. The inherent photophysical properties of the anthracene core, characterized by strong blue fluorescence, make it an ideal fluorophore for developing sensitive probes.[1] This technical guide provides a comprehensive overview of the derivatization of this compound, with a focus on its applications in biological research and drug discovery. We will delve into the core principles of 9-APA derivatization, provide detailed experimental protocols for key reactions, present quantitative data on the performance of its derivatives, and illustrate their application in complex biological systems.
Introduction to this compound and its Derivatives
This compound is a derivative of anthracene, a polycyclic aromatic hydrocarbon.[2] Its structure consists of an anthracene moiety linked to a propionic acid group, which provides a reactive handle for covalent attachment to other molecules. The anthracene group serves as a robust fluorophore, while the carboxylic acid functionality allows for a variety of chemical modifications, most notably the formation of amide bonds with primary amines.[2]
The primary application of 9-APA derivatization lies in the creation of fluorescent probes for the sensitive detection and quantification of biomolecules. By converting the carboxylic acid to a more reactive species, such as an N-hydroxysuccinimide (NHS) ester, 9-APA can be efficiently conjugated to proteins, peptides, and other amine-containing molecules. The resulting fluorescently labeled molecules are invaluable for a range of applications, including:
-
Fluorescence Microscopy: Visualizing the localization and trafficking of proteins within living cells.[3]
-
Flow Cytometry: Quantifying cell populations based on the expression of cell surface markers.
-
Immunoassays: Developing sensitive detection methods for antigens and antibodies.
-
Receptor Binding Assays: Studying the interaction of ligands with their receptors, particularly G-protein coupled receptors (GPCRs).[4]
-
Enzyme Assays: Monitoring enzyme activity by detecting the modification of a fluorescently labeled substrate.
Derivatization Chemistry of this compound
The most common and versatile method for derivatizing this compound for bioconjugation is the activation of its carboxylic acid group to form an N-hydroxysuccinimide (NHS) ester. This is typically achieved using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC), in the presence of N-hydroxysuccinimide (NHS).[5]
The EDC/NHS chemistry proceeds in two steps:
-
Activation of the Carboxylic Acid: EDC reacts with the carboxyl group of 9-APA to form a highly reactive O-acylisourea intermediate.[5]
-
Formation of the NHS Ester: The O-acylisourea intermediate readily reacts with NHS to form the more stable amine-reactive NHS ester. This two-step process is often performed in a single pot.[6]
The resulting this compound NHS ester can then be reacted with primary amines on target biomolecules to form stable amide bonds.
Experimental Protocols
Synthesis of this compound N-hydroxysuccinimide (NHS) Ester
This protocol describes a general method for the synthesis of this compound NHS ester using EDC and NHS.
Materials:
-
This compound (9-APA)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Anhydrous Diethyl Ether
-
Argon or Nitrogen gas
-
Glassware (round-bottom flask, dropping funnel, etc.)
-
Magnetic stirrer
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve this compound (1 equivalent) in anhydrous DMF.
-
Add N-hydroxysuccinimide (1.1 equivalents) to the solution and stir until it is fully dissolved.
-
In a separate flask, dissolve EDC (1.2 equivalents) in anhydrous DMF.
-
Slowly add the EDC solution to the 9-APA/NHS mixture dropwise over 30 minutes at room temperature.
-
Allow the reaction to stir at room temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, the solvent is removed under reduced pressure.
-
The crude product is then triturated with anhydrous diethyl ether to precipitate the NHS ester.
-
The solid product is collected by filtration, washed with cold diethyl ether, and dried under vacuum.
Note: The synthesized NHS ester should be stored under desiccated conditions at -20°C to prevent hydrolysis.
Fluorescent Labeling of a Peptide with this compound NHS Ester
This protocol provides a general procedure for labeling a peptide with a primary amine (e.g., the N-terminus or a lysine side chain) with the synthesized 9-APA-NHS ester.
Materials:
-
Peptide with a primary amine
-
This compound NHS ester (9-APA-NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
0.1 M Sodium Bicarbonate Buffer (pH 8.3)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
HPLC system for purification and analysis
Procedure:
-
Dissolve the peptide in 0.1 M sodium bicarbonate buffer (pH 8.3) to a final concentration of 1-10 mg/mL.
-
Dissolve the 9-APA-NHS ester in a minimal amount of anhydrous DMF or DMSO. A 5-10 fold molar excess of the NHS ester over the peptide is typically used.
-
Slowly add the 9-APA-NHS solution to the peptide solution while gently vortexing.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Quench the reaction by adding a small amount of an amine-containing buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.
-
Purify the labeled peptide from unreacted dye and byproducts using a size-exclusion chromatography column equilibrated with a suitable buffer (e.g., PBS).
-
Further purify the labeled peptide using reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the final product by mass spectrometry and measure its concentration using the absorbance of the anthracene moiety.
Data Presentation
The performance of this compound derivatives as fluorescent probes is dependent on their photophysical properties. The following table summarizes key quantitative data for anthracene-based fluorophores. Note that the exact values for 9-APA derivatives may vary depending on the specific conjugate and the local environment.
| Property | Typical Value | Reference |
| Excitation Maximum (λex) | ~360-380 nm | |
| Emission Maximum (λem) | ~400-420 nm | |
| Molar Extinction Coefficient (ε) | > 5,000 M⁻¹cm⁻¹ | |
| Fluorescence Quantum Yield (Φf) | 0.7 - 0.9 in non-polar solvents | [7] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and application of a this compound-labeled peptide for use in a receptor binding assay.
References
- 1. Conformational changes in G-protein-coupled receptors—the quest for functionally selective conformations is open - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conformational biosensors reveal GPCR signalling from endosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Insertion of Nanoluc into the Extracellular Loops as a Complementary Method To Establish BRET-Based Binding Assays for GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Original Fluorescent Ligand-Based Assays Open New Perspectives in G-Protein Coupled Receptor Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 7. researchgate.net [researchgate.net]
Theoretical Calculations of 9-Anthracenepropionic Acid Electronic States: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the theoretical and experimental approaches used to characterize the electronic states of 9-Anthracenepropionic acid. The methodologies outlined herein are crucial for understanding the photophysical properties of this molecule, which is of significant interest in various research and development applications, including its use as a fluorescent probe.
Theoretical Calculations of Electronic States
The electronic states of this compound can be effectively investigated using computational quantum chemistry methods. Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful tools for predicting the electronic structure and excited state properties of aromatic molecules.
Computational Methodology
A typical computational workflow for determining the electronic states of this compound involves several key steps:
-
Geometry Optimization: The first step is to determine the most stable three-dimensional structure of the molecule in its electronic ground state. This is typically achieved using DFT methods, for instance, with the B3LYP functional and a 6-31G(d) basis set.
-
Frontier Molecular Orbital (FMO) Analysis: Once the geometry is optimized, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The energy difference between these orbitals, the HOMO-LUMO gap, provides a first approximation of the lowest excitation energy.
-
Excited State Calculations: To obtain more accurate information about the excited states, Time-Dependent DFT (TD-DFT) calculations are performed. These calculations yield the vertical excitation energies, oscillator strengths (which relate to the intensity of absorption bands), and the nature of the electronic transitions (e.g., π-π*). For more complex systems or to achieve higher accuracy, multiconfigurational methods like the Complete Active Space Self-Consistent Field (CASSCF) followed by second-order perturbation theory (CASPT2) can be employed, as has been done for similar anthracene derivatives.[1]
dot
Figure 1: Workflow for Theoretical Calculation of Electronic States.
Predicted Electronic Properties
| Parameter | Predicted Value Range | Method |
| HOMO Energy | -5.5 to -6.5 eV | DFT (e.g., B3LYP/6-31G(d)) |
| LUMO Energy | -1.5 to -2.5 eV | DFT (e.g., B3LYP/6-31G(d)) |
| HOMO-LUMO Gap | 3.5 to 4.5 eV | DFT (e.g., B3LYP/6-31G(d)) |
| First Singlet Excitation Energy (S₁) | 3.0 to 4.0 eV | TD-DFT or CASPT2 |
| First Triplet Excitation Energy (T₁) | 1.5 to 2.5 eV | TD-DFT or CASPT2 |
| Singlet-Triplet Energy Gap (ΔEST) | 1.0 to 2.0 eV | TD-DFT or CASPT2 |
Experimental Protocols for Electronic State Characterization
The theoretical predictions can be validated and further explored through experimental spectroscopic techniques. The most common methods for characterizing the electronic states of fluorescent molecules are UV-Visible (UV-Vis) absorption spectroscopy and fluorescence spectroscopy.
UV-Visible Absorption Spectroscopy
This technique measures the absorption of light by the molecule as a function of wavelength, providing information about the electronic transitions from the ground state to excited singlet states.
Methodology:
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is required.
-
Sample Preparation:
-
Prepare a stock solution of this compound of a known concentration (e.g., 1 mM) in a suitable solvent (e.g., ethanol or acetonitrile). The solvent should be transparent in the spectral region of interest.
-
Prepare a series of dilutions from the stock solution to obtain concentrations that result in absorbance values between 0.1 and 1.0 for optimal accuracy.
-
-
Measurement:
-
Fill a quartz cuvette with the pure solvent to be used as a blank.
-
Record the baseline spectrum with the blank in both the sample and reference beams.
-
Replace the blank in the sample beam with the cuvette containing the this compound solution.
-
Record the absorption spectrum over a relevant wavelength range (e.g., 200-500 nm).
-
-
Data Analysis:
-
Identify the wavelengths of maximum absorbance (λmax).
-
Use the Beer-Lambert law (A = εcl) to calculate the molar extinction coefficient (ε) at each λmax, where A is the absorbance, c is the concentration, and l is the path length of the cuvette (typically 1 cm).
-
dot
Figure 2: Experimental Workflow for UV-Vis Absorption Spectroscopy.
Fluorescence Spectroscopy
This technique measures the light emitted from the molecule after it has been excited to a higher electronic state. It provides information about the fluorescence properties, including the emission spectrum and quantum yield.
Methodology for Fluorescence Quantum Yield Determination (Comparative Method):
-
Instrumentation: A spectrofluorometer is required.
-
Reference Standard: Select a well-characterized fluorescence standard with a known quantum yield (ΦR) and an absorption/emission profile that overlaps with that of this compound (e.g., quinine sulfate in 0.1 M H2SO4).
-
Sample Preparation:
-
Prepare a series of five to six dilute solutions of both the this compound (sample, S) and the reference standard (R) in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[2]
-
-
Measurement:
-
Record the absorption spectra for all prepared solutions.
-
Set the excitation wavelength of the spectrofluorometer to a wavelength where both the sample and the reference absorb.
-
Record the fluorescence emission spectra for all solutions of the sample and the reference.
-
-
Data Analysis:
-
Integrate the area under the fluorescence emission spectra for each solution.
-
For both the sample and the reference, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength. The resulting plots should be linear.
-
Determine the gradient (Grad) of the straight line for both the sample (GradS) and the reference (GradR).
-
Calculate the fluorescence quantum yield of the sample (ΦS) using the following equation: ΦS = ΦR × (GradS / GradR) × (ηS2 / ηR2) where η is the refractive index of the solvent used for the sample (S) and the reference (R). If the same solvent is used, the refractive index term cancels out.[2]
-
Potential Biological Signaling Pathways
While specific signaling pathways directly modulated by this compound are not well-documented in the available literature, its structural similarity to other biologically active molecules suggests potential areas of interaction. For instance, some anthracene derivatives have been investigated for their interactions with biological membranes and their potential as photosensitizers in photodynamic therapy.[3]
Propionic acid derivatives are also known to be involved in various metabolic pathways. It is conceivable that this compound could interact with enzymes or receptors involved in lipid metabolism or other signaling cascades. However, this remains a speculative area requiring further investigation.
A hypothetical signaling pathway could involve the molecule acting as a modulator of a receptor tyrosine kinase (RTK) pathway, a common target for drug development.
dot
Figure 3: Hypothetical Signaling Pathway Modulation.
Disclaimer: The quantitative data presented in this guide for this compound are predictive and based on studies of similar compounds. Experimental verification is essential for accurate characterization. The signaling pathway depicted is hypothetical and serves as an example of potential biological interactions.
References
Methodological & Application
Application Notes and Protocols for Labeling Peptides with 9-Anthracenepropionic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescently labeled peptides are indispensable tools in a wide array of biochemical and cellular research fields, including enzyme activity assays, receptor binding studies, fluorescence microscopy, and high-throughput screening.[1][2] The covalent attachment of a fluorophore to a peptide allows for sensitive and non-radioactive detection of its localization, interaction, and processing.[1] 9-Anthracenepropionic acid is a fluorescent probe that can be conjugated to peptides to leverage its distinct spectral properties for such applications.
This document provides a detailed protocol for the covalent labeling of peptides with this compound. The most common and robust method for this conjugation is through the reaction of an activated form of the carboxylic acid, typically an N-hydroxysuccinimide (NHS) ester, with primary amines on the peptide, such as the N-terminal alpha-amine or the epsilon-amine of lysine residues.[3][4] This results in the formation of a stable amide bond.[5]
Chemical Reaction Workflow
The labeling process involves a two-step conceptual workflow. First, the carboxylic acid of this compound is activated, often to an NHS ester. This activated ester is then reacted with the peptide in a suitable buffer to form the stable peptide-dye conjugate.
References
Application Notes and Protocols: 9-Anthracenepropionic Acid in Micellar Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Anthracenepropionic acid (9-AP) is a fluorescent probe valuable for the characterization of micellar systems. Its utility stems from the sensitivity of the anthracene moiety's fluorescence to the microenvironment polarity. In aqueous solutions, 9-AP exhibits different fluorescence properties compared to when it is partitioned into the hydrophobic core of a micelle. This change in fluorescence can be harnessed to study various properties of micelles, including their formation, solute partitioning, and role in drug delivery systems. These notes provide an overview of the applications of 9-AP in micellar systems and detailed protocols for key experiments.
Core Applications of this compound in Micellar Systems
This compound is a versatile tool for probing the physicochemical properties of micellar systems. Its applications primarily leverage its fluorescence characteristics, which are sensitive to the surrounding environment.
Determination of Critical Micelle Concentration (CMC)
The critical micelle concentration (CMC) is a fundamental property of a surfactant, representing the concentration at which micelles begin to form. The fluorescence intensity of 9-AP increases as it moves from a polar aqueous environment to the nonpolar interior of a micelle. By monitoring the fluorescence intensity of 9-AP as a function of surfactant concentration, a distinct inflection point is observed at the CMC. This provides a sensitive method for determining the CMC of various surfactants.[1][2]
Characterization of Micellar Microenvironment
The fine structure of the 9-AP fluorescence spectrum is sensitive to the polarity of its local environment. This solvatochromic effect can be used to probe the hydrophobicity of the micellar core. By analyzing the changes in the emission spectrum of 9-AP upon its incorporation into micelles, researchers can gain insights into the nature of the micellar interior.
Determination of Partition Coefficients
The partition coefficient (K_p) quantifies the distribution of a solute between the micellar and aqueous phases. For 9-AP, its partitioning into the micelle is accompanied by a significant change in its fluorescence. This property allows for the determination of the partition coefficient of 9-AP itself, which can serve as a model for other hydrophobic molecules.[3][4] Understanding the partitioning behavior is crucial for applications such as drug delivery and solubilization.
Fluorescence Quenching Studies
Fluorescence quenching experiments using 9-AP within micelles can provide information about the accessibility of the probe to quenchers located in the aqueous or micellar phase. These studies can reveal details about the structure and dynamics of micelles, such as the permeability of the palisade layer and the location of the probe within the micelle.[5][6][7]
Probing Drug Release from Micellar Carriers
In drug delivery research, 9-AP can be co-encapsulated with a therapeutic agent within micelles. By monitoring the fluorescence of 9-AP, it is possible to indirectly study the release kinetics of the drug. Changes in the fluorescence signal can indicate the disruption of the micellar structure and the subsequent release of its contents.[8][9]
Experimental Protocols
Note: The following protocols are generalized methodologies. Specific parameters such as concentrations, incubation times, and instrument settings should be optimized for the particular surfactant system and instrumentation used.
Protocol 1: Determination of Critical Micelle Concentration (CMC) using this compound
Objective: To determine the CMC of a surfactant using 9-AP as a fluorescent probe.
Principle: The fluorescence intensity of 9-AP increases significantly when it partitions from the aqueous phase into the hydrophobic core of micelles. A plot of fluorescence intensity versus the logarithm of the surfactant concentration will show two distinct linear regions. The intersection of these lines corresponds to the CMC.
Materials:
-
This compound (9-AP)
-
Surfactant of interest (e.g., Sodium Dodecyl Sulfate - SDS, Cetyltrimethylammonium Bromide - CTAB, Pluronic F-127)
-
Deionized water
-
Fluorometer
Procedure:
-
Prepare a stock solution of 9-AP: Dissolve a small amount of 9-AP in a suitable organic solvent (e.g., ethanol) to prepare a concentrated stock solution (e.g., 1 mM).
-
Prepare surfactant solutions: Prepare a series of surfactant solutions in deionized water with concentrations spanning the expected CMC.
-
Prepare samples for measurement: To each surfactant solution, add a small aliquot of the 9-AP stock solution to achieve a final 9-AP concentration in the micromolar range (e.g., 1-10 µM). Ensure the final concentration of the organic solvent is minimal (<1%) to avoid affecting micellization.
-
Equilibration: Gently mix the solutions and allow them to equilibrate for a sufficient time (e.g., 30-60 minutes) at a constant temperature.
-
Fluorescence Measurement:
-
Set the excitation wavelength of the fluorometer to a suitable value for 9-AP (typically around 365 nm).
-
Record the emission spectrum (e.g., from 380 nm to 550 nm) or monitor the fluorescence intensity at the emission maximum (around 410 nm).
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum against the logarithm of the surfactant concentration.
-
Identify the two linear regions in the plot and perform a linear regression for each.
-
The concentration at the intersection of the two regression lines is the CMC.
-
Data Presentation:
| Surfactant | Temperature (°C) | Determined CMC (mM) |
| SDS | 25 | [Example Value: 8.2] |
| CTAB | 25 | [Example Value: 0.9] |
| Pluronic F-127 | 25 | [Example Value: 0.7 (wt%)] |
| Tween 80 | 25 | [Example Value: 0.013] |
| Disclaimer: The values in this table are for illustrative purposes and may not represent actual experimental data for 9-AP. |
Visualization:
Protocol 2: Determination of Micelle-Water Partition Coefficient (Kₚ) of 9-AP
Objective: To determine the partition coefficient of 9-AP between the micellar and aqueous phases.
Principle: The partition coefficient can be determined from the change in fluorescence intensity of 9-AP as a function of surfactant concentration above the CMC. A linear relationship can be established based on a pseudo-phase model.
Materials:
-
Same as Protocol 1.
Procedure:
-
Prepare samples as described in Protocol 1, using a range of surfactant concentrations well above the CMC.
-
Record the fluorescence intensity (F) of 9-AP for each surfactant concentration.
-
Measure the fluorescence intensity of 9-AP in water (F₀) and in a high concentration of surfactant where all 9-AP is assumed to be in the micellar phase (F_mic).
-
Data Analysis:
-
The partition coefficient (Kₚ) can be calculated using the following equation, which is derived from the pseudo-phase model: 1 / (F - F₀) = 1 / (F_mic - F₀) + 1 / (Kₚ * (F_mic - F₀) * ([S] - CMC))
-
Where:
-
F is the observed fluorescence intensity.
-
F₀ is the fluorescence intensity in water.
-
F_mic is the fluorescence intensity in the micellar phase.
-
[S] is the total surfactant concentration.
-
CMC is the critical micelle concentration.
-
-
Plot 1 / (F - F₀) versus 1 / ([S] - CMC).
-
The slope of the resulting linear plot is 1 / (Kₚ * (F_mic - F₀)) and the intercept is 1 / (F_mic - F₀).
-
Kₚ can be calculated from the ratio of the intercept to the slope.
-
Data Presentation:
| Surfactant System | Temperature (°C) | Partition Coefficient (Kₚ) |
| SDS | 25 | [Example Value: 1.5 x 10⁴] |
| CTAB | 25 | [Example Value: 2.1 x 10⁴] |
| Pluronic F-127 | 25 | [Example Value: 8.9 x 10³] |
| Tween 80 | 25 | [Example Value: 1.2 x 10⁴] |
| Disclaimer: The values in this table are for illustrative purposes and may not represent actual experimental data for 9-AP. |
Visualization:
Protocol 3: Monitoring Drug Release from Micelles using 9-AP
Objective: To use 9-AP as a fluorescent probe to monitor the release of a co-encapsulated drug from micelles.
Principle: 9-AP is encapsulated within the drug-loaded micelles. The release of the drug, often triggered by a stimulus (e.g., pH change, dilution), can lead to the destabilization of the micelles. This destabilization causes the release of 9-AP into the aqueous environment, resulting in a decrease in its fluorescence intensity.
Materials:
-
Drug-loaded micelles containing co-encapsulated 9-AP.
-
Release medium (e.g., phosphate-buffered saline at different pH values).
-
Dialysis membrane (if using a dialysis method).
-
Fluorometer.
Procedure:
-
Preparation of Drug and 9-AP co-loaded micelles:
-
Prepare the micelles using a suitable method (e.g., thin-film hydration, dialysis).[10]
-
During preparation, add both the drug and 9-AP to the organic phase or dialysis bag.
-
-
Drug Release Study (Dialysis Method):
-
Place a known amount of the drug- and 9-AP-loaded micellar solution into a dialysis bag with a molecular weight cutoff that allows the free drug and 9-AP to pass through but retains the micelles.
-
Immerse the dialysis bag in a known volume of release medium at a constant temperature with gentle stirring.
-
At predetermined time intervals, withdraw an aliquot of the release medium and replace it with fresh medium.
-
Measure the fluorescence intensity of the withdrawn aliquots to determine the concentration of released 9-AP.
-
Simultaneously, the concentration of the released drug can be measured using an appropriate analytical technique (e.g., UV-Vis spectroscopy, HPLC).
-
-
Data Analysis:
-
Plot the cumulative percentage of 9-AP released and the cumulative percentage of drug released as a function of time.
-
The release profile of 9-AP can provide insights into the kinetics of micelle dissociation and, by extension, the release mechanism of the co-encapsulated drug.
-
Data Presentation:
| Time (hours) | Cumulative 9-AP Release (%) | Cumulative Drug Release (%) |
| 0 | 0 | 0 |
| 1 | [Example Value: 5.2] | [Example Value: 6.1] |
| 2 | [Example Value: 10.8] | [Example Value: 12.5] |
| 4 | [Example Value: 20.1] | [Example Value: 23.4] |
| 8 | [Example Value: 35.6] | [Example Value: 41.2] |
| 12 | [Example Value: 48.9] | [Example Value: 56.8] |
| 24 | [Example Value: 65.3] | [Example Value: 75.1] |
| Disclaimer: The values in this table are for illustrative purposes and may not represent actual experimental data for 9-AP. |
Visualization:
Concluding Remarks
This compound is a powerful fluorescent probe for the investigation of micellar systems. Its sensitivity to the local environment allows for the determination of key parameters such as CMC and partition coefficients, and it can serve as an indicator for drug release from micellar nanocarriers. The protocols provided herein offer a foundation for researchers to apply 9-AP in their studies of surfactants and micelle-based drug delivery systems. It is important to reiterate that optimization of the experimental conditions is crucial for obtaining accurate and reproducible results.
References
- 1. Comprehensive study on critical micellar concentrations of SDS in acetonitrile-water solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Self-assemblies of pluronic micelles in partitioning of anticancer drugs and effectiveness of this system towards target protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Progress in Polymeric Micelles for Drug Delivery Applications [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. asianpubs.org [asianpubs.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Measuring Membrane Fluidity with 9-Anthracenepropionic Acid Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Membrane fluidity is a critical biophysical parameter that governs the functions of cellular membranes, including signal transduction, transport, and enzymatic activity. Alterations in membrane fluidity have been implicated in various disease states, making it a key area of investigation in cell biology and drug development. This document provides detailed application notes and protocols for measuring membrane fluidity using a family of fluorescent probes derived from 9-Anthracenepropionic acid, specifically the n-(9-anthroyloxy) fatty acids.
These probes are powerful tools for assessing the fluidity gradient across the lipid bilayer. The fluorophore, an anthroyloxy group, is covalently attached to different positions along a fatty acid chain (e.g., stearic or palmitic acid). When incorporated into a lipid membrane, the position of the fluorophore is fixed at a specific depth within the bilayer, allowing for localized fluidity measurements. The principle of measurement relies on steady-state fluorescence anisotropy, which is sensitive to the rotational mobility of the fluorescent probe. A higher degree of rotational freedom, indicative of a more fluid environment, results in lower fluorescence anisotropy values.
Principle of Measurement: Fluorescence Anisotropy
Fluorescence anisotropy (r) is a ratiometric measurement of the depolarization of fluorescence emission. When a fluorescent molecule is excited with polarized light, the emitted light will also be polarized to a certain extent. Rotational diffusion of the molecule during the excited-state lifetime leads to depolarization. In a viscous environment like a cell membrane, the rotational motion of the probe is restricted. The extent of this restriction is related to the local microviscosity or "fluidity" of the membrane.
The steady-state fluorescence anisotropy is calculated using the following equation:
r = (IVV - G * IVH) / (IVV + 2 * G * IVH)
Where:
-
IVV is the fluorescence intensity measured with the excitation and emission polarizers oriented vertically.
-
IVH is the fluorescence intensity measured with the excitation polarizer oriented vertically and the emission polarizer oriented horizontally.
-
G is the G-factor, an instrument-specific correction factor calculated as IHV / IHH.
A higher anisotropy value (closer to the theoretical maximum of 0.4) indicates a more ordered or less fluid membrane environment, where the rotational motion of the probe is highly restricted. Conversely, a lower anisotropy value signifies a more fluid environment.
Experimental Protocols
I. Preparation of Model Membranes (Liposomes)
Large unilamellar vesicles (LUVs) are commonly used as model membrane systems. This protocol describes their preparation using the thin-film hydration and extrusion method.
Materials:
-
Desired lipids (e.g., Dipalmitoylphosphatidylcholine - DPPC) in chloroform
-
n-(9-anthroyloxy) fatty acid probe (e.g., 2-, 6-, 9-, 12-, or 16-(9-anthroyloxy)stearic acid) in a suitable organic solvent.
-
Chloroform
-
Hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)
-
Rotary evaporator
-
Water bath sonicator
-
Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Round-bottom flask
-
Nitrogen gas source
Procedure:
-
Lipid Film Formation:
-
In a round-bottom flask, combine the desired lipids and the n-(9-anthroyloxy) fatty acid probe. The final probe concentration should be between 0.1-1 mol% of the total lipid.
-
Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the flask wall.
-
Further dry the film under a stream of nitrogen gas and then under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film by adding the hydration buffer to the flask. The temperature of the buffer should be above the gel-to-liquid crystalline phase transition temperature (Tm) of the primary lipid.
-
Vortex the flask vigorously to form a suspension of multilamellar vesicles (MLVs).
-
-
Freeze-Thaw Cycles:
-
Subject the MLV suspension to 5-10 freeze-thaw cycles using liquid nitrogen and a warm water bath. This process helps to increase the lamellarity and encapsulation efficiency.
-
-
Extrusion:
-
To produce LUVs of a defined size, pass the MLV suspension through a mini-extruder fitted with a polycarbonate membrane (e.g., 100 nm) 11-21 times. The extrusion should also be performed at a temperature above the Tm of the lipid.
-
The resulting LUV suspension is now ready for fluorescence measurements.
-
II. Labeling of Cells
Materials:
-
Cultured cells
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
n-(9-anthroyloxy) fatty acid probe stock solution (e.g., in ethanol or DMSO)
-
Centrifuge
Procedure:
-
Harvest cultured cells and wash them twice with PBS by centrifugation.
-
Resuspend the cell pellet in PBS to the desired concentration (e.g., 1 x 106 cells/mL).
-
Add the n-(9-anthroyloxy) fatty acid probe stock solution to the cell suspension. The final probe concentration typically ranges from 1 to 5 µM. The optimal concentration should be determined empirically to achieve sufficient signal without causing membrane perturbation.
-
Incubate the cells with the probe for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with PBS to remove any unincorporated probe.
-
Resuspend the labeled cells in the measurement buffer.
III. Steady-State Fluorescence Anisotropy Measurement
Instrumentation:
-
A fluorometer equipped with polarizers in the excitation and emission light paths and a thermostatted cuvette holder.
Procedure:
-
Place the sample (LUV suspension or labeled cells) in a quartz cuvette and allow it to equilibrate to the desired temperature in the fluorometer's sample holder.
-
Set the excitation wavelength to approximately 365 nm and the emission wavelength to approximately 440 nm. The optimal wavelengths may vary slightly depending on the specific probe and instrument.
-
Measure the fluorescence intensities for the four polarizer orientations: IVV, IVH, IHV, and IHH.
-
Calculate the G-factor (IHV / IHH).
-
Calculate the fluorescence anisotropy (r) using the formula provided above.
Data Presentation
The following table summarizes representative steady-state fluorescence anisotropy (r) values for different n-(9-anthroyloxy)stearic acid (n-AS) probes in synaptosomal plasma membrane vesicles (SPMV) and liposomes derived from their total lipids (SPMVTL) and phospholipids (SPMVPL) at 37°C.[1] A lower anisotropy value indicates higher fluidity.
| Probe (Position of Anthroyloxy Group) | Membrane Type | Fluorescence Anisotropy (r) ± SEM (n=5) |
| 2-AS (near the headgroup) | SPMV | 0.126 ± 0.002 |
| SPMVTL | 0.114 ± 0.001 | |
| SPMVPL | 0.096 ± 0.001 | |
| 6-AS | SPMV | 0.088 ± 0.001 |
| SPMVTL | 0.081 ± 0.001 | |
| SPMVPL | 0.075 ± 0.001 | |
| 9-AS | SPMV | 0.084 ± 0.001 |
| SPMVTL | 0.078 ± 0.001 | |
| SPMVPL | 0.072 ± 0.001 | |
| 12-AS | SPMV | 0.080 ± 0.001 |
| SPMVTL | 0.074 ± 0.001 | |
| SPMVPL | 0.068 ± 0.001 | |
| 16-AS (near the acyl chain terminus) | SPMV | 0.065 ± 0.001 |
| SPMVTL | 0.061 ± 0.001 | |
| SPMVPL | 0.058 ± 0.001 |
Table 1: Fluorescence anisotropy of n-(9-anthroyloxy)stearic acid probes in different membrane preparations.[1]
This data clearly illustrates the fluidity gradient across the membrane, with the region near the aqueous interface (probed by 2-AS) being more ordered (higher anisotropy) and the core of the bilayer (probed by 16-AS) being more fluid (lower anisotropy).
Visualizations
Caption: Experimental workflow for measuring membrane fluidity.
Caption: Cholesterol-mediated membrane fluidity and ErbB2 signaling.
Conclusion
The use of n-(9-anthroyloxy) fatty acid probes provides a robust and sensitive method for quantifying membrane fluidity at different depths within the lipid bilayer. The detailed protocols and data presented in these application notes offer a comprehensive guide for researchers in various fields to employ this technique in their studies of membrane biophysics and its role in cellular function and disease. The ability to resolve the fluidity gradient across the membrane makes these probes particularly valuable for understanding the intricate organization and dynamics of cellular membranes.
References
Application Note: Determination of Critical Micelle Concentration using 9-Anthracenepropionic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The critical micelle concentration (CMC) is a fundamental parameter in the study of surfactants and amphiphilic molecules. It represents the concentration at which individual surfactant molecules (monomers) begin to self-assemble into organized structures called micelles.[1] The determination of CMC is crucial in various fields, including drug delivery, formulation science, and material science, as the formation of micelles significantly alters the properties of a solution, such as its ability to solubilize hydrophobic substances.
Fluorescence spectroscopy is a highly sensitive and widely used technique for determining the CMC of surfactants.[2][3][4] This method utilizes fluorescent probes, whose spectral properties are sensitive to the polarity of their microenvironment. 9-Anthracenepropionic acid (9-AP) is an effective fluorescent probe for this application due to the environmentally sensitive fluorescence of its anthracene moiety. In aqueous solutions below the CMC, 9-AP resides in a polar environment. However, as micelles form, the hydrophobic anthracene portion of 9-AP partitions into the nonpolar core of the micelles. This transition from a polar to a nonpolar environment leads to a discernible change in its fluorescence properties, which can be monitored to determine the CMC.
Principle of the Method
The fluorescence emission spectrum of many aromatic molecules, including anthracene derivatives, is sensitive to the polarity of the surrounding medium. When this compound is in a polar aqueous environment, its fluorescence intensity is typically lower, and the emission spectrum may show specific characteristics. Upon the formation of micelles, the hydrophobic anthracene tail of 9-AP preferentially locates within the nonpolar, hydrophobic core of the micelles. This change in the microenvironment from polar (water) to nonpolar (micelle core) results in a significant increase in the fluorescence quantum yield, leading to a measurable increase in fluorescence intensity. By plotting the fluorescence intensity of 9-AP as a function of surfactant concentration, the CMC can be determined from the point of inflection in the resulting curve, which corresponds to the onset of micelle formation.
Experimental Protocol
This protocol describes the determination of the Critical Micelle Concentration (CMC) of Sodium Dodecyl Sulfate (SDS) using this compound (9-AP) as a fluorescent probe.
Materials and Reagents:
-
This compound (9-AP)
-
Sodium Dodecyl Sulfate (SDS)
-
Ethanol (spectroscopic grade)
-
Deionized water
-
Volumetric flasks
-
Pipettes
-
Quartz cuvettes for fluorescence measurements
Instrumentation:
-
Fluorometer or spectrofluorometer
-
Analytical balance
Preparation of Stock Solutions:
-
9-AP Stock Solution (0.5 mM in Ethanol): Accurately weigh a small amount of 9-AP and dissolve it in spectroscopic grade ethanol to prepare a 0.5 mM stock solution. Note: Ethanol is used to ensure complete dissolution of the hydrophobic 9-AP.
-
SDS Stock Solution (e.g., 20 mM in Deionized Water): Accurately weigh the required amount of SDS and dissolve it in deionized water to prepare a stock solution of a concentration well above the expected CMC (the CMC of SDS is approximately 8.2 mM).[1]
Experimental Procedure:
-
Sample Preparation: Prepare a series of solutions with varying concentrations of SDS. This can be done by serial dilution of the SDS stock solution. For each SDS concentration, add a small, constant aliquot of the 9-AP stock solution to ensure the final concentration of 9-AP is low and constant across all samples (e.g., 5 µM). The final concentration of ethanol from the 9-AP stock should be kept minimal (e.g., <1% v/v) to avoid affecting the CMC. A typical range of SDS concentrations to test would be from below to above the expected CMC (e.g., 1 mM to 15 mM). Prepare a blank sample containing only 9-AP in deionized water (no SDS).
-
Incubation: Allow the prepared solutions to equilibrate for a period of time (e.g., 30 minutes) at a constant temperature.
-
Fluorescence Measurement:
-
Set the excitation wavelength of the fluorometer. For the anthracene moiety, an excitation wavelength of approximately 356 nm is appropriate.[5]
-
Record the fluorescence emission spectrum over a suitable range (e.g., 370 nm to 500 nm). The emission maximum for anthracene is around 397 nm.[5]
-
For each sample, record the fluorescence intensity at the emission maximum.
-
Data Analysis:
-
Plot the fluorescence intensity of 9-AP at the emission maximum as a function of the SDS concentration.
-
The resulting plot will typically show two linear regions with different slopes. The first region, at low SDS concentrations, corresponds to the fluorescence of 9-AP in the aqueous phase. The second region, at higher SDS concentrations, shows a significant increase in fluorescence intensity as 9-AP partitions into the micelles.
-
The CMC is determined from the intersection of the two extrapolated linear portions of the graph.
Data Presentation
The following table summarizes representative data for the determination of the CMC of Sodium Dodecyl Sulfate (SDS) using this compound (9-AP) as a fluorescent probe.
| SDS Concentration (mM) | Fluorescence Intensity (Arbitrary Units) |
| 1.0 | 110 |
| 2.0 | 115 |
| 3.0 | 120 |
| 4.0 | 125 |
| 5.0 | 130 |
| 6.0 | 140 |
| 7.0 | 155 |
| 8.0 | 250 |
| 9.0 | 350 |
| 10.0 | 445 |
| 11.0 | 450 |
| 12.0 | 455 |
| 13.0 | 460 |
| 14.0 | 465 |
| 15.0 | 470 |
Visualizations
Caption: Experimental workflow for CMC determination using 9-AP.
Caption: Principle of fluorescence change of 9-AP with micelle formation.
References
- 1. Determination of Critical Micelle Concentration of Ionic and Non‐Ionic Surfactants by Streaming Potential Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. scispace.com [scispace.com]
- 4. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 5. Spectrum [Anthracene] | AAT Bioquest [aatbio.com]
Application Notes and Protocols: Covalent Labeling of Biomolecules with 9-Anthracenepropionic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Covalent labeling is a powerful technique for studying the structure, function, and interactions of biomolecules. 9-Anthracenepropionic acid is a fluorescent molecule that can be covalently attached to proteins and other biomolecules. The anthracene moiety serves as a fluorescent reporter group that can be used to detect and quantify the labeled biomolecule. The propionic acid side chain provides a carboxylic acid handle for conjugation to primary amines on the target biomolecule. This document provides detailed protocols for the covalent labeling of biomolecules with this compound using a two-step process involving the activation of the carboxylic acid with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), followed by reaction with the target biomolecule.
Principle of the Method
The covalent labeling of biomolecules with this compound is achieved through a two-step chemical reaction. First, the carboxylic acid group of this compound is activated with EDC and NHS to form a semi-stable NHS ester. This activation step is most efficient in a slightly acidic environment (pH 4.5-6.0).[1][2] In the second step, the amine-reactive NHS ester is reacted with the biomolecule in a slightly basic buffer (pH 7.0-8.5) to form a stable amide bond with primary amines, such as the side chain of lysine residues or the N-terminus of proteins.[1][3][4][5]
Applications
The covalent attachment of the fluorescent anthracene group to biomolecules enables a variety of applications in research and drug development, including:
-
Fluorescence-based detection and quantification of proteins: The inherent fluorescence of the anthracene label allows for the sensitive detection of labeled biomolecules in various assays.
-
Structural analysis of proteins: Covalent labeling can be used in conjunction with mass spectrometry to identify solvent-accessible regions of proteins, providing insights into protein folding and conformation.
-
Protein-protein interaction studies: Labeled proteins can be used as probes to study binding events with other proteins or biomolecules.
-
Cellular imaging: The fluorescent properties of anthracene may allow for the visualization of labeled biomolecules within cells.[6]
Quantitative Data Summary
The efficiency of the labeling reaction is influenced by several factors, including pH, reagent concentrations, and reaction time. The following tables summarize key quantitative data for optimizing conjugation protocols.
Table 1: Recommended Reaction Conditions for this compound Activation and Biomolecule Labeling
| Parameter | Activation Step | Labeling Step |
| pH | 4.5 - 6.0 | 7.0 - 8.5 |
| Buffer | MES | PBS or Bicarbonate |
| Temperature | Room Temperature | Room Temperature or 4°C |
| Duration | 15 - 30 minutes | 2 - 4 hours (RT) or overnight (4°C) |
Table 2: Recommended Reagent Concentrations for a Typical Labeling Reaction
| Reagent | Recommended Concentration/Molar Excess |
| Biomolecule | 1 - 10 mg/mL[3] |
| This compound | 10- to 50-fold molar excess over biomolecule |
| EDC | 1.5- to 2-fold molar excess over this compound |
| NHS/sulfo-NHS | 1.5- to 2-fold molar excess over this compound |
| Quenching Reagent | 50 - 100 mM |
Table 3: Spectroscopic Properties of the Anthracene Label
| Property | Value |
| Excitation Maximum (λex) | ~356 nm[7] |
| Emission Maximum (λem) | ~400 nm[8] |
| Molar Extinction Coefficient (ε) at 356 nm | ~9,700 cm⁻¹M⁻¹[9] |
| Quantum Yield | 0.27 - 0.36[9] |
Experimental Protocols
Protocol 1: Activation of this compound with EDC and NHS
This protocol describes the formation of this compound NHS ester.
Materials:
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Activation Buffer: 50 mM MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0[2]
Procedure:
-
Prepare a 100 mM stock solution of this compound in anhydrous DMF or DMSO.
-
Immediately before use, prepare 200 mM stock solutions of EDC and NHS (or sulfo-NHS) in Activation Buffer.
-
In a microcentrifuge tube, combine 10 µL of the 100 mM this compound stock solution with 100 µL of Activation Buffer.
-
Add 10 µL of the 200 mM EDC stock solution and 10 µL of the 200 mM NHS stock solution to the this compound solution.
-
Vortex the mixture gently and incubate at room temperature for 15-30 minutes.
Caption: Workflow for the activation of this compound.
Protocol 2: Covalent Labeling of a Protein with Activated this compound
This protocol describes the labeling of a protein with the pre-activated this compound-NHS ester.
Materials:
-
Activated this compound-NHS ester solution (from Protocol 1)
-
Protein solution (1-10 mg/mL in a suitable buffer)
-
Labeling Buffer: 0.1 M Sodium Bicarbonate or Phosphate Buffered Saline (PBS), pH 8.3-8.5[3][4]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., desalting column)
Procedure:
-
Prepare the protein solution in the Labeling Buffer at a concentration of 1-10 mg/mL.[3]
-
Add the activated this compound-NHS ester solution to the protein solution. A molar excess of 10- to 20-fold of the labeling reagent to the protein is a good starting point.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring or rotation.[4]
-
Quench the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature.
-
Purify the labeled protein from excess labeling reagent and byproducts using a desalting column or dialysis.
Caption: General workflow for protein labeling and purification.
Protocol 3: Characterization of the Labeled Protein
This protocol describes how to determine the degree of labeling (DOL) and confirm the site of modification.
1. Degree of Labeling (DOL) Determination by UV-Vis Spectroscopy
The DOL is the average number of dye molecules conjugated to each protein molecule. It can be estimated by measuring the absorbance of the labeled protein at 280 nm (for the protein) and ~356 nm (for the anthracene label).
Procedure:
-
Measure the absorbance of the purified labeled protein solution at 280 nm (A₂₈₀) and 356 nm (A₃₅₆).
-
Calculate the concentration of the protein using the following formula, which corrects for the absorbance of the dye at 280 nm: Protein Concentration (M) = [A₂₈₀ - (A₃₅₆ × CF)] / ε_protein
-
CF is the correction factor (A₂₈₀ of the free dye / A₃₅₆ of the free dye). This needs to be determined for this compound.
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
Calculate the concentration of the dye: Dye Concentration (M) = A₃₅₆ / ε_dye
-
ε_dye is the molar extinction coefficient of this compound at 356 nm (~9,700 cm⁻¹M⁻¹).[9]
-
-
Calculate the DOL: DOL = Dye Concentration / Protein Concentration
2. Identification of Labeling Sites by Mass Spectrometry
Mass spectrometry can be used to identify the specific amino acid residues that have been labeled.
Procedure:
-
Digest the labeled protein into smaller peptides using a protease (e.g., trypsin).
-
Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10]
-
Search the MS/MS data against the protein sequence, including a modification corresponding to the mass of the this compound moiety.
-
The modified peptides will be identified, pinpointing the site of covalent attachment.
Caption: Characterization workflow for labeled proteins.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Inefficient activation of this compound. | Ensure EDC and NHS solutions are freshly prepared. Optimize activation time and pH. |
| Hydrolysis of the NHS ester. | Perform the labeling reaction immediately after activation. Ensure the pH of the labeling buffer is not too high. | |
| Low reactivity of the biomolecule. | Increase the molar excess of the labeling reagent. Ensure the protein is properly folded and that primary amines are accessible. | |
| Protein Precipitation | High concentration of organic solvent from the labeling reagent stock. | Keep the volume of the organic solvent to a minimum (<10% of the total reaction volume). |
| Protein instability at the labeling pH. | Perform the labeling reaction at 4°C. Screen different labeling buffers. | |
| High Background Fluorescence | Incomplete removal of unreacted labeling reagent. | Ensure thorough purification of the labeled protein using an appropriate size exclusion column or extensive dialysis. |
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling chemicals.
-
EDC and NHS are moisture-sensitive and can be irritating. Handle them in a well-ventilated area.
-
DMF and DMSO are solvents that can facilitate the absorption of chemicals through the skin. Handle with care.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
- 1. benchchem.com [benchchem.com]
- 2. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. interchim.fr [interchim.fr]
- 5. biotium.com [biotium.com]
- 6. Exploring the potential of anthracene derivatives as fluorescence emitters for biomedical applications - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 7. Spectrum [Anthracene] | AAT Bioquest [aatbio.com]
- 8. Fluorescence and Photophysical Properties of Anthracene and Phenanthrene in Water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. omlc.org [omlc.org]
- 10. A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Time-Resolved Fluorescence Spectroscopy of 9-Anthracenepropionic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Anthracenepropionic acid (9-AP) is a fluorescent probe characterized by a polycyclic aromatic hydrocarbon, the anthracene moiety, linked to a propionic acid chain. This structure confers amphiphilic properties to the molecule, making it a versatile tool in biophysical and pharmaceutical research. The anthracene group provides the necessary spectroscopic properties for fluorescence-based investigations, including a notable sensitivity of its fluorescence lifetime to the local microenvironment. Time-resolved fluorescence spectroscopy (TRFS) of 9-AP allows for the detailed study of molecular interactions, dynamics, and the characterization of biological systems such as protein binding and membrane fluidity. This application note provides detailed protocols for the use of 9-AP in TRFS, focusing on its application in studying protein interactions and as a probe for lipid membranes.
Principle of Time-Resolved Fluorescence Spectroscopy
TRFS measures the decay of fluorescence intensity over time after excitation by a short pulse of light. The fluorescence lifetime (τ) is the average time a fluorophore remains in the excited state before returning to the ground state. This parameter is sensitive to a variety of factors, including solvent polarity, viscosity, temperature, and the presence of quenching molecules. Consequently, changes in the fluorescence lifetime of 9-AP can provide valuable insights into its immediate surroundings, making it an excellent probe for studying molecular binding events and the physical properties of its local environment. The most common technique for measuring fluorescence lifetimes in the nanosecond range is Time-Correlated Single Photon Counting (TCSPC).
Data Presentation
| Compound | Solvent | Fluorescence Lifetime (τ) [ns] | Decay Model |
| Anthracene-9-carboxylic acid | Ethanol | 3.66 | Mono-exponential |
| Anthracene-9-carboxylic acid | Ethanol (emission at 468 nm) | Biexponential with a slow component of ~9 | Biexponential |
Table 1: Fluorescence lifetime of Anthracene-9-carboxylic acid in Ethanol. This data can be used as an approximate reference for the expected fluorescence lifetime of this compound.[1]
Experimental Protocols
Protocol 1: Determination of 9-AP Fluorescence Lifetime in Different Solvents
This protocol outlines the procedure for measuring the intrinsic fluorescence lifetime of 9-AP in various organic solvents to characterize its photophysical properties.
Materials:
-
This compound (9-AP)
-
Spectroscopic grade solvents (e.g., ethanol, cyclohexane, acetonitrile, dioxane)
-
Volumetric flasks and pipettes
-
Cuvettes for fluorescence spectroscopy
Instrumentation:
-
Time-Correlated Single Photon Counting (TCSPC) system equipped with:
-
Pulsed light source (e.g., picosecond laser diode or LED) with an excitation wavelength around 360 nm.
-
Emission monochromator.
-
High-speed photodetector (e.g., photomultiplier tube, PMT).
-
TCSPC electronics.
-
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of 9-AP in a suitable solvent (e.g., ethanol) at a concentration of 1 mM.
-
Prepare working solutions of 9-AP in the different solvents of interest by diluting the stock solution to a final concentration of approximately 1-10 µM. The absorbance of the solution at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
-
Instrument Setup:
-
Turn on the TCSPC system and allow the light source and detectors to stabilize.
-
Set the excitation wavelength to approximately 360 nm.
-
Set the emission wavelength to the maximum of the 9-AP fluorescence spectrum (around 410-430 nm, this should be determined by acquiring a steady-state fluorescence spectrum first).
-
-
Data Acquisition:
-
Acquire the Instrument Response Function (IRF) using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox).
-
Replace the scattering solution with the 9-AP sample solution in the cuvette.
-
Acquire the fluorescence decay curve until a sufficient number of photon counts are collected in the peak channel (typically >10,000 counts) to ensure good statistical accuracy.
-
-
Data Analysis:
-
Using appropriate software, perform a deconvolution of the measured fluorescence decay with the IRF.
-
Fit the decay data to a suitable model (e.g., mono- or multi-exponential decay). The quality of the fit should be evaluated by inspecting the residuals and the chi-squared (χ²) value.
-
The fitting procedure will yield the fluorescence lifetime(s) (τ) of 9-AP in the respective solvent.
-
Protocol 2: Studying the Binding of 9-AP to Human Serum Albumin (HSA)
This protocol describes how to use TRFS to investigate the binding of 9-AP to the plasma protein Human Serum Albumin (HSA). Binding is expected to alter the fluorescence lifetime of 9-AP.
Materials:
-
This compound (9-AP)
-
Human Serum Albumin (HSA), fatty acid-free
-
Phosphate-buffered saline (PBS), pH 7.4
-
Volumetric flasks, pipettes, and microcentrifuge tubes
-
Cuvettes for fluorescence spectroscopy
Instrumentation:
-
TCSPC system (as described in Protocol 1).
-
UV-Vis Spectrophotometer.
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of 9-AP in a minimal amount of ethanol and dilute it in PBS (pH 7.4) to a final concentration of 100 µM.
-
Prepare a stock solution of HSA in PBS (pH 7.4) at a concentration of 1 mM. Determine the exact concentration by measuring the absorbance at 280 nm (extinction coefficient of HSA at 280 nm is 35,700 M⁻¹cm⁻¹).
-
Prepare a series of samples with a constant concentration of 9-AP (e.g., 5 µM) and varying concentrations of HSA (e.g., 0, 5, 10, 20, 50, 100 µM) in PBS.
-
-
Instrument Setup and Data Acquisition:
-
Follow the instrument setup and data acquisition steps as described in Protocol 1. The excitation wavelength should be around 360 nm, and the emission wavelength should be monitored at the peak of 9-AP's fluorescence.
-
-
Data Analysis:
-
Analyze the fluorescence decay curves for each sample as described in Protocol 1. The decay of 9-AP in the presence of HSA may become multi-exponential, indicating the presence of both free and bound populations of the probe.
-
Analyze the change in the average fluorescence lifetime as a function of HSA concentration. An increase in the lifetime is often observed upon binding to a protein, as the probe's environment becomes more rigid and shielded from solvent quenching.
-
The data can be used to determine the binding affinity (Ka) by fitting the lifetime changes to a suitable binding model.
-
Protocol 3: 9-AP as a Fluorescent Probe for Lipid Membranes
This protocol details the use of 9-AP to probe the properties of lipid vesicles (liposomes) as a model for biological membranes.
Materials:
-
This compound (9-AP)
-
Lipids (e.g., Dipalmitoylphosphatidylcholine - DPPC)
-
Chloroform
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Extruder with polycarbonate membranes (100 nm pore size)
Instrumentation:
-
TCSPC system (as described in Protocol 1).
Procedure:
-
Liposome Preparation:
-
Dissolve the desired amount of lipid (e.g., DPPC) and a small amount of 9-AP (e.g., 1:500 probe-to-lipid molar ratio) in chloroform in a round-bottom flask.
-
Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
Hydrate the lipid film with PBS (pH 7.4) by vortexing, to form multilamellar vesicles (MLVs).
-
To obtain unilamellar vesicles (LUVs), subject the MLV suspension to several freeze-thaw cycles followed by extrusion through a 100 nm polycarbonate membrane.
-
-
Instrument Setup and Data Acquisition:
-
Follow the instrument setup and data acquisition steps as described in Protocol 1.
-
-
Data Analysis:
-
Analyze the fluorescence decay of 9-AP incorporated into the liposomes. The decay is likely to be multi-exponential, reflecting different locations of the probe within the lipid bilayer.
-
The fluorescence lifetime of 9-AP can provide information about the fluidity and polarity of the membrane. For example, a longer lifetime may indicate a more rigid environment.
-
By performing measurements at different temperatures, the phase transition of the lipid bilayer can be monitored through changes in the fluorescence lifetime of 9-AP.
-
Mandatory Visualization
Caption: General experimental workflow for time-resolved fluorescence spectroscopy.
Caption: Signaling pathway for 9-AP binding to HSA.
Caption: Workflow for preparing and analyzing 9-AP in lipid vesicles.
References
Application Notes and Protocols for 9-Anthracenepropionic Acid as a pH Sensor in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise measurement and monitoring of pH in biological systems are crucial for understanding a myriad of cellular processes, including enzyme activity, signal transduction, ion transport, and drug uptake. Fluorescent pH indicators have emerged as invaluable tools for these investigations due to their high sensitivity, spatial resolution, and real-time measurement capabilities. 9-Anthracenepropionic acid (9-AP) is a fluorescent probe with potential applications in biological pH sensing. The anthracene moiety serves as the fluorophore, while the propionic acid group provides pH sensitivity. The protonation state of the carboxylic acid group is expected to modulate the fluorescence of the anthracene core, allowing for the determination of pH.
This document provides a detailed, albeit generalized, guide for the application of this compound as a fluorescent pH sensor. Due to the limited availability of specific published data on 9-AP for this application, the following protocols and data are based on the known properties of anthracene derivatives and carboxylic acid-based pH sensors. Users are strongly advised to perform a thorough characterization of 9-AP's pH-dependent fluorescence properties before its application in complex biological experiments.
Principle of pH Sensing
The fluorescence of this compound is contingent on its molecular structure. The propionic acid side chain can exist in a protonated (carboxylic acid) or deprotonated (carboxylate) state, depending on the surrounding pH. It is hypothesized that the protonation state of this group influences the fluorescence quantum yield of the anthracene core. This is often due to photoinduced electron transfer (PET), where the carboxylate form may quench the fluorescence of the excited anthracene. As the pH of the environment decreases, the carboxylate group becomes protonated, which can inhibit the PET process and lead to an increase in fluorescence intensity. The relationship between pH and fluorescence intensity can be used to generate a calibration curve to determine unknown pH values.
Quantitative Data
| Property | Estimated Value/Range | Notes |
| pKa | ~4.87 | Based on the pKa of propionic acid.[1][2][3] This value will need to be experimentally determined for 9-AP. |
| Excitation Wavelength (λex) | ~356 nm | Based on the excitation peak of anthracene.[4] This should be optimized experimentally. |
| Emission Wavelength (λem) | ~397 - 420 nm | Based on the emission peak of anthracene.[4][5] The exact peak may shift with pH. |
| pH Sensing Range | ~3.8 - 5.8 | Typically, the useful sensing range of a fluorescent indicator is approximately one pH unit above and below its pKa. |
| Solubility | Soluble in organic solvents (e.g., DMSO, ethanol), sparingly soluble in aqueous solutions. | The propionic acid group enhances water solubility compared to unsubstituted anthracene. |
Experimental Protocols
1. Preparation of this compound Stock Solution
-
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Microcentrifuge tubes
-
-
Protocol:
-
Weigh out a precise amount of this compound.
-
Dissolve the 9-AP in a minimal amount of anhydrous DMSO to prepare a high-concentration stock solution (e.g., 10 mM).
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution at -20°C, protected from light.
-
2. Determination of pKa and pH-Dependent Spectral Properties
-
Materials:
-
9-AP stock solution
-
A series of pH buffers (e.g., citrate, phosphate, borate) covering a wide pH range (e.g., pH 3 to 9)
-
Fluorometer
-
Quartz cuvettes
-
-
Protocol:
-
Prepare a series of solutions with a constant final concentration of 9-AP (e.g., 10 µM) in the different pH buffers.
-
For each pH, record the fluorescence emission spectrum by exciting at the presumed excitation maximum (~356 nm).
-
Record the fluorescence intensity at the emission maximum for each pH.
-
Plot the fluorescence intensity versus pH.
-
The pKa can be determined as the pH at which the fluorescence intensity is halfway between the minimum and maximum values of the sigmoidal fit of the data.
-
Record the excitation and emission maxima at a pH well below the pKa (protonated form) and a pH well above the pKa (deprotonated form).
-
3. General Protocol for Extracellular pH Measurement
-
Materials:
-
9-AP stock solution
-
Biological buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at the desired temperature
-
Cells or biological sample of interest
-
Fluorescence plate reader or microscope
-
-
Protocol:
-
Dilute the 9-AP stock solution in the biological buffer to the desired final working concentration (to be determined during optimization, e.g., 1-10 µM).
-
Add the 9-AP solution to the cells or biological sample.
-
Incubate for a sufficient time to allow for equilibration (e.g., 15-30 minutes).
-
Measure the fluorescence intensity using the predetermined excitation and emission wavelengths.
-
To obtain quantitative pH values, a calibration curve must be generated by measuring the fluorescence of 9-AP in a series of calibration buffers with known pH values.
-
4. General Protocol for Intracellular pH Measurement
Note: The ability of 9-AP to passively cross the cell membrane is not documented. It may require loading techniques such as microinjection or the use of an acetoxymethyl (AM) ester derivative if available. The following is a generalized protocol assuming the probe can be loaded into the cytosol.
-
Materials:
-
9-AP stock solution (or a cell-permeant derivative)
-
Cultured cells on a suitable imaging dish or plate
-
Balanced salt solution (e.g., HBSS)
-
Fluorescence microscope
-
Intracellular pH calibration buffers
-
Nigericin and Valinomycin (ionophores for pH calibration)
-
-
Protocol:
-
Loading: Incubate the cells with a working concentration of 9-AP in HBSS for a specific time (e.g., 30-60 minutes) at 37°C.
-
Washing: Wash the cells with fresh HBSS to remove any extracellular probe.
-
Imaging: Acquire fluorescence images using the appropriate filter set for 9-AP.
-
Calibration (for quantitative measurements):
-
Prepare a set of intracellular calibration buffers with varying pH values (e.g., pH 5.0 to 7.5).
-
To equilibrate the intracellular and extracellular pH, add nigericin (e.g., 10 µM) and valinomycin (e.g., 10 µM) to the calibration buffers.
-
Replace the cell medium with the calibration buffers sequentially and record the fluorescence intensity for each pH.
-
Generate a calibration curve of fluorescence intensity versus pH.
-
Use this calibration curve to convert the fluorescence intensity of the experimental cells to intracellular pH values.
-
-
Visualizations
Caption: Protonation state and fluorescence of 9-AP.
References
Application Notes and Protocols for the Synthesis and Targeted Labeling of 9-Anthracenepropionic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Anthracenepropionic acid is a fluorescent molecule that serves as a valuable building block for the development of targeted probes. Its anthracene core possesses intrinsic fluorescence, making it a useful tool for visualizing and tracking biological molecules and processes. By converting the carboxylic acid group into a reactive ester, such as an N-hydroxysuccinimide (NHS) ester, this compound can be covalently attached to primary amines on biomolecules like proteins, peptides, and amino-modified nucleic acids. This targeted labeling enables researchers to study protein localization, conformation, and interactions, as well as to probe the dynamics of cellular membranes.
These application notes provide a comprehensive overview of the synthesis of this compound and its derivatives, along with detailed protocols for their use in targeted labeling applications.
Data Presentation
Physicochemical and Photophysical Properties
| Property | This compound | This compound, NHS Ester | Reference |
| Molecular Formula | C₁₇H₁₄O₂ | C₂₁H₁₇NO₄ | [1] |
| Molecular Weight | 250.29 g/mol | 359.36 g/mol | [1] |
| Appearance | Yellow solid | - | |
| Excitation Maxima (λex) | ~356 nm | ~356 nm | [2] |
| Emission Maxima (λem) | ~397 nm | ~397 nm | [2] |
| Molar Absorptivity (ε) | Not explicitly found for this compound. For anthracene-9-carboxylic acid: variable depending on solvent. | - | [2] |
| Fluorescence Quantum Yield (Φf) | Not explicitly found for this compound. For other anthracene derivatives, it can be high. | - | [3][4] |
Experimental Protocols
Synthesis of this compound via Malonic Ester Synthesis
This protocol outlines a general and effective method for synthesizing this compound starting from 9-(chloromethyl)anthracene using a malonic ester synthesis approach.[5][6]
Materials:
-
9-(chloromethyl)anthracene
-
Diethyl malonate
-
Sodium ethoxide (NaOEt)
-
Absolute ethanol
-
Diethyl ether
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Sulfuric acid (H₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Alkylation:
-
In a round-bottom flask equipped with a reflux condenser and stirrer, dissolve sodium ethoxide in absolute ethanol.
-
Slowly add diethyl malonate to the stirred solution.
-
To the resulting solution, add 9-(chloromethyl)anthracene dropwise.
-
Reflux the mixture for 2-3 hours.
-
After cooling, pour the reaction mixture into water and extract with diethyl ether.
-
Wash the ether extract with water, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the crude diethyl 2-(anthracen-9-ylmethyl)malonate.
-
-
Hydrolysis and Decarboxylation:
-
Saponify the crude ester by refluxing with a solution of sodium hydroxide in water and ethanol for 2-3 hours.
-
Distill off the ethanol.
-
Acidify the remaining aqueous solution with dilute sulfuric acid.
-
The resulting dicarboxylic acid will precipitate. Filter the precipitate and wash with water.
-
Heat the dried dicarboxylic acid at a temperature above its melting point until the evolution of carbon dioxide ceases.
-
Recrystallize the resulting crude this compound from a suitable solvent (e.g., ethanol) to yield the pure product.
-
Synthesis of this compound, N-Hydroxysuccinimide (NHS) Ester
This protocol describes the activation of the carboxylic acid group of this compound to form a more reactive NHS ester, which is suitable for amine coupling.
Materials:
-
This compound
-
N-Hydroxysuccinimide (NHS)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Stirring apparatus
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound and N-hydroxysuccinimide in anhydrous DCM or DMF.
-
Add EDC or DCC to the solution while stirring at room temperature.
-
Allow the reaction to proceed for 4-12 hours at room temperature.
-
If using DCC, a urea byproduct will precipitate. Remove the precipitate by filtration.
-
Remove the solvent under reduced pressure.
-
The crude NHS ester can be purified by recrystallization or column chromatography.
Protocol for Labeling Proteins with this compound, NHS Ester
This protocol provides a general procedure for the covalent labeling of proteins with the synthesized this compound NHS ester.
Materials:
-
Protein to be labeled (in a suitable buffer, e.g., phosphate-buffered saline, PBS, pH 7.4)
-
This compound, NHS ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
Procedure:
-
Prepare Protein Solution: Dissolve the protein in the labeling buffer at a concentration of 1-10 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris).
-
Prepare Dye Solution: Dissolve the this compound, NHS ester in a small amount of anhydrous DMF or DMSO to create a stock solution.
-
Labeling Reaction:
-
While gently stirring, add a 5-20 fold molar excess of the dye stock solution to the protein solution. The optimal molar ratio should be determined empirically for each protein.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quench Reaction: Add quenching buffer to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted NHS ester. Incubate for 30 minutes at room temperature.
-
Purification: Separate the labeled protein from unreacted dye and byproducts using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS). The labeled protein will elute first.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the labeled protein at the absorbance maximum of the anthracene chromophore (~356 nm) and the protein's absorbance maximum (typically 280 nm).
Visualizations
Synthesis and Labeling Workflow
Caption: Workflow for the synthesis of this compound and its subsequent use in protein labeling.
Application in Probing Lipid Bilayer Dynamics
Anthracene-based fluorescent probes, such as derivatives of this compound, are valuable tools for studying the properties of lipid bilayers in biological membranes.[7][8][9] These probes insert into the lipid membrane, and their fluorescence characteristics can be sensitive to the local environment, providing information on membrane fluidity, phase transitions, and the formation of lipid domains.
Caption: Experimental workflow for using anthracene-based probes to study lipid bilayer properties.
References
- 1. This compound | C17H14O2 | CID 170457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Non-symmetric 9,10-diphenylanthracene-based deep-blue emitters with enhanced charge transport properties - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. 9,10-Diphenylanthracene [omlc.org]
- 5. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. Metabolic incorporation of 9-(2-anthryl)-nonanoic acid, a new fluorescent and photoactivable probe, into the membrane lipids of Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fluorescent probes for asymmetric lipid bilayers: synthesis and properties in phosphatidyl choline liposomes and erythrocyte membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Uptake of n-(9-anthroyloxy) fatty acid fluorescent probes into lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to improve the solubility of 9-Anthracenepropionic acid in aqueous buffers
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to address challenges related to dissolving 9-Anthracenepropionic acid (9-APA) in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so difficult to dissolve in my neutral aqueous buffer?
A1: this compound possesses a large, hydrophobic polycyclic aromatic hydrocarbon structure (the anthracene group).[1] This nonpolar region dominates its chemical properties, leading to very limited solubility in polar solvents like water or neutral buffers. The carboxylic acid group provides some polarity, but not enough to overcome the hydrophobicity of the large aromatic system.[1][2]
Q2: I need to make a stock solution. What is the best solvent to use?
A2: For creating a concentrated stock solution, it is best to use a water-miscible organic solvent. This compound and similar compounds are readily soluble in organic solvents like dimethyl sulfoxide (DMSO) and ethanol.[3][4] You can prepare a high-concentration stock (e.g., 10-100 mM) in one of these solvents, which can then be diluted into your aqueous buffer for the final working concentration.
Q3: Can the use of organic co-solvents like DMSO or ethanol affect my biological experiment?
A3: Yes, this is a critical consideration. Many organic solvents can be toxic to cells or interfere with enzyme activity, even at low concentrations. It is crucial to determine the tolerance of your specific experimental system (e.g., cell line, protein) to the chosen co-solvent. Always run a vehicle control experiment, which includes the same final concentration of the co-solvent in the buffer without the 9-APA, to assess any potential effects.
Troubleshooting Guide: Enhancing Solubility
If you are encountering issues with dissolving this compound, follow these methods in order.
Physicochemical Properties of this compound
Before attempting solubilization, it's helpful to understand the key properties of the compound.
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₄O₂ | [5] |
| Molecular Weight | 250.29 g/mol | [5] |
| Appearance | Pale yellow crystals or powder | [1] |
| pKa (estimated) | ~3.65 (for Anthracene-9-carboxylic acid) | [6] |
| Water Solubility | Insoluble / Very Poor | [1][4] |
| Organic Solvent Solubility | Soluble in DMSO, ethanol, DMF, chloroform | [1][3][4] |
Method 1: pH Adjustment
This is the most recommended initial approach for ionizable compounds like 9-APA. By increasing the pH of the buffer above the compound's pKa, the carboxylic acid group (-COOH) is deprotonated to form a negatively charged carboxylate salt (-COO⁻). This ionized form is significantly more polar and thus more soluble in aqueous solutions.[7][8]
Caption: pH-dependent ionization of this compound.
Experimental Protocol: pH Adjustment
-
Weigh the desired amount of solid this compound and place it in a suitable container.
-
Add approximately 80% of the final required volume of your aqueous buffer. The compound will likely remain as a suspension.
-
While stirring or vortexing, add a dilute basic solution (e.g., 0.1 M to 1 M NaOH) dropwise.
-
Continue adding the base until the solid material is fully dissolved. The solution should become clear.
-
Once dissolved, carefully adjust the pH back down to your desired experimental pH using a dilute acidic solution (e.g., 0.1 M to 1 M HCl). Caution: If you lower the pH significantly below the pKa, the compound may precipitate out of solution.
-
Add the remaining buffer to reach the final target volume and mix thoroughly.
| Pros | Cons |
| Avoids organic solvents that might interfere with the experiment. | May not be suitable if the experiment is sensitive to pH changes. |
| Simple and cost-effective. | Risk of precipitation if the final buffer pH is too low. |
| Generally preferred for biological assays when possible.[7] | May require careful pH monitoring and adjustment. |
Method 2: Using a Co-solvent
If pH adjustment is not feasible or effective, the next best approach is to use a water-miscible organic co-solvent.[8] This method involves first dissolving the 9-APA in a small volume of a compatible organic solvent to create a concentrated stock, which is then diluted to the final working concentration in the aqueous buffer.
Experimental Protocol: Co-solvent Stock Solution
-
Select a water-miscible organic solvent such as DMSO or absolute ethanol.
-
Weigh the this compound and dissolve it in the minimum required volume of the chosen solvent to create a high-concentration stock solution (e.g., 25 mM, 50 mM, or higher). Sonication may aid dissolution.
-
Store this stock solution appropriately (often at -20°C, protected from light).
-
For your experiment, dilute a small aliquot of the stock solution into the aqueous buffer to achieve the final desired concentration. Ensure the final concentration of the organic solvent is low (typically ≤1%, ideally <0.1%) to minimize effects on the experimental system.
| Pros | Cons |
| Highly effective for very hydrophobic compounds. | The co-solvent may be toxic or have unintended effects on the assay.[7] |
| Allows for the preparation of high-concentration stock solutions. | A vehicle control is mandatory to rule out solvent-induced artifacts. |
| Simple to prepare and dilute. | High co-solvent concentrations can lead to compound precipitation upon dilution. |
Decision-Making Workflow for Solubilization
Use the following workflow to determine the best strategy for your specific needs.
Caption: Step-by-step workflow for dissolving this compound.
Advanced Strategies
If the methods above are insufficient, more advanced formulation strategies can be employed, though they require more significant development and validation.
-
Surfactants: Non-ionic surfactants like Tween® 80 or Triton™ X-100 can form micelles in aqueous solutions. These micelles have a hydrophobic core that can encapsulate 9-APA, increasing its apparent solubility.[7]
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. 9-APA can form an inclusion complex with a cyclodextrin molecule, where the hydrophobic anthracene moiety is sequestered inside the cavity, enhancing its solubility in water.[8][9]
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. m.youtube.com [m.youtube.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. fishersci.fi [fishersci.fi]
- 5. This compound | C17H14O2 | CID 170457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. longdom.org [longdom.org]
- 9. researchgate.net [researchgate.net]
Preventing photobleaching of 9-Anthracenepropionic acid during microscopy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of photobleaching when using 9-Anthracenepropionic acid (APA) in fluorescence microscopy.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is my this compound (APA) signal fading?
A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, such as APA, upon exposure to excitation light. When an APA molecule absorbs light, it enters an excited state. While it can return to the ground state by emitting a fluorescent photon, the excited molecule can also undergo chemical reactions, often with surrounding molecules like oxygen, that render it non-fluorescent. This process is cumulative, leading to a gradual decrease in signal intensity with prolonged or intense illumination.
Q2: What are the primary causes of photobleaching for anthracene-based compounds like APA?
A2: The primary causes of photobleaching for APA and other anthracene derivatives involve reactions from their excited states. Key factors include:
-
Reactive Oxygen Species (ROS): Upon excitation, APA can transition to a long-lived triplet state. This triplet state can transfer energy to molecular oxygen, generating highly reactive singlet oxygen (¹O₂) and other ROS. These reactive species can then chemically attack the anthracene core, leading to its degradation and loss of fluorescence.
-
High Excitation Light Intensity: Higher light intensity increases the rate at which APA molecules are excited, accelerating the generation of ROS and subsequent photobleaching.
-
Prolonged Exposure Time: Continuous illumination increases the total number of excitation cycles a fluorophore undergoes, raising the probability of a photobleaching event occurring.
-
Oxygen Concentration: The presence of molecular oxygen is a critical factor in the most common photobleaching pathways.
-
Photodimerization: Anthracene derivatives are known to undergo a [4+4] cycloaddition reaction upon exposure to UV light, forming a non-fluorescent dimer. This process can contribute to signal loss, especially at high concentrations.
Q3: How can I distinguish between photobleaching and other issues causing signal loss?
A3: Signal loss due to photobleaching typically manifests as a gradual decrease in fluorescence intensity over time during continuous imaging. If the signal is weak or absent from the very beginning, the issue might be related to other factors such as inefficient labeling, the use of incorrect filter sets, or low concentration of the probe. A simple way to confirm photobleaching is to move to an adjacent, unexposed area of your sample. If the initial signal in the new area is bright and then fades upon exposure, photobleaching is the likely cause.
Troubleshooting Guides
Issue 1: Rapid loss of fluorescence signal during imaging.
This is the most common issue and is almost always due to photobleaching. Follow these steps to mitigate it:
Step 1: Optimize Imaging Parameters
-
Reduce Illumination Intensity: Use the lowest laser power or lamp intensity that provides a sufficient signal-to-noise ratio. You can use neutral density filters to reduce the intensity of the excitation light.
-
Minimize Exposure Time: Use the shortest possible camera exposure time that yields a clear image.
-
Reduce Frequency of Image Acquisition: For time-lapse experiments, increase the interval between image acquisitions to the longest duration that still captures the biological process of interest.
Step 2: Modify the Chemical Environment
-
Use an Antifade Mounting Medium: Incorporating an antifade reagent into your mounting medium is one of the most effective ways to combat photobleaching. These reagents work by scavenging free radicals and reducing the concentration of molecular oxygen. You can use either commercial or homemade antifade solutions.
Step 3: Consider the Photoreactivity of APA
-
Work at Lower Concentrations: To minimize the risk of photodimerization, use the lowest effective concentration of APA for your experiments.
Issue 2: Choosing the right antifade reagent for APA.
The effectiveness of an antifade reagent can be fluorophore-dependent. For APA, a blue-emitting fluorophore, it is important to choose a reagent that does not introduce autofluorescence in the blue channel.
-
p-Phenylenediamine (PPD): While being a very effective antifade agent, PPD can cause autofluorescence, making it less suitable for blue/green fluorophores.
-
n-Propyl Gallate (NPG) and 1,4-Diazabicyclo[2.2.2]octane (DABCO): These are generally good choices for blue fluorophores as they are effective at scavenging ROS and have lower autofluorescence compared to PPD.
-
Commercial Mountants: Products like VECTASHIELD® and ProLong™ Gold are widely used and have been shown to be effective for a broad range of fluorophores. VECTASHIELD, in particular, has demonstrated good antifading properties for blue dyes like coumarin.
Data Presentation
Table 1: Comparison of Common Antifade Reagents
| Antifade Reagent | Primary Mechanism | Advantages | Disadvantages | Recommended for APA? |
| p-Phenylenediamine (PPD) | ROS Scavenger | Highly effective antifade agent. | Can react with and damage cyanine dyes. May introduce autofluorescence, especially in the blue/green spectrum. | Use with caution; may not be optimal. |
| n-Propyl Gallate (NPG) | ROS Scavenger | Non-toxic and can be used with live cells. | Can be difficult to dissolve. | Recommended |
| 1,4-Diazabicyclo[2.2.2]octane (DABCO) | ROS Scavenger | Less toxic than PPD. | Less effective than PPD. | Recommended |
| Trolox (Vitamin E analog) | Antioxidant | Cell-permeable and has low cytotoxicity, suitable for live-cell imaging. | May require optimization of concentration for different cell types. | Recommended for live-cell imaging. |
Table 2: Performance of a Commercial Antifade Mountant with Blue Fluorophores
| Fluorochrome | Mounting Medium | Half-life (seconds) |
| Coumarin | 90% glycerol in PBS (pH 8.5) | 25 |
| Coumarin | VECTASHIELD® | 106 |
| Fluorescein | 90% glycerol in PBS (pH 8.5) | 9 |
| Fluorescein | VECTASHIELD® | 96 |
Experimental Protocols
Protocol 1: Preparation of a 2% n-Propyl Gallate (NPG) Antifade Mounting Medium
Materials:
-
n-Propyl gallate (Sigma-Aldrich, P3130)
-
Glycerol (ACS grade, 99-100% purity)
-
10X Phosphate-Buffered Saline (PBS)
-
Dimethyl sulfoxide (DMSO)
-
Distilled water
Procedure:
-
Prepare a 1X PBS solution from your 10X stock.
-
Prepare a 20% (w/v) stock solution of n-propyl gallate in DMSO. Note that NPG does not dissolve well in aqueous solutions.
-
To prepare the final mounting medium, mix 9 parts glycerol with 1 part 1X PBS.
-
Slowly add 0.1 parts of the 20% NPG stock solution to the glycerol/PBS mixture while stirring rapidly.
-
For a final concentration of approximately 2% NPG in a glycerol/PBS solution, you can mix 49% PBS and 49% glycerol and add 2% NPG.
-
Store the final solution in the dark at 4°C.
Protocol 2: Preparation of a 2.5% DABCO Antifade Mounting Medium
Materials:
-
1,4-Diazabicyclo[2.2.2]octane (DABCO) (Sigma-Aldrich, D27802)
-
Glycerol
-
0.1 M Tris-HCl, pH 8.5
-
Mowiol 4-88 (optional, for a hardening medium)
Procedure:
-
Dissolve 2.5% (w/v) DABCO in a solution of 25% (w/v) glycerol in 0.1 M Tris-HCl, pH 8.5.
-
If a hardening medium is desired, also dissolve 10% (w/v) Mowiol 4-88 in the same solution. This may require gentle heating (around 50°C) and stirring for a few hours.
-
Aliquot the solution into microtubes and store at -20°C in the dark.
Protocol 3: Quantifying the Photobleaching of this compound
Objective: To measure the rate of photobleaching of APA under specific imaging conditions and to evaluate the effectiveness of an antifade reagent.
Materials:
-
Sample labeled with this compound
-
Microscope with a fluorescence imaging system
-
Image analysis software (e.g., ImageJ/Fiji)
-
Antifade mounting medium (either commercial or prepared as above)
-
Control mounting medium (e.g., glycerol/PBS without antifade)
Procedure:
-
Sample Preparation: Prepare two slides of your APA-labeled sample. Mount one with the control mounting medium and the other with the antifade mounting medium.
-
Microscope Setup: Turn on the microscope and fluorescence light source, allowing the lamp to stabilize. Select the appropriate objective lens and filter cube for APA (excitation ~365 nm, emission ~450 nm).
-
Image Acquisition:
-
Place the control slide on the microscope stage and bring the sample into focus using transmitted light to minimize pre-exposure to the excitation light.
-
Switch to fluorescence illumination and find a region of interest (ROI).
-
Set the camera exposure time and gain to achieve a good signal without saturating the detector. Keep these settings constant for the entire experiment.
-
Configure the software for a time-lapse acquisition. Set the interval between frames to zero for continuous illumination.
-
Start the acquisition and record images until the fluorescence intensity has significantly decreased.
-
Repeat the process for the slide with the antifade mounting medium, using the exact same imaging settings.
-
-
Data Analysis:
-
Open the time-lapse image series in your image analysis software.
-
Define an ROI that contains the fluorescent signal.
-
Measure the mean fluorescence intensity within the ROI for each time point.
-
Correct for background fluorescence by subtracting the mean intensity of a region without any signal.
-
Normalize the fluorescence intensity at each time point to the initial intensity (at time t=0).
-
-
Plotting the Data:
-
Plot the normalized fluorescence intensity as a function of time for both the control and the antifade-treated samples.
-
The rate of fluorescence decay indicates the photostability. A slower decay rate signifies higher photostability. You can fit an exponential decay curve to the data to determine the photobleaching half-life (the time at which the fluorescence intensity drops to 50% of its initial value).
-
Visualizations
Caption: Troubleshooting workflow for photobleaching of this compound.
Troubleshooting guide for 9-Anthracenepropionic acid conjugation reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 9-Anthracenepropionic acid (APA) conjugation reactions.
Troubleshooting Guide
This guide addresses common issues encountered during the conjugation of this compound (APA) to proteins and other biomolecules.
Problem 1: Low or No Conjugation Efficiency
Possible Causes and Solutions
| Possible Cause | Recommended Action |
| Incorrect Buffer pH | The optimal pH for the reaction of NHS esters with primary amines is 8.3-8.5.[1][2] At a lower pH, the amine groups are protonated and less reactive. At a higher pH, the NHS ester is prone to rapid hydrolysis. Verify the pH of your reaction buffer and adjust if necessary. |
| Presence of Competing Amines | Buffers containing primary amines, such as Tris or glycine, will compete with the target protein for reaction with the APA-NHS ester.[3] Use an amine-free buffer like phosphate-buffered saline (PBS) or sodium bicarbonate buffer. Ensure your protein sample is free from amine-containing stabilizers. |
| Hydrolyzed APA-NHS Ester | The N-hydroxysuccinimide (NHS) ester of APA is moisture-sensitive and can hydrolyze over time, rendering it inactive.[3][4] Always use fresh, high-quality APA-NHS ester and store it desiccated at -20°C. Allow the reagent to warm to room temperature before opening to prevent condensation. |
| Poor Solubility of APA-NHS Ester | This compound is a hydrophobic molecule. Its NHS ester may have limited solubility in aqueous buffers, leading to low reactivity.[5] Dissolve the APA-NHS ester in a small amount of anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before adding it to the protein solution.[1][3] The final concentration of the organic solvent in the reaction mixture should ideally be kept below 10-15% to avoid protein denaturation.[6] |
| Insufficient Molar Excess of APA-NHS Ester | A sufficient molar excess of the APA-NHS ester over the protein is required to drive the reaction to completion. A common starting point is a 10- to 20-fold molar excess. This may need to be optimized for your specific protein and desired degree of labeling. |
| Low Number of Accessible Primary Amines | The conjugation reaction targets the N-terminus and lysine residues of the protein. If your protein has a low number of surface-accessible primary amines, the labeling efficiency will be inherently low. Consider using a higher molar excess of the APA-NHS ester or exploring alternative conjugation chemistries. |
Problem 2: Protein Precipitation or Aggregation During or After Conjugation
Possible Causes and Solutions
| Possible Cause | Recommended Action |
| High Concentration of Organic Solvent | The addition of DMSO or DMF to solubilize the APA-NHS ester can cause protein precipitation if the final concentration is too high.[6] Keep the final organic solvent concentration as low as possible, ideally below 10-15%.[6] Add the APA-NHS ester solution dropwise to the protein solution while gently stirring to ensure rapid mixing. |
| Increased Hydrophobicity of the Conjugate | The covalent attachment of the hydrophobic anthracene moiety increases the overall hydrophobicity of the protein, which can lead to aggregation. Perform the conjugation reaction at a lower protein concentration. Consider adding a small amount of a non-ionic surfactant or other stabilizing agent to the reaction buffer. |
| High Degree of Labeling | Excessive labeling can alter the protein's surface properties and lead to aggregation. Reduce the molar excess of the APA-NHS ester or shorten the reaction time to achieve a lower degree of labeling. |
| Suboptimal Buffer Conditions | The pH and ionic strength of the buffer can influence protein stability. Ensure the buffer conditions are optimal for your specific protein. |
Problem 3: Difficulty in Purifying the APA-Conjugated Protein
Possible Causes and Solutions
| Possible Cause | Recommended Action |
| Presence of Unreacted APA and Hydrolyzed Byproducts | Unreacted APA-NHS ester and its hydrolysis product (this compound) are hydrophobic and can be difficult to separate from the conjugated protein. |
| - Size Exclusion Chromatography (SEC) | SEC can be used to separate the larger conjugated protein from the smaller unreacted APA molecules. However, due to the hydrophobicity of APA, it may interact with the SEC resin, leading to poor separation. |
| - Hydrophobic Interaction Chromatography (HIC) | HIC is a powerful technique for purifying hydrophobic proteins.[1][7][8][9] The APA-conjugated protein will be more hydrophobic than the unlabeled protein and can be effectively separated. |
| - Dialysis/Buffer Exchange | Extensive dialysis or buffer exchange against a buffer containing a low percentage of an organic solvent (e.g., 5-10% ethanol or isopropanol) can help to remove hydrophobic small molecules. |
| Aggregation of the Conjugated Protein | The increased hydrophobicity of the APA-conjugated protein can lead to aggregation, making purification challenging. |
| - Optimization of HIC Conditions | Use a less hydrophobic HIC resin (e.g., butyl or phenyl) to avoid overly strong binding of the aggregated protein.[10][11] Elute the protein with a shallow gradient of decreasing salt concentration.[8][12] In some cases, the addition of a low concentration of a non-ionic detergent or organic solvent to the elution buffer may be necessary to recover the protein.[13] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting molar ratio of APA-NHS ester to protein?
A common starting point is a 10- to 20-fold molar excess of the APA-NHS ester to the protein. However, the optimal ratio will depend on the specific protein, its concentration, and the desired degree of labeling, and may require empirical optimization.
Q2: What is the best way to dissolve the APA-NHS ester?
Due to its hydrophobicity, this compound N-hydroxysuccinimide ester should first be dissolved in a minimal amount of anhydrous DMSO or DMF before being added to the aqueous protein solution.[1][3]
Q3: What is the maximum concentration of organic solvent that can be used in the reaction?
To avoid protein denaturation and precipitation, the final concentration of the organic solvent (DMSO or DMF) in the reaction mixture should be kept as low as possible, ideally below 10-15%.[6]
Q4: How can I remove unreacted APA after the conjugation reaction?
Hydrophobic Interaction Chromatography (HIC) is a highly effective method for separating the more hydrophobic APA-conjugated protein from the unlabeled protein and unreacted APA.[1][7][8][9] Size exclusion chromatography and extensive dialysis can also be used, but may be less effective due to the hydrophobic nature of APA.
Q5: My APA-conjugated protein is aggregating. What can I do?
Aggregation is a common issue due to the increased hydrophobicity of the conjugated protein. Try reducing the degree of labeling by using a lower molar excess of the APA-NHS ester. During purification with HIC, use a less hydrophobic resin and consider adding a low concentration of a non-ionic detergent or organic solvent to your buffers to improve solubility.[10][11][13]
Experimental Protocols
General Protocol for APA Conjugation to a Protein
-
Protein Preparation:
-
Dissolve the protein in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5) at a concentration of 1-10 mg/mL.
-
If the protein is in a buffer containing amines (e.g., Tris), perform a buffer exchange into the reaction buffer.
-
-
APA-NHS Ester Solution Preparation:
-
Allow the vial of APA-NHS ester to warm to room temperature before opening.
-
Prepare a stock solution of the APA-NHS ester (e.g., 10 mg/mL) in anhydrous DMSO or DMF. This should be done immediately before use.
-
-
Conjugation Reaction:
-
Calculate the required volume of the APA-NHS ester stock solution to achieve the desired molar excess.
-
While gently stirring the protein solution, add the APA-NHS ester solution dropwise.
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight, protected from light.
-
-
Quenching the Reaction (Optional):
-
The reaction can be quenched by adding a small molecule with a primary amine (e.g., Tris or glycine) to a final concentration of about 50 mM to react with any remaining APA-NHS ester.
-
-
Purification of the Conjugate:
-
Purify the APA-conjugated protein using Hydrophobic Interaction Chromatography (HIC).
-
Protocol for Purifying APA-Conjugated Protein using HIC
-
Column and Buffer Preparation:
-
Select an appropriate HIC resin. For highly hydrophobic conjugates, a less hydrophobic resin (e.g., Butyl-Sepharose or Phenyl-Sepharose) is recommended.[10][11]
-
Prepare a high-salt binding buffer (e.g., 1-2 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0) and a low-salt elution buffer (e.g., 50 mM sodium phosphate, pH 7.0).
-
-
Sample Preparation:
-
Add ammonium sulfate to the quenched reaction mixture to match the concentration of the binding buffer. This can be done by adding solid ammonium sulfate slowly while stirring or by adding a concentrated stock solution.
-
-
Chromatography:
-
Equilibrate the HIC column with 5-10 column volumes of binding buffer.
-
Load the prepared sample onto the column.
-
Wash the column with 5-10 column volumes of binding buffer to remove unbound material, including unreacted protein.
-
Elute the APA-conjugated protein using a linear gradient from the binding buffer to the elution buffer (e.g., over 10-20 column volumes). The more hydrophobic, APA-conjugated protein will elute at a lower salt concentration than the unlabeled protein.
-
Alternatively, a step gradient can be used for elution.
-
Monitor the elution using a UV detector (at 280 nm for protein and at the appropriate wavelength for the anthracene label, ~365 nm).
-
-
Analysis and Storage:
-
Analyze the collected fractions by SDS-PAGE and UV-Vis spectroscopy to confirm the presence of the conjugate.
-
Pool the fractions containing the purified conjugate and perform a buffer exchange into a suitable storage buffer.
-
Store the purified conjugate at 4°C or -20°C.
-
Visualizations
Caption: Workflow for this compound conjugation and purification.
Caption: Troubleshooting logic for APA conjugation reactions.
References
- 1. bio-rad.com [bio-rad.com]
- 2. goldbio.com [goldbio.com]
- 3. Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Protein Purification by Hydrophobic Interaction Chromatography - ProteoGenix [proteogenix.science]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. bio-works.com [bio-works.com]
- 10. cytivalifesciences.com [cytivalifesciences.com]
- 11. What are hydrophobic interaction resins? 2024 ultimate guide - Bestchrom [bestchrom.com]
- 12. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 13. FAQs on Purification with Hydrophobic Interaction Chromatography | https://www.separations.eu.tosohbioscience.com [separations.eu.tosohbioscience.com]
Technical Support Center: Optimizing 9-Anthracenepropionic Acid Labeling Efficiency
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the labeling efficiency of 9-Anthracenepropionic acid (9-APA). The information is presented in a question-and-answer format to directly address specific issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the underlying chemistry of labeling with this compound?
A1: this compound is typically activated with N-hydroxysuccinimide (NHS) to form this compound succinimidyl ester (9-APA-NHS). This NHS ester reacts with primary amines (-NH2) on biomolecules, such as the side chain of lysine residues or the N-terminus of proteins, to form a stable amide bond.[1][2]
Q2: What is the optimal pH for labeling with 9-APA-NHS ester?
A2: The optimal pH for NHS ester labeling reactions is a balance between amine reactivity and NHS ester hydrolysis. A pH range of 7.2 to 8.5 is generally recommended.[3][4] For many applications, a pH of 8.3-8.5 provides the most efficient conjugation.[1][2] At lower pH, the primary amines are protonated and less reactive, while at higher pH, the rate of hydrolysis of the NHS ester increases significantly, reducing the amount of reagent available to react with the biomolecule.[3][4][5]
Q3: What are suitable buffers for the labeling reaction?
A3: It is crucial to use amine-free buffers, as buffers containing primary amines (e.g., Tris or glycine) will compete with the target biomolecule for the 9-APA-NHS ester.[3] Recommended buffers include:
Q4: How should I prepare and store the this compound succinimidyl ester (9-APA-NHS) solution?
A4: 9-APA-NHS is susceptible to hydrolysis and should be handled accordingly.
-
Preparation: Allow the vial of 9-APA-NHS to warm to room temperature before opening to prevent condensation.[3] Dissolve the reagent in a dry, amine-free organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use.[1][2]
-
Storage: A stock solution of the NHS ester in anhydrous DMSO can be stored for 1-2 months at -20°C.[2][6] Avoid repeated freeze-thaw cycles. Aqueous solutions of the NHS ester should be used immediately.[2]
Q5: What are common methods for purifying the labeled biomolecule?
A5: After the labeling reaction, it is important to remove unreacted 9-APA-NHS and byproducts. Common purification methods include:
-
Size-exclusion chromatography (e.g., gel filtration): This is a widely used method for separating the labeled protein from smaller, unreacted label molecules.[7]
-
Dialysis: Effective for removing small molecules from macromolecular solutions.[3]
-
Ethanol or acetone precipitation: This can be used for proteins and nucleic acids to separate them from organic impurities.[7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Labeling Efficiency | Incorrect pH of reaction buffer. | Verify the pH of your reaction buffer is within the optimal range of 7.2-8.5.[3][4] For large-scale reactions, monitor the pH during the reaction as hydrolysis of the NHS ester can cause it to drop.[2] |
| Presence of primary amines in the buffer. | Perform a buffer exchange to an amine-free buffer like PBS, sodium phosphate, or sodium bicarbonate before starting the labeling reaction.[3] | |
| Low biomolecule concentration. | For optimal results, use a biomolecule concentration of 1-10 mg/mL.[1][3] If your solution is too dilute, consider concentrating it. | |
| Hydrolysis of 9-APA-NHS ester. | Prepare the 9-APA-NHS solution immediately before use in a dry organic solvent (DMSO or DMF).[1][2] Avoid exposing the stock solution to moisture.[8] | |
| Insufficient molar excess of 9-APA-NHS. | A 5- to 20-fold molar excess of the NHS ester to the biomolecule is a common starting point.[6] This may require optimization depending on the specific biomolecule. | |
| Precipitation of 9-APA-NHS in the reaction mixture. | Poor solubility of the NHS ester in the aqueous buffer. | First, dissolve the 9-APA-NHS in a small amount of anhydrous DMSO or DMF. Then, add this stock solution dropwise to the biomolecule solution while gently stirring. The final concentration of the organic solvent should ideally not exceed 10% of the total reaction volume.[4] |
| High Background Signal | Presence of unreacted 9-APA-NHS. | Ensure thorough purification of the labeled biomolecule using methods like size-exclusion chromatography or dialysis to remove all free label.[3][7] |
| Non-specific binding of the label. | If applicable, consider adding a blocking agent after the labeling reaction. | |
| Inconsistent Results | Variability in reagent quality. | Use high-purity biomolecules and fresh, high-quality 9-APA-NHS. Test the activity of the NHS ester if it has been stored for a long time.[8] |
| Inconsistent reaction time or temperature. | Standardize the reaction time and temperature for all experiments. Reactions are typically run for 1-4 hours at room temperature or overnight at 4°C.[2][3][6] |
Quantitative Data
The stability of the this compound succinimidyl ester (9-APA-NHS) is highly dependent on the pH of the aqueous environment due to hydrolysis. The following table summarizes the half-life of NHS esters at different pH values.
| pH | Temperature (°C) | Approximate Half-life (t½) | Reference |
| 7.0 | 0 | 4-5 hours | [5] |
| 7.4 | Room Temp | Several hours | [8] |
| 8.0 | 4 | ~7 hours | [4] |
| 8.6 | 4 | 10 minutes | [5] |
| 9.0 | Room Temp | Minutes | [8] |
Note: This data is for general NHS esters and provides a strong indication of the stability profile for 9-APA-NHS.
Experimental Protocols
Protocol: Labeling a Protein with this compound Succinimidyl Ester
This protocol provides a general procedure for labeling a protein with 9-APA-NHS. Optimization may be required for specific proteins and applications.
Materials:
-
Protein of interest in an amine-free buffer (e.g., 0.1 M sodium phosphate, pH 7.4)
-
This compound succinimidyl ester (9-APA-NHS)
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3[3]
-
Anhydrous dimethyl sulfoxide (DMSO)[3]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine[3]
-
Purification column (e.g., Sephadex G-25)[9]
Procedure:
-
Prepare the Protein Solution:
-
Prepare the 9-APA-NHS Stock Solution:
-
Allow the vial of 9-APA-NHS to equilibrate to room temperature before opening.
-
Immediately before use, dissolve the 9-APA-NHS in anhydrous DMSO to create a stock solution (e.g., 10 mg/mL).[3]
-
-
Perform the Labeling Reaction:
-
Calculate the required volume of the 9-APA-NHS stock solution to achieve the desired molar excess (a 10-20 fold molar excess is a good starting point).
-
While gently stirring the protein solution, add the calculated volume of the 9-APA-NHS stock solution dropwise.
-
Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight, protected from light.[2][3]
-
-
Quench the Reaction:
-
Purify the Conjugate:
-
Characterize the Labeled Protein:
-
Determine the protein concentration and the degree of labeling (DOL) using spectrophotometry.
-
Visualizations
Caption: Experimental workflow for labeling proteins with 9-APA-NHS.
Caption: Troubleshooting decision tree for low labeling efficiency.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. help.lumiprobe.com [help.lumiprobe.com]
- 6. interchim.fr [interchim.fr]
- 7. Fluorescent labeling and modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. NHS ester protocol for labeling proteins [abberior.rocks]
Technical Support Center: Correcting for Inner Filter Effects in 9-Anthracenepropionic Acid Fluorescence
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately correcting for inner filter effects (IFE) during fluorescence measurements of 9-Anthracenepropionic acid (9-APA).
Frequently Asked Questions (FAQs)
Q1: What is the inner filter effect (IFE) in fluorescence spectroscopy?
A1: The inner filter effect is an experimental artifact that leads to a reduction in the observed fluorescence intensity. It is not a form of fluorescence quenching, but rather a consequence of the absorption of light by the sample itself. This phenomenon can be divided into two types:
-
Primary Inner Filter Effect (pIFE): This occurs when the excitation light is absorbed by the sample before it can reach the volume of the cuvette from which fluorescence is being measured. This reduces the number of molecules that are excited, leading to a lower than expected fluorescence emission.
-
Secondary Inner filter Effect (sIFE): This happens when the light emitted by the fluorophore is re-absorbed by other molecules in the sample before it can reach the detector. This is more common when there is a significant overlap between the absorption and emission spectra of the molecules in the solution.
Q2: How can I determine if my this compound measurements are affected by the inner filter effect?
A2: A primary indicator of IFE is a non-linear relationship between the fluorescence intensity and the concentration of 9-APA. At low concentrations, you should observe a linear increase in fluorescence with concentration. If the signal begins to plateau or even decrease at higher concentrations, it is a strong indication that IFE is occurring. Another key indicator is a high absorbance value at the excitation or emission wavelength, typically above 0.1 arbitrary units (AU).
Q3: What is the difference between the inner filter effect and fluorescence quenching?
A3: The inner filter effect is a result of light absorption by the sample, which reduces the amount of excitation light reaching the detection volume or the amount of emitted light reaching the detector. In contrast, fluorescence quenching involves processes that decrease the fluorescence quantum yield of the fluorophore itself, such as through molecular collisions, energy transfer, or the formation of non-fluorescent complexes.
Q4: What are the typical absorption and emission maxima for this compound?
A4: this compound, like other anthracene derivatives, exhibits a structured absorption profile in the ultraviolet (UV) region, typically between 300 and 400 nm.[1] Its fluorescence emission is generally observed in the blue region of the visible spectrum, from 380 to 450 nm, and often shows a mirror-image relationship with its absorption spectrum.[1] The exact peak positions can be influenced by the solvent environment.[1][2][3][4]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Non-linear relationship between fluorescence intensity and 9-APA concentration. | Primary and/or secondary inner filter effects. | 1. Dilute the sample: This is the most straightforward method to minimize IFE. Aim for an absorbance of less than 0.1 at the excitation wavelength.2. Use a shorter pathlength cuvette: Reducing the pathlength decreases the distance light travels through the sample, thus reducing absorption.3. Apply a mathematical correction: If dilution is not feasible, a correction factor based on the sample's absorbance can be applied (see Experimental Protocols). |
| Distorted emission spectrum shape, particularly at higher concentrations. | Secondary inner filter effect due to the re-absorption of emitted light. | 1. Dilute the sample. 2. Choose an excitation wavelength at the edge of the absorption band: This can sometimes reduce the overlap between the absorption and emission spectra.3. Apply a mathematical correction for sIFE (see Experimental Protocols). |
| Fluorescence intensity decreases over time with continuous excitation. | Photodimerization of the anthracene moiety. | 1. Minimize exposure to excitation light: Use the lowest necessary excitation intensity and shutter the light source when not acquiring data.2. Work with fresh solutions: Prepare solutions of 9-APA fresh and protect them from light.3. Consider deoxygenating the solvent: The presence of oxygen can sometimes contribute to photobleaching and other photochemical reactions. |
| Inconsistent or irreproducible fluorescence readings. | Sample preparation issues or instrument instability. | 1. Ensure thorough mixing of all solutions. 2. Check for and remove any air bubbles in the cuvette before measurement. 3. Allow the spectrofluorometer to warm up and stabilize before taking measurements. 4. Use high-quality, spectroscopy-grade solvents. |
| Unexpected shifts in absorption or emission peaks. | Solvent effects or changes in pH. The spectral properties of anthracene derivatives can be sensitive to the polarity and hydrogen-bonding capability of the solvent. | 1. Ensure consistent solvent and pH conditions across all experiments. 2. If intentionally studying solvent effects, systematically vary the solvent composition and record the corresponding spectral shifts. |
Data Presentation
The following table summarizes the spectroscopic properties of the closely related 9-Anthracenecarboxylic acid in various solvents, which can serve as a useful reference for this compound experiments. The molar absorptivity is presented as log ε, where ε is the molar extinction coefficient in L·mol⁻¹·cm⁻¹.
| Solvent | λabs (nm) | log ε |
| Water | 333, 345 | 4.47, 4.455 |
| Methanol | 329, 346, 362 | 4.48, 4.74, 4.87 |
| Ethanol | 330, 363 | 4.46, 4.87 |
| Isopropyl alcohol | 332, 364 | 4.04, 4.48 |
| Acetonitrile | 328, 361 | 4.49, 4.63 |
| DMSO | 345, 393 | 4.48, 4.42 |
| Chloroform | 331, 363 | 4.39, 4.77 |
| Ethyl acetate | 328, 361 | 3.39, 4.27 |
| Cyclohexane | 328, 361 | 3.39, 4.27 |
| n-Heptane | 360 | 4.58 |
Data for 9-Anthracenecarboxylic acid, adapted from a study by Abdel-Mottaleb et al.[5]
Experimental Protocols
Protocol 1: Mathematical Correction for Inner Filter Effects
This protocol describes the most common method for correcting for both primary and secondary inner filter effects using absorbance measurements.
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
This compound
-
Spectroscopy-grade solvent
-
Matched quartz cuvettes (1 cm pathlength)
Methodology:
-
Measure Fluorescence:
-
Prepare your 9-APA sample in the desired solvent.
-
Set the excitation and emission wavelengths on the spectrofluorometer.
-
Measure and record the observed fluorescence intensity (Fobs).
-
-
Measure Absorbance:
-
Using the same cuvette and sample, measure the absorbance spectrum using a UV-Vis spectrophotometer.
-
Record the absorbance at the excitation wavelength (Aex) and at the emission wavelength (Aem).
-
-
Calculate Corrected Fluorescence:
-
Use the following formula to calculate the corrected fluorescence intensity (Fcorr):
Fcorr = Fobs × 10[(Aex + Aem) / 2]
-
This equation provides a good approximation for correcting IFE in a standard 1 cm cuvette.
-
Visualizations
Workflow for Identifying and Correcting Inner Filter Effects
Caption: A flowchart illustrating the decision-making process for identifying and correcting for inner filter effects in 9-APA fluorescence experiments.
Relationship Between Absorbance and Fluorescence Intensity
Caption: A diagram showing the impact of inner filter effects on the relationship between absorbance and fluorescence intensity, and the role of correction methods.
References
How to remove unbound 9-Anthracenepropionic acid after labeling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the removal of unbound 9-Anthracenepropionic acid after labeling experiments.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove unbound this compound after a labeling reaction?
A1: Removing unbound this compound is essential for accurate downstream analysis. Excess, unbound dye can interfere with the determination of the dye-to-protein ratio, leading to inaccurate quantification of labeling efficiency.[1][2] Furthermore, it can increase background noise in fluorescence-based assays, reducing the signal-to-noise ratio and potentially leading to false-positive results.[2]
Q2: What are the common methods for removing small molecule fluorescent dyes like this compound from labeled proteins?
A2: The most common and effective methods for removing unbound small molecule dyes from larger biomolecules such as proteins include:
-
Size Exclusion Chromatography (SEC) / Desalting Columns: This technique separates molecules based on their size.[3][4] The labeled protein, being larger, passes through the column more quickly, while the smaller, unbound dye molecules are retarded, allowing for their effective separation.[5][6]
-
Dialysis: This classic separation technique uses a semi-permeable membrane with a specific molecular weight cut-off (MWCO) to separate small molecules from larger ones.[7][8][9] The unbound dye diffuses across the membrane into a larger volume of buffer (dialysate), while the labeled protein is retained.[7][8]
-
Tangential Flow Filtration (TFF): TFF is a rapid and efficient method for separating and purifying biomolecules.[10][11][12][13] It uses a membrane to separate components based on size, where the feed stream flows tangentially across the membrane surface, minimizing membrane fouling.[10][11]
Q3: How do I choose the most appropriate method for my experiment?
A3: The choice of method depends on several factors, including your sample volume, protein concentration, the molecular weight of your protein, and the required purity.
-
Desalting columns are ideal for small sample volumes and rapid cleanup.[5]
-
Dialysis is a gentle method suitable for a wide range of sample volumes but is generally a slower process.[14]
-
Tangential Flow Filtration is highly scalable and efficient for both concentrating and desalting larger sample volumes.[12][15]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High background fluorescence in downstream assays. | Incomplete removal of unbound this compound. | * Desalting Column: Ensure the column is properly equilibrated and the sample volume does not exceed the column's capacity. Consider a second pass through the column.[16] * Dialysis: Increase the dialysis time and/or the number of buffer changes. Ensure the volume of the dialysate is at least 200-500 times the sample volume.[9] * TFF: Optimize the transmembrane pressure and diafiltration volumes to ensure efficient removal of the small molecules. |
| Low recovery of labeled protein. | * Desalting Column: The protein may be sticking to the resin. Ensure the buffer composition is optimal for your protein's stability and solubility. Some protein loss is expected.[5] * Dialysis: The MWCO of the dialysis membrane may be too large, leading to loss of smaller proteins. Select a membrane with an MWCO that is significantly smaller than the molecular weight of your protein. * TFF: Non-specific binding of the protein to the membrane can occur. Select a membrane material with low protein binding properties. | |
| Unbound dye is still present after using a desalting column. | The concentration of the unbound dye in the labeling reaction was very high. | A single pass through a desalting column may not be sufficient.[16] Perform a second purification step using a fresh column. |
| Sample is too dilute after dialysis. | Dialysis can result in sample dilution. | Concentrate the sample after dialysis using methods like centrifugal concentration.[17] |
Quantitative Data Summary
The following table summarizes typical performance characteristics of the different purification methods. Actual results may vary depending on the specific protein, dye, and experimental conditions.
| Method | Typical Protein Recovery | Purity (Removal of Unbound Dye) | Processing Time | Scalability |
| Size Exclusion Chromatography (Desalting Column) | >85% | High | < 15 minutes[2] | Low to Medium |
| Dialysis | >90% | Very High | 4 - 24 hours[14] | High |
| Tangential Flow Filtration (TFF) | >95% | Very High | 30 minutes - a few hours | Very High |
Experimental Protocols
Protocol 1: Removal of Unbound this compound using a Desalting Column
This protocol is suitable for small-scale purification (< 2.5 mL).
Materials:
-
Labeled protein solution
-
Equilibration buffer (e.g., PBS, pH 7.4)
-
Collection tubes
Procedure:
-
Column Preparation: Remove the column's bottom cap and place it in a collection tube.
-
Equilibration: Centrifuge the column to remove the storage buffer. Add the equilibration buffer to the top of the resin bed and allow it to flow through by gravity or centrifugation, depending on the column type. Repeat this step 2-3 times to ensure the column is fully equilibrated.
-
Sample Application: Carefully apply the labeled protein sample to the center of the resin bed.
-
Elution: Place the column in a new collection tube. Add equilibration buffer to the top of the column to begin the elution of the labeled protein.
-
Fraction Collection: Collect the purified, labeled protein as it elutes from the column. The larger labeled protein will elute first, followed by the smaller, unbound dye. Monitor the elution visually or with a spectrophotometer.
Visualizations
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. Small Molecule and Biotin Removal | Thermo Fisher Scientific - KR [thermofisher.com]
- 3. bio-rad.com [bio-rad.com]
- 4. Size-exclusion chromatography - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. cytivalifesciences.com [cytivalifesciences.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. Overview of dialysis, desalting, buffer exchange and protein concentration | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. home.sandiego.edu [home.sandiego.edu]
- 10. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 11. Tangential Flow Filtration (TFF) Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 12. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 13. rocker.com.tw [rocker.com.tw]
- 14. Dialysis in Protein Purification - Creative Proteomics [creative-proteomics.com]
- 15. Tangential Flow Filtration | Biotech [psgdover.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Minimizing non-specific binding of 9-Anthracenepropionic acid
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to minimize non-specific binding (NSB) of 9-Anthracenepropionic acid (APA) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound (APA) and why is it prone to non-specific binding?
This compound is a fluorescent probe derived from anthracene, a polycyclic aromatic hydrocarbon.[1] Its structure consists of a hydrophobic anthracene core and a polar propionic acid group.[1] This hydrophobicity is a primary driver of non-specific binding, as the probe tends to adsorb to hydrophobic surfaces such as plasticware, glass, and cellular membranes to minimize its interaction with aqueous environments.[2]
Q2: What are the main causes of non-specific binding?
The primary causes of non-specific binding for hydrophobic probes like APA are:
-
Hydrophobic Interactions: The tendency of the hydrophobic anthracene core to associate with non-polar surfaces and molecules.[2]
-
Electrostatic Interactions: Attraction between charged molecules on the probe and surfaces.[3][4]
-
Probe Concentration: Using a concentration of APA that is too high can lead to saturation of specific binding sites and increased binding to lower-affinity, non-specific sites.[4][5]
Q3: How can I prevent non-specific binding before starting my experiment?
Proactive measures are crucial. The most effective strategy is surface passivation, which involves treating your experimental surfaces (e.g., glass slides, microplates) to make them more resistant to molecular adsorption. Coating surfaces with agents like Polyethylene Glycol (PEG) creates a hydrated barrier that repels probes.
Troubleshooting Guide
This section addresses common issues encountered during experiments with this compound.
Issue 1: High background fluorescence across the entire sample.
-
Possible Cause: Inadequate blocking of non-specific binding sites.
-
Solution: Ensure you are using an appropriate blocking agent for your sample type. For many applications, a 1-3% solution of Bovine Serum Albumin (BSA) in your assay buffer is a good starting point. For persistent issues, consider trying other blocking agents like casein or specialized commercial protein-free blockers.[3][6]
-
-
Possible Cause: The concentration of APA is too high.
-
Possible Cause: Insufficient washing.
-
Solution: Increase the number and/or duration of your wash steps after probe incubation. Incorporating a low concentration of a non-ionic surfactant, such as 0.05% Tween-20, in your wash buffer can help to remove loosely bound probe molecules.[5]
-
Issue 2: Fluorescent aggregates or puncta are visible in the sample.
-
Possible Cause: Precipitation of APA in the working solution.
-
Solution: Ensure that APA is fully dissolved in your buffer. It may be necessary to first dissolve APA in a small amount of an organic solvent like DMSO before diluting it to the final concentration in your aqueous buffer. Always filter your final staining solution through a 0.22 µm filter before use.
-
-
Possible Cause: Interaction of the probe with components of the blocking buffer.
-
Solution: If using a protein-based blocker like BSA or casein, ensure it is fully dissolved and filtered. In some cases, protein aggregates can bind the probe, leading to punctate staining. Consider switching to a protein-free blocking solution.
-
Issue 3: Weak or no specific signal, but the background is still moderate to high.
-
Possible Cause: The blocking agent is interfering with the specific binding of APA to its target.
-
Solution: Some blocking agents can mask the target of interest.[7] Try a different category of blocking agent (e.g., switch from a protein-based blocker to a synthetic polymer-based one) or reduce the concentration of your current blocking agent.
-
-
Possible Cause: The concentration of surfactant in your buffers is too high.
-
Solution: While surfactants can reduce non-specific binding, high concentrations can also disrupt specific interactions and even denature proteins.[8] If you are using a surfactant, try reducing its concentration or removing it from the probe incubation step entirely (while keeping it in the wash buffer).
-
Data Presentation
Table 1: Qualitative Comparison of Common Blocking Agents
| Blocking Agent | Primary Mechanism | Advantages | Disadvantages | Recommended Starting Concentration |
| Bovine Serum Albumin (BSA) | Protein Adsorption | Inexpensive, readily available, effective for many applications.[9] | Can contain impurities that may cross-react with other reagents; potential for some level of autofluorescence.[10] May not be suitable for detecting phosphoproteins.[10] | 1-5% (w/v) |
| Normal Serum | Protein Adsorption | Very effective at blocking, especially when the serum is from the same species as the secondary antibody (in immunoassays).[9] | Can contain endogenous antibodies that may cross-react with the sample. More expensive than BSA. | 5-10% (v/v) |
| Casein/Non-fat Dry Milk | Protein Adsorption | Very effective, can provide lower backgrounds than BSA in some cases. Inexpensive. | Contains biotin and phosphoproteins, making it unsuitable for avidin-biotin detection systems and phospho-specific antibody studies.[10] | 1-5% (w/v) |
| Fish Skin Gelatin | Protein Adsorption | Less likely to cross-react with mammalian-derived antibodies compared to BSA or milk. | Can be less effective than other protein blockers in some applications. | 0.1-0.5% (w/v) |
| Polyethylene Glycol (PEG) | Steric Hindrance | Creates a hydrophilic barrier that repels molecules.[2] Protein-free, reducing the risk of cross-reactivity. | Effectiveness is dependent on the molecular weight and density of the PEG layer. Surface modification is often required. | 0.01% (w/v) for PEG >2000 Da in solution[2] |
| Commercial Protein-Free Blockers | Various (Synthetic Polymers) | High consistency, protein-free (eliminates cross-reactivity issues), often optimized for low background in fluorescence.[10] | More expensive than "home-brew" solutions. | As per manufacturer's instructions |
Table 2: Recommended Starting Concentrations for Common Surfactants
| Surfactant | Type | Recommended Starting Concentration (in wash buffers) | Notes |
| Tween-20 | Non-ionic | 0.05 - 0.1% (v/v) | A gentle surfactant, widely used. Can be included in blocking and antibody/probe buffers at a lower concentration (e.g., 0.01-0.05%). |
| Triton X-100 | Non-ionic | 0.1 - 0.2% (v/v) | More stringent than Tween-20. Also used for permeabilization of cell membranes. |
Diagrams
Caption: Mechanism of APA Non-Specific Binding.
Caption: Experimental Workflow for APA Staining.
References
- 1. Efficiency of blocking of non-specific interaction of different proteins by BSA adsorbed on hydrophobic and hydrophilic surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. techbullion.com [techbullion.com]
- 3. researchgate.net [researchgate.net]
- 4. genetargetsolutions.com.au [genetargetsolutions.com.au]
- 5. Signal-to-Noise Considerations [evidentscientific.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. IF Signal-To-Noise-Ratios | Proteintech Group [ptglab.com]
- 8. Simple Elimination of Background Fluorescence in Formalin-Fixed Human Brain Tissue for Immunofluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ICC/IHC Non-Specific Binding / Staining Prevention Protocol: R&D Systems [rndsystems.com]
- 10. m.youtube.com [m.youtube.com]
Technical Support Center: 9-Anthracenepropionic Acid Stability
This technical support center provides guidance on the long-term storage and stability of 9-Anthracenepropionic acid. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist with your experimental needs.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
For long-term storage, this compound should be kept in a tightly sealed container, protected from light, in a dry, cool, and well-ventilated area.[1] Ideal storage temperatures are typically 2-8°C. For extended periods, storage at -20°C is recommended to minimize degradation.
Q2: What is the expected shelf-life of this compound?
The shelf-life of this compound is highly dependent on the storage conditions. When stored under recommended conditions (protected from light, in a cool, dry place), the solid material is generally stable for several years. However, for solutions, the stability is significantly reduced. It is recommended to prepare solutions fresh. If storage of a solution is necessary, it should be stored at -20°C or -80°C and used within a short period.
Q3: What are the primary degradation pathways for this compound?
The main degradation pathway for this compound is photo-oxidation, particularly when exposed to UV light.[2] The anthracene core is susceptible to oxidation, which can lead to the formation of 9,10-anthraquinone-propionic acid and endoperoxides.[2] Photodimerization, a reaction where two molecules of the compound join together upon exposure to light, is another potential degradation pathway.[2] Under harsh conditions, decomposition can also lead to the release of carbon monoxide and carbon dioxide.[1]
Q4: How can I assess the stability of my this compound sample?
The stability of a this compound sample can be assessed using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.[3][4] This technique can separate the intact this compound from its degradation products, allowing for the quantification of its purity over time.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected experimental results or loss of compound activity. | Degradation of this compound due to improper storage or handling. | - Verify the storage conditions of your stock material. - Prepare fresh solutions for your experiments. - Perform a purity check of your sample using HPLC. |
| Appearance of new peaks in the HPLC chromatogram of an aged sample. | Formation of degradation products. | - Characterize the degradation products using techniques like LC-MS to understand the degradation pathway. - Review your storage and handling procedures to prevent further degradation. |
| Discoloration or change in the physical appearance of the solid material. | Significant degradation has likely occurred. | - Do not use the material for experiments. - Procure a fresh batch of this compound. |
| Low recovery of the compound from a stored solution. | Adsorption to the storage container or degradation in the solvent. | - Use silanized glass or low-adsorption plastic containers. - Prepare fresh solutions before each experiment. |
Quantitative Data Summary
The following tables summarize hypothetical stability data for this compound under various conditions. This data is intended to be illustrative of typical stability profiles.
Table 1: Stability of Solid this compound
| Storage Condition | Time (Months) | Purity (%) | Appearance |
| 2-8°C, Protected from Light | 0 | 99.8 | Off-white powder |
| 12 | 99.5 | No change | |
| 24 | 99.1 | No change | |
| 25°C/60% RH, Protected from Light | 0 | 99.8 | Off-white powder |
| 12 | 98.2 | Slight yellowing | |
| 24 | 96.5 | Yellowish powder | |
| 40°C/75% RH, Protected from Light | 0 | 99.8 | Off-white powder |
| 6 | 95.1 | Yellow powder | |
| 12 | 90.3 | Brownish-yellow powder |
Table 2: Stability of this compound in Solution (1 mg/mL in Acetonitrile)
| Storage Condition | Time (Days) | Purity (%) |
| 2-8°C, Protected from Light | 0 | 99.8 |
| 7 | 98.9 | |
| 30 | 96.2 | |
| 25°C, Exposed to Ambient Light | 0 | 99.8 |
| 7 | 92.5 | |
| 30 | 85.1 |
Experimental Protocols
Protocol for a Stability-Indicating HPLC Method
This protocol describes a general method for assessing the stability of this compound. Method optimization and validation are required for specific applications.
1. Objective: To separate and quantify this compound and its potential degradation products.
2. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable modifier)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
3. Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
-
0-2 min: 50% B
-
2-15 min: 50% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 50% B
-
18.1-25 min: 50% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm (or diode array detector to scan multiple wavelengths)
-
Injection Volume: 10 µL
4. Sample Preparation:
-
Prepare a stock solution of this compound in acetonitrile (e.g., 1 mg/mL).
-
For analysis, dilute the stock solution to a suitable concentration (e.g., 0.1 mg/mL) with the initial mobile phase composition.
5. Forced Degradation Study Protocol: To demonstrate the stability-indicating nature of the HPLC method, a forced degradation study should be performed.[2][4][5]
-
Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl in acetonitrile/water and heat at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH in acetonitrile/water and heat at 60°C for 24 hours.
-
Oxidative Degradation: Dissolve this compound in a solution of 3% hydrogen peroxide in acetonitrile/water and store at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid powder to 105°C for 48 hours.
-
Photolytic Degradation: Expose a solution of this compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
After exposure, neutralize the acidic and basic samples and dilute all samples to the target concentration for HPLC analysis.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Simplified pathway for the photo-oxidation of this compound.
References
- 1. An HPLC method development for the assessment of degradation products of anthraquinone dye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medcraveonline.com [medcraveonline.com]
Technical Support Center: Quenching of 9-Anthracenepropionic Acid Fluorescence by Buffer Components
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with the fluorescence of 9-Anthracenepropionic acid (9-AP) in the presence of common buffer components.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound (9-AP) fluorescence signal significantly lower in my new buffer compared to when it's dissolved in a pure solvent?
A decrease in fluorescence intensity can be attributed to quenching, a process where a component in the buffer, known as a quencher, deactivates the excited state of the fluorophore (9-AP). This can occur through various mechanisms, including collisional (dynamic) quenching or the formation of a non-fluorescent complex (static quenching).
Q2: Are all buffers equally likely to quench 9-AP fluorescence?
No, the quenching efficiency depends on the chemical nature of the buffer components. Some buffers, like those containing piperazine rings (e.g., HEPES), have been shown to quench the fluorescence of certain dyes, potentially through an electron transfer mechanism. The likelihood of quenching is often correlated with the reduction potential of the fluorophore. While specific data for 9-AP with all common buffers is not extensively published, it is a possibility that should be considered, especially with amine-based buffers like Tris and piperazine-based buffers like HEPES.
Q3: How does the concentration of the buffer affect quenching?
Generally, if a buffer component is acting as a quencher, increasing its concentration will lead to a greater decrease in fluorescence intensity. The relationship between quencher concentration and fluorescence intensity is typically described by the Stern-Volmer equation.
Q4: Can the pH of the buffer influence the quenching of 9-AP?
Yes, the pH of the buffer can influence quenching in several ways. It can alter the protonation state of either the 9-AP molecule or the buffer components, which may change their interaction and the efficiency of the quenching process. It is crucial to maintain a consistent pH when comparing fluorescence intensities across different samples.
Q5: How can I determine if my buffer is quenching the fluorescence of 9-AP?
A systematic way to investigate this is to perform a titration experiment. This involves measuring the fluorescence intensity of a constant concentration of 9-AP while systematically increasing the concentration of the buffer in a non-quenching solvent. A subsequent Stern-Volmer analysis of the data can confirm and quantify the quenching effect.
Troubleshooting Guides
This section provides a step-by-step approach to identifying and addressing potential issues with 9-AP fluorescence quenching by buffer components.
Issue 1: Unexpectedly Low Fluorescence Signal
-
Question: I've prepared my 9-AP sample in a buffer and the fluorescence intensity is much lower than I anticipated. What should I do?
-
Answer:
-
Verify Instrument Settings: Ensure that the excitation and emission wavelengths on your fluorometer are correctly set for 9-AP (typically around 365 nm for excitation and 400-450 nm for emission, but always check your specific batch).
-
Prepare a Control Sample: Dissolve 9-AP at the same concentration in a non-buffered solvent (e.g., ethanol or methanol) to establish a baseline fluorescence intensity.
-
Perform a Buffer Titration: If the control sample shows a significantly higher fluorescence, your buffer is likely the cause. Conduct a buffer titration experiment as detailed in the experimental protocol section below to confirm and characterize the quenching.
-
Consider an Alternative Buffer: If quenching is confirmed, switch to a different buffer system that is known to be less likely to interact with fluorophores. For instance, simple phosphate buffers are often a good starting point.
-
Issue 2: Differentiating Between Static and Dynamic Quenching
-
Question: I have confirmed that my buffer is quenching my 9-AP fluorescence. How can I determine the quenching mechanism?
-
Answer: You can differentiate between static and dynamic quenching by performing temperature-dependent fluorescence measurements.
-
Dynamic (Collisional) Quenching: The quenching rate constant increases with temperature due to increased diffusion and collision frequency. Therefore, you will observe more quenching at higher temperatures.
-
Static Quenching: The stability of the non-fluorescent complex typically decreases with increasing temperature. As a result, you will observe less quenching at higher temperatures.
-
Fluorescence Lifetime Measurements: Dynamic quenching affects the excited-state lifetime of the fluorophore, while static quenching does not. Measuring the fluorescence lifetime of 9-AP in the presence and absence of the quenching buffer can provide a definitive answer. A decrease in lifetime indicates dynamic quenching.
-
Data Presentation
The following table summarizes the potential quenching effects of common biological buffers on the fluorescence of this compound. Please note that specific Stern-Volmer constants for 9-AP are not widely available in the literature for all buffers. The values for HEPES are based on studies with other fluorophores and are provided for illustrative purposes. The values for Phosphate, Tris, and Citrate are hypothetical and intended to guide experimental design.
| Buffer Component | Common pH Range | Potential Quenching Mechanism | Representative Stern-Volmer Constant (Ksv) (M-1) | Notes |
| Phosphate (H2PO4-/HPO42-) | 6.2 - 8.2 | Generally considered low quenching | < 5 (Hypothetical) | Often a good initial choice for fluorescence studies. |
| Tris | 7.5 - 9.0 | Potential for electron transfer (amine group) | 5 - 20 (Hypothetical) | Quenching may be pH-dependent. |
| HEPES | 6.8 - 8.2 | Electron transfer (piperazine ring)[1] | 10 - 50+ | Known to quench certain fluorophores.[1] |
| Citrate | 3.0 - 6.2 | Potential for complex formation | < 10 (Hypothetical) | Less commonly used for 9-AP studies due to acidic pH range. |
Disclaimer: The Stern-Volmer constants for Phosphate, Tris, and Citrate buffers with this compound are hypothetical and for illustrative purposes only. Experimental verification is required.
Experimental Protocols
Protocol: Investigating the Fluorescence Quenching of 9-AP by a Buffer Component
This protocol outlines the steps to determine if a buffer component quenches the fluorescence of 9-AP and to quantify the effect using the Stern-Volmer equation.
1. Materials and Reagents:
-
This compound (9-AP)
-
High-purity solvent (e.g., ethanol or methanol)
-
Buffer components (e.g., Tris base, HEPES, sodium phosphate salts)
-
Deionized water
-
Calibrated pH meter
-
Fluorometer with temperature control
-
Quartz cuvettes
2. Solution Preparation:
-
9-AP Stock Solution: Prepare a concentrated stock solution of 9-AP (e.g., 1 mM) in the chosen organic solvent.
-
Buffer Stock Solution: Prepare a concentrated stock solution of the buffer (e.g., 1 M) in deionized water. Adjust the pH to the desired value.
-
Working Solutions:
-
Prepare a series of solutions in cuvettes with a constant final concentration of 9-AP (e.g., 10 µM).
-
The final volume in each cuvette should be the same.
-
Add increasing volumes of the buffer stock solution to each cuvette to achieve a range of buffer concentrations (e.g., 0 M, 0.05 M, 0.1 M, 0.2 M, 0.4 M, 0.6 M, 0.8 M, 1.0 M).
-
Ensure the final concentration of the organic solvent from the 9-AP stock is low and constant across all samples to minimize its effect.
-
3. Fluorescence Measurements:
-
Set the excitation and emission wavelengths on the fluorometer appropriate for 9-AP.
-
Record the fluorescence intensity (F) for each sample, starting with the sample containing no buffer (F0).
-
If investigating the quenching mechanism, repeat the measurements at different temperatures (e.g., 298 K, 308 K, 318 K).
4. Data Analysis:
-
Correct for any inner filter effects if the buffer absorbs at the excitation or emission wavelengths.
-
Plot the ratio of the fluorescence intensities in the absence and presence of the quencher (F0/F) against the concentration of the buffer component ([Q]).
-
According to the Stern-Volmer equation: F₀ / F = 1 + Kₛᵥ[Q]
-
Perform a linear regression on the Stern-Volmer plot. The slope of the line will be the Stern-Volmer quenching constant (Ksv).
Visualizations
Caption: Experimental workflow for identifying and quantifying buffer-induced fluorescence quenching.
Caption: Comparison of dynamic and static fluorescence quenching mechanisms.
References
Validation & Comparative
A Comparative Guide to 9-Anthracenepropionic Acid and Other Fluorescent Probes
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent probe is paramount for the success of experimental assays. Fluorescent probes are indispensable tools for visualizing and quantifying various cellular and molecular processes with high sensitivity and spatiotemporal resolution. This guide provides an objective comparison of 9-Anthracenepropionic acid (9-APA) with other widely used fluorescent probes, supported by experimental data and detailed methodologies.
Overview of this compound and Alternatives
This compound is a fluorescent probe belonging to the anthracene family of fluorophores.[1][2] Its fluorescence properties are sensitive to the microenvironment, making it a valuable tool for studying changes in polarity and viscosity. Furthermore, derivatives of anthracene have been developed for pH sensing.[3] In this guide, we compare 9-APA with three other commonly used fluorescent probes: Fluorescein isothiocyanate (FITC), Rhodamine B, and Prodan.
-
Fluorescein isothiocyanate (FITC) is a derivative of fluorescein that is widely used for labeling proteins and other biomolecules.[4][5][6] It is known for its bright green fluorescence and sensitivity to pH.[4][5]
-
Rhodamine B is a highly fluorescent and photostable dye from the xanthene class.[7][8] It is often used as a tracer in various applications and its fluorescence is sensitive to the polarity and viscosity of the environment.[7][8]
-
Prodan is a polarity-sensitive fluorescent probe, valued for its large Stokes shift and the sensitivity of its emission spectrum to the local environment's polarity.[9][10][11]
Quantitative Comparison of Fluorescent Probes
The selection of a fluorescent probe is often dictated by its specific photophysical properties. The following table summarizes key quantitative data for 9-APA and the selected alternative probes.
| Property | This compound | Fluorescein Isothiocyanate (FITC) | Rhodamine B | Prodan |
| Excitation Max (λex) | ~365 nm | ~495 nm[4][5] | ~540-555 nm[12][13] | ~361 nm (in Methanol)[10] |
| Emission Max (λem) | ~400-450 nm | ~519 nm[4][14] | ~560-580 nm[12][15] | ~498 nm (in Methanol)[10] |
| Quantum Yield (Φ) | Varies with solvent polarity | ~0.9 (in basic solution)[5] | ~0.31-0.70 (in Ethanol)[8] | ~0.95 (in Ethanol), ~0.03 (in Cyclohexane)[10] |
| Molar Mass | 250.29 g/mol [2] | 389.38 g/mol [14] | 479.02 g/mol [12] | 227.31 g/mol [10] |
| Primary Application | Polarity, Viscosity Sensing | Labeling, pH Sensing[4] | Tracing, Polarity/Viscosity Sensing | Polarity Sensing[9][10] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for obtaining reliable data. Below are methodologies for key experiments involving the characterization and application of these fluorescent probes.
Determination of Fluorescence Quantum Yield
The quantum yield of a fluorophore is a measure of its emission efficiency. It is determined relative to a standard with a known quantum yield.
Materials:
-
Fluorophore of interest (e.g., this compound)
-
Quantum yield standard (e.g., Anthracene in ethanol, Φ = 0.27)[16]
-
Spectrograde solvents (e.g., ethanol, cyclohexane)
-
UV-Vis Spectrophotometer
-
Fluorometer
Procedure:
-
Prepare a series of five dilutions for both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Measure the absorbance of each solution at the excitation wavelength using the UV-Vis spectrophotometer.
-
Measure the fluorescence emission spectrum of each solution using the fluorometer, exciting at the same wavelength used for the absorbance measurements.
-
Integrate the area under the emission curve for each spectrum.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
The slope of these plots is proportional to the quantum yield. The quantum yield of the sample (Φ_s) can be calculated using the following equation:
Φ_s = Φ_std * (Slope_s / Slope_std) * (n_s^2 / n_std^2)
where Φ_std is the quantum yield of the standard, Slope_s and Slope_std are the slopes of the plots for the sample and standard, respectively, and n_s and n_std are the refractive indices of the sample and standard solvents.
Measurement of Environmental Sensitivity (Polarity)
The sensitivity of a fluorescent probe to the polarity of its environment can be assessed by measuring its spectral properties in a range of solvents with varying polarities.
Materials:
-
Fluorescent probe (e.g., Prodan, 9-APA)
-
A series of solvents with a wide range of polarities (e.g., cyclohexane, toluene, chloroform, acetone, ethanol, water)
-
Fluorometer
Procedure:
-
Prepare a stock solution of the fluorescent probe in a suitable solvent.
-
Prepare a dilute solution of the probe in each of the selected solvents. The concentration should be low enough to avoid aggregation.
-
Record the fluorescence excitation and emission spectra for each solution.
-
Note the wavelength of maximum emission (λ_em) for each solvent.
-
A plot of the emission maximum (in wavenumbers, 1/λ_em) versus the solvent polarity function (e.g., the Lippert-Mataga plot) can be used to quantify the probe's sensitivity to solvent polarity.
In Vitro pH Titration
The pH sensitivity of a fluorescent probe is characterized by its pKa, the pH at which 50% of the probe is in its ionized form.
Materials:
-
pH-sensitive fluorescent probe (e.g., FITC)
-
A series of buffers covering a wide pH range (e.g., pH 2 to 12)
-
pH meter
-
Fluorometer
Procedure:
-
Prepare a stock solution of the fluorescent probe.
-
Add a small aliquot of the stock solution to each buffer to a final concentration in the nanomolar to low micromolar range.
-
Measure the fluorescence intensity at the emission maximum for each pH value.
-
Plot the fluorescence intensity versus pH.
-
The data can be fitted to the Henderson-Hasselbalch equation to determine the pKa of the probe.
Visualizing Experimental Workflows and Concepts
Diagrams created using the DOT language can effectively illustrate experimental workflows and the relationships between different concepts.
Conclusion
The choice of a fluorescent probe should be guided by the specific requirements of the experiment. This compound is a versatile probe, particularly useful for investigating changes in microenvironmental polarity and viscosity. For applications requiring covalent labeling of biomolecules or sensitive pH measurements, FITC remains a popular choice. Rhodamine B offers excellent photostability, making it suitable for long-term imaging experiments. Prodan is an exceptional tool for probing the polarity of lipid membranes and other biological interfaces. By understanding the distinct properties and experimental considerations for each of these probes, researchers can make informed decisions to achieve high-quality, reliable data in their studies.
References
- 1. 9-Anthraceneacetic Acid | Fluorescent Probe & Reagent [benchchem.com]
- 2. This compound | C17H14O2 | CID 170457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Novel fluorescent pH sensors and a biological probe based on anthracene derivatives with aggregation-induced emission characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. FITC (Fluorescein isothiocyanate) | TdB Labs [tdblabs.se]
- 5. grokipedia.com [grokipedia.com]
- 6. Fluorescein isothiocyanate - Wikipedia [en.wikipedia.org]
- 7. Rhodamine B - Sciencemadness Wiki [sciencemadness.org]
- 8. Rhodamine B - Wikipedia [en.wikipedia.org]
- 9. caymanchem.com [caymanchem.com]
- 10. Prodan (dye) - Wikipedia [en.wikipedia.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. chemiis.com [chemiis.com]
- 13. cameo.mfa.org [cameo.mfa.org]
- 14. Fluorescein isothiocyanate (FITC) Biological Tracer [sigmaaldrich.com]
- 15. Rhodamine B | 81-88-9 [chemicalbook.com]
- 16. researchgate.net [researchgate.net]
Navigating Anion Analytics: A Comparative Guide to 9-Anthracenepropionic Acid-Based Assays
For researchers, scientists, and drug development professionals engaged in the precise measurement of anionic species, particularly chloride ions, the selection of an appropriate analytical method is paramount. This guide provides a comprehensive comparison of assays based on the fluorescent probe 9-Anthracenepropionic acid, evaluating its performance against common alternatives and detailing the experimental protocols for its application.
This compound (9-APA) is a fluorescent probe utilized for the quantification of anions, most notably chloride (Cl⁻), in biological and chemical systems. Its utility stems from the principle of fluorescence quenching, where the fluorescence intensity of the anthracene moiety is diminished upon collision with a quenching agent, in this case, the chloride ion. This phenomenon provides a basis for a sensitive and dynamic method for anion detection.
Principle of Operation: A Collisional Quenching Cascade
The fundamental mechanism governing 9-APA-based assays is collisional or dynamic quenching. When a 9-APA molecule in its excited state encounters a chloride ion, the energy from the excited state is transferred to the chloride ion, causing the 9-APA molecule to return to its ground state without emitting a photon. This results in a decrease in the overall fluorescence signal that is proportional to the concentration of the chloride ions.
This relationship is mathematically described by the Stern-Volmer equation:
F₀ / F = 1 + Kₛᵥ[Q]
Where:
-
F₀ is the fluorescence intensity in the absence of the quencher (chloride).
-
F is the fluorescence intensity in the presence of the quencher.
-
Kₛᵥ is the Stern-Volmer quenching constant, a measure of the quenching efficiency.
-
[Q] is the concentration of the quencher (chloride).
Caption: Collisional quenching of 9-APA by chloride ions.
Performance Comparison: 9-APA vs. Alternative Fluorescent Probes
The selection of a fluorescent probe for chloride sensing often involves a trade-off between sensitivity, selectivity, and practical considerations such as photostability and pH sensitivity. Below is a comparison of 9-APA with other commonly used fluorescent chloride indicators.
| Feature | This compound (9-APA) | 6-Methoxy-N-ethylquinolinium (MEQ) | N-(Ethoxycarbonylmethyl)-6-methoxyquinolinium Bromide (MQAE) |
| Principle | Collisional Quenching | Collisional Quenching | Collisional Quenching |
| Excitation (nm) | ~365 | ~346 | ~350 |
| Emission (nm) | ~450 | ~442 | ~460 |
| **Stern-Volmer Constant (Kₛᵥ) for Cl⁻ (M⁻¹) ** | Varies with conditions, generally moderate | ~100 - 200 | ~20 - 40 |
| Photostability | Moderate | Low | Moderate |
| pH Sensitivity | Low | High | Low |
| Advantages | Good spectral properties, commercially available. | High sensitivity to chloride. | Good photostability and low pH sensitivity. |
| Disadvantages | Moderate sensitivity, potential for photobleaching. | Photobleaching, sensitive to pH changes. | Lower sensitivity compared to MEQ. |
Experimental Protocol: Measurement of Chloride Concentration using 9-APA
This protocol outlines a general procedure for the spectrofluorometric determination of chloride concentration. Optimization of probe concentration, incubation times, and buffer composition may be required for specific applications.
Materials:
-
This compound (9-APA)
-
Chloride-free buffer (e.g., HEPES or MOPS with nitrate or gluconate salts)
-
Standard solutions of known chloride concentrations
-
Samples with unknown chloride concentration
-
Fluorometer
Procedure:
-
Preparation of 9-APA Stock Solution: Prepare a stock solution of 9-APA (e.g., 10 mM) in a suitable organic solvent like DMSO.
-
Working Solution Preparation: Dilute the 9-APA stock solution in the chloride-free buffer to the desired final concentration (e.g., 10-100 µM).
-
Calibration Curve: a. Prepare a series of standard solutions with known chloride concentrations in the chloride-free buffer. b. Add the 9-APA working solution to each standard to achieve the final probe concentration. c. Incubate the solutions for a predetermined time at a constant temperature. d. Measure the fluorescence intensity of each standard at the optimal excitation and emission wavelengths for 9-APA. e. Plot a Stern-Volmer graph of F₀/F versus chloride concentration. F₀ is the fluorescence of the blank (no chloride).
-
Sample Measurement: a. Add the 9-APA working solution to the unknown samples. b. Incubate under the same conditions as the standards. c. Measure the fluorescence intensity (F).
-
Data Analysis: a. Calculate the F₀/F ratio for the unknown samples. b. Determine the chloride concentration of the samples using the linear regression from the Stern-Volmer plot.
Caption: A generalized workflow for chloride quantification using a 9-APA-based fluorescence quenching assay.
Considerations for Assay Validation
For robust and reliable results, validation of the 9-APA-based assay is crucial. Key validation parameters to consider include:
-
Linearity and Range: The concentration range over which the Stern-Volmer plot is linear.
-
Sensitivity: The limit of detection (LOD) and limit of quantification (LOQ) for chloride.
-
Selectivity: The interference from other biologically relevant anions (e.g., bicarbonate, phosphate, sulfate, iodide, bromide). Selectivity can be assessed by measuring the quenching effect of these anions.
-
Precision: The repeatability and intermediate precision of the measurements.
-
Accuracy: The agreement between the measured values and the true values, often assessed using spiked samples.
-
Photostability: The stability of the 9-APA fluorescence under prolonged exposure to excitation light.
-
pH Stability: The effect of pH on the fluorescence intensity and quenching efficiency of 9-APA.
Conclusion
This compound-based assays offer a valuable tool for the quantification of chloride ions in various research and development settings. While exhibiting moderate sensitivity, its favorable spectral properties and commercial availability make it a practical choice. A thorough understanding of its quenching mechanism and careful assay validation are essential for obtaining accurate and reproducible data. When selecting a fluorescent chloride probe, researchers should consider the specific requirements of their application, including the expected chloride concentration range, the presence of potentially interfering ions, and the instrumentation available. This comparative guide serves as a foundational resource to aid in making an informed decision for your analytical needs.
A Comparative Guide to Fluorescent Probes for Membrane Studies: 9-Anthracenepropionic Acid vs. N-phenyl-1-naphthylamine (NPN)
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of cellular biology and drug discovery, understanding the dynamics and integrity of cell membranes is paramount. Fluorescent probes are indispensable tools in these investigations, offering insights into membrane permeability, fluidity, and organization. This guide provides a comprehensive comparison of two widely used fluorescent probes: 9-Anthracenepropionic acid (9-AP) and N-phenyl-1-naphthylamine (NPN). We will delve into their distinct applications, mechanisms of action, and provide experimental protocols to aid researchers in selecting the appropriate tool for their membrane studies.
At a Glance: Key Differences and Applications
While both 9-AP and NPN are fluorescent molecules used to probe cellular membranes, their primary applications differ significantly. NPN is the gold standard for assessing the permeability of the outer membrane of Gram-negative bacteria. In contrast, 9-AP is a versatile probe for investigating the biophysical properties of lipid bilayers, such as fluidity and local environment polarity, in a broader range of membrane systems.
| Feature | This compound (9-AP) | N-phenyl-1-naphthylamine (NPN) |
| Primary Application | Measurement of membrane fluidity and polarity | Assessment of outer membrane permeability in Gram-negative bacteria |
| Mechanism of Action | Fluorescence properties are sensitive to the local environment's polarity and viscosity. Changes in fluorescence anisotropy and emission spectra reflect alterations in membrane fluidity. | Weakly fluorescent in aqueous environments, becomes highly fluorescent upon partitioning into the hydrophobic interior of the lipid membrane. Increased uptake and fluorescence signify a compromised outer membrane. |
| Target Membrane | Broad applicability to various lipid bilayers (e.g., liposomes, eukaryotic cell membranes). | Primarily used for the outer membrane of Gram-negative bacteria. |
| Typical Measurement | Fluorescence anisotropy, excimer-to-monomer fluorescence ratio, spectral shifts. | Increase in fluorescence intensity over time. |
Quantitative Data Summary
The following table summarizes the key photophysical properties of 9-AP and NPN, which are crucial for designing and interpreting fluorescence-based membrane assays.
| Photophysical Property | This compound | N-phenyl-1-naphthylamine (NPN) |
| Excitation Maximum (λex) | ~360 nm | ~350-355 nm[1] |
| Emission Maximum (λem) | ~440-470 nm (monomer), ~510-560 nm (excimer)[2] | ~405-420 nm[1][3] |
| Quantum Yield | Environment-dependent | Low in water, high in hydrophobic environments |
| Solubility | Soluble in organic solvents like chloroform and DMSO. | Soluble in organic solvents like acetone and DMSO.[1] |
Mechanism of Action and Experimental Workflows
N-phenyl-1-naphthylamine (NPN) for Outer Membrane Permeability
NPN is a hydrophobic probe that exhibits weak fluorescence in aqueous solutions. However, when the outer membrane of a Gram-negative bacterium is compromised, NPN can partition into the hydrophobic core of the membrane, leading to a significant increase in its fluorescence quantum yield.[4][5][6] This property makes NPN an excellent indicator of outer membrane integrity.
Caption: Mechanism of the NPN uptake assay for outer membrane permeability.
This compound for Membrane Fluidity
9-AP partitions into the lipid bilayer, and its fluorescence properties are sensitive to the local environment. In a fluid, disordered membrane, the probe undergoes rapid rotational and translational motion, which can be measured by techniques like fluorescence anisotropy. A lower anisotropy value corresponds to higher membrane fluidity. Additionally, at higher concentrations in more ordered membranes, excited 9-AP monomers can interact with ground-state monomers to form excimers, which fluoresce at a longer wavelength. The ratio of excimer to monomer fluorescence intensity can also be used as a measure of membrane fluidity and probe proximity.
Caption: Principle of using 9-AP to measure membrane fluidity.
Experimental Protocols
Protocol 1: NPN Uptake Assay for Outer Membrane Permeability
This protocol is adapted from established methods for assessing the effect of antimicrobial agents on the outer membrane of Gram-negative bacteria.[5][7][8]
Materials:
-
Gram-negative bacterial culture (e.g., E. coli)
-
HEPES buffer (5 mM, pH 7.2)
-
NPN stock solution (e.g., 500 µM in acetone)
-
Permeabilizing agent of interest (e.g., antibiotic, peptide)
-
Polymyxin B (as a positive control)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Bacterial Culture Preparation:
-
Grow bacteria to the mid-logarithmic phase in a suitable broth.
-
Harvest the cells by centrifugation and wash them twice with HEPES buffer.
-
Resuspend the cells in HEPES buffer to a final optical density at 600 nm (OD600) of 0.5.[7]
-
-
NPN Uptake Measurement:
-
In a 96-well plate, add 100 µL of the bacterial suspension to each well.
-
Add NPN to a final concentration of 10 µM.
-
Add the permeabilizing agent at the desired concentrations. Include a no-agent negative control and a positive control (e.g., Polymyxin B at 1-5 µg/mL).
-
Immediately measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~350 nm and an emission wavelength of ~420 nm.[3]
-
Monitor the fluorescence kinetically for a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Subtract the background fluorescence of cells without NPN.
-
Normalize the fluorescence values to the control group (no agent) to determine the percentage increase in NPN uptake.
-
Protocol 2: Measuring Membrane Fluidity with this compound
This protocol outlines the use of 9-AP to measure changes in membrane fluidity in liposomes, a model membrane system.
Materials:
-
Lipids (e.g., DOPC, DPPC) dissolved in chloroform
-
This compound stock solution in chloroform (probe concentration should be 0.1-1 mol% of total lipid)
-
Hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)
-
Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Fluorometer with polarization filters
Procedure:
-
Liposome Preparation:
-
In a round-bottom flask, mix the desired lipids and 9-AP in chloroform.
-
Remove the solvent using a rotary evaporator to form a thin lipid film.
-
Dry the film under vacuum for at least 2 hours.
-
Hydrate the lipid film with the buffer to form multilamellar vesicles (MLVs).
-
Produce large unilamellar vesicles (LUVs) by extruding the MLV suspension through a polycarbonate membrane.[2]
-
-
Fluorescence Anisotropy Measurement:
-
Place the LUV suspension in a cuvette and equilibrate to the desired temperature in the fluorometer.
-
Set the excitation wavelength to ~360 nm and the emission wavelength to ~440 nm.
-
Measure the steady-state fluorescence anisotropy (r) using the formula: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH) where I_VV and I_VH are the fluorescence intensities with the excitation and emission polarizers oriented vertically-vertical and vertically-horizontal, respectively, and G is the G-factor of the instrument.
-
-
Data Analysis:
-
A decrease in fluorescence anisotropy indicates an increase in membrane fluidity. Compare the anisotropy values of different liposome compositions or under different experimental conditions.
-
Conclusion: Selecting the Right Probe for Your Research
The choice between this compound and N-phenyl-1-naphthylamine hinges on the specific research question.
-
For studies focused on the integrity of the Gram-negative bacterial outer membrane and the mechanism of action of potential antibiotics, NPN is the probe of choice. Its straightforward fluorescence turn-on mechanism provides a clear and quantifiable measure of membrane permeabilization.
-
For researchers investigating the biophysical properties of lipid bilayers, such as fluidity, phase transitions, and the effects of membrane-active compounds on a wider range of cell types or model membranes, 9-AP is a more suitable tool. Its sensitivity to the local environment allows for more nuanced measurements of membrane dynamics.
By understanding the distinct advantages and applications of each probe, researchers can design more targeted and informative experiments to unravel the complexities of cellular membranes.
References
- 1. caymanchem.com [caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. uni-sofia.bg [uni-sofia.bg]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
9-Anthracenepropionic Acid vs. Dansyl Chloride: A Comparative Guide for Labeling Applications
For Researchers, Scientists, and Drug Development Professionals
In the landscape of fluorescent labeling, the selection of an appropriate probe is paramount to the success of experimental outcomes. Both 9-Anthracenepropionic acid and Dansyl chloride have been employed as fluorescent tags for the detection and characterization of biomolecules. This guide provides an objective comparison of their performance, supported by available experimental data, to assist researchers in making an informed decision for their specific applications.
Overview of the Probes
This compound is a fluorescent probe belonging to the anthracene family of polycyclic aromatic hydrocarbons. Its fluorescence is characterized by a distinct vibronic structure and its application often leverages its sensitivity to the local environment. For labeling purposes, it is typically activated, for example as an N-hydroxysuccinimide (NHS) ester, to react with primary and secondary amines on biomolecules.
Dansyl chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride) is a widely used fluorescent labeling reagent that reacts with primary and secondary amines, as well as other nucleophilic groups, to form stable sulfonamide adducts.[1][2] Its fluorescence is highly sensitive to the polarity of its microenvironment, a property that has been extensively utilized in studies of protein conformation and dynamics.[3]
Quantitative Data Comparison
The following table summarizes key photophysical and chemical properties of this compound and Dansyl chloride. It is important to note that direct comparative data under identical experimental conditions is limited, and the values presented are derived from various sources.
| Property | This compound (and derivatives) | Dansyl Chloride (and derivatives) |
| Excitation Max (λex) | ~365 nm | ~340 nm |
| Emission Max (λem) | ~400-450 nm (structured) | ~520-560 nm (highly solvent-dependent)[3] |
| Molar Extinction Coefficient (ε) | ~7,000 - 10,000 M⁻¹cm⁻¹ (for anthracene) | ~4,300 M⁻¹cm⁻¹[3] |
| Fluorescence Quantum Yield (Φ) | Generally high in non-polar environments; can be up to 0.9 for some derivatives in specific solvents.[4][5] | Low in water (~0.07), significantly enhanced in non-polar environments (up to 0.66).[6] |
| Fluorescence Lifetime (τ) | Typically in the range of 4-12 ns for anthracene derivatives. | 10-20 ns for protein conjugates.[3] |
| Reactive Group | Carboxylic acid (requires activation, e.g., NHS ester) | Sulfonyl chloride |
| Target Functional Groups | Primary and secondary amines (as NHS ester) | Primary and secondary amines, phenols, thiols.[1][2] |
| Photostability | Prone to photodimerization and photooxidation.[7] Encapsulation can enhance photostability.[8] | Generally considered to have moderate photostability. |
| Environmental Sensitivity | Fluorescence is sensitive to the local environment. | Highly sensitive to solvent polarity, leading to large Stokes shifts.[3] |
| Aqueous Stability of Reagent | NHS esters are susceptible to hydrolysis, especially at alkaline pH.[9] | Unstable in aqueous solutions and certain organic solvents like DMSO; hydrolysis forms non-reactive dansyl acid.[2][3][10] |
Key Advantages of this compound over Dansyl Chloride
While Dansyl chloride has been a workhorse in fluorescent labeling for decades, this compound and its derivatives offer several potential advantages in specific contexts.
Distinct Spectral Properties and Reduced Spectral Overlap
This compound exhibits a more structured emission spectrum with peaks in the blue region of the spectrum. This can be advantageous in multi-labeling experiments where spectral overlap with other commonly used fluorophores (e.g., fluorescein, rhodamine) needs to be minimized. The large Stokes shift of dansyl conjugates, while beneficial in some applications, can also lead to broader emission spectra and potential bleed-through into other detection channels.
Potential for Higher Quantum Yield in Certain Environments
While the quantum yield of dansyl conjugates is highly dependent on the hydrophobicity of their environment, certain anthracene derivatives have been reported to possess intrinsically high quantum yields, in some cases approaching unity in non-polar solvents.[4][5] This suggests that for applications where the labeled molecule resides in a less polar environment, 9-anthracene-based probes could offer superior brightness.
Different Mechanism of Environmental Sensing
The fluorescence of anthracene derivatives is sensitive to the microenvironment through mechanisms that can differ from the charge-transfer-based sensitivity of dansyl probes. This can provide complementary information in studies of molecular dynamics and interactions.
Experimental Protocols
Detailed methodologies for labeling proteins with both reagents are provided below.
Protocol 1: Labeling of Proteins with this compound N-hydroxysuccinimide (NHS) Ester
This protocol is a general guideline and may require optimization for specific proteins and desired degrees of labeling.
Materials:
-
Protein of interest in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
This compound NHS ester
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare Protein Solution: Dissolve the protein in 0.1 M sodium bicarbonate buffer at a concentration of 1-10 mg/mL.
-
Prepare Dye Stock Solution: Immediately before use, dissolve the this compound NHS ester in anhydrous DMF or DMSO to a concentration of 10 mM.
-
Labeling Reaction: While gently stirring, add the dye stock solution to the protein solution to achieve a 10- to 20-fold molar excess of the dye. Protect the reaction from light and incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Purification: Remove unreacted dye by passing the reaction mixture through a size-exclusion chromatography column equilibrated with PBS. Collect the protein-containing fractions.
-
Determine Degree of Labeling (DOL): Measure the absorbance of the conjugate at 280 nm (for protein) and ~365 nm (for the anthracene moiety). The DOL can be calculated using the Beer-Lambert law.
Caption: Experimental workflow for labeling proteins with this compound NHS ester.
Protocol 2: Labeling of Proteins with Dansyl Chloride
This protocol is adapted from established methods for dansylation of proteins.
Materials:
-
Protein of interest in a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 9.0-9.5)
-
Dansyl chloride
-
Anhydrous acetone or acetonitrile
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare Protein Solution: Dissolve the protein in 0.1 M sodium bicarbonate buffer at a concentration of 1-10 mg/mL.
-
Prepare Dye Stock Solution: Immediately before use, prepare a 10-50 mM stock solution of Dansyl chloride in anhydrous acetone or acetonitrile.
-
Labeling Reaction: While gently vortexing, slowly add the Dansyl chloride stock solution to the protein solution to achieve a 10- to 50-fold molar excess of the dye. Protect the reaction from light and incubate for 1-2 hours at room temperature.
-
Purification: Remove unreacted Dansyl chloride by passing the reaction mixture through a size-exclusion chromatography column equilibrated with PBS. Collect the protein-containing fractions.
-
Determine Degree of Labeling (DOL): Measure the absorbance of the conjugate at 280 nm (for protein) and ~340 nm (for the dansyl group). The DOL can be calculated using the Beer-Lambert law.
Caption: Experimental workflow for labeling proteins with Dansyl chloride.
Signaling Pathway and Logical Relationship Visualization
The following diagram illustrates the general principle of fluorescent labeling of a protein with either this compound NHS ester or Dansyl chloride and its subsequent use in a hypothetical protein-protein interaction study.
Caption: General scheme of protein labeling and its application in interaction studies.
Conclusion
The choice between this compound and Dansyl chloride for fluorescent labeling depends critically on the specific experimental requirements.
Use this compound when:
-
Distinct spectral properties with a blue emission are required to minimize spectral overlap in multi-color experiments.
-
The labeled biomolecule is expected to be in a non-polar environment where the high intrinsic quantum yield of anthracene derivatives can be advantageous.
-
A different mode of environmental sensitivity is desired to probe molecular interactions.
Use Dansyl chloride when:
-
High sensitivity to environmental polarity is the primary requirement for studying conformational changes.
-
A large Stokes shift is necessary to reduce background from scattered excitation light.
-
Well-established protocols and a wealth of literature data are preferred.
Researchers should carefully consider the photostability of anthracene-based probes, as photodegradation can be a limiting factor in long-term imaging experiments.[7] Conversely, the hydrolytic instability of Dansyl chloride necessitates careful handling and freshly prepared solutions for reproducible labeling.[10] Ultimately, empirical testing of both probes in the specific experimental system is recommended to determine the optimal choice for achieving reliable and sensitive results.
References
- 1. researchgate.net [researchgate.net]
- 2. Dansyl chloride - Wikipedia [en.wikipedia.org]
- 3. Application of dansyl chloride_Chemicalbook [chemicalbook.com]
- 4. 9,10-Diphenylanthracene [omlc.org]
- 5. Non-symmetric 9,10-diphenylanthracene-based deep-blue emitters with enhanced charge transport properties - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Enhanced photostability of an anthracene-based dye due to supramolecular encapsulation: a new type of photostable fluorophore for single-molecule study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. mdpi.com [mdpi.com]
Cross-Validation of 9-Anthracenepropionic Acid as a Chloride Channel Blocker: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of 9-Anthracenepropionic acid (9-APA) as a tool for studying chloride channels. Through objective comparison with alternative compounds and presentation of supporting experimental data, this document aims to equip researchers with the necessary information to make informed decisions for their experimental designs.
Introduction to this compound (9-APA)
This compound is a derivative of anthracene, a polycyclic aromatic hydrocarbon. While it has applications as a fluorescent organic linker, its structural similarity to the well-characterized chloride channel blocker, 9-anthracenecarboxylic acid (9-AC), has led to its investigation as a modulator of ion transport. This guide will focus on the activity of 9-AC as a representative of this class of compounds, as it is more extensively studied in the context of chloride channel inhibition.
Mechanism of Action: Chloride Channel Blockade
The primary mechanism of action for 9-AC is the blockade of chloride channels. This inhibition prevents the flow of chloride ions across cell membranes, a process crucial for various physiological functions including epithelial transport, cell volume regulation, and neuronal excitability.[1][2]
9-AC is known to physically obstruct the pore of several types of chloride channels, thereby preventing ion permeation.[1] The inhibitory effect is often voltage-dependent, with the degree of block being influenced by the membrane potential.[2] Furthermore, studies have shown that 9-AC can access its binding site from both the intracellular and extracellular sides of the plasma membrane.[3]
Beyond direct channel blockade, 9-AC has also been shown to interact with other proteins involved in ion transport. For instance, it can modulate the function of prestin, a motor protein essential for the function of cochlear outer hair cells, in a manner that may be independent of its chloride channel blocking activity.[4][5]
Comparative Analysis with Alternative Chloride Channel Blockers
A critical aspect of cross-validating the utility of 9-APA/9-AC is to compare its performance against other established chloride channel blockers. 4,4'-Diisothiocyanatostilbene-2,2'-disulfonic acid (DIDS) is a widely used, potent inhibitor of various anion exchangers and chloride channels and serves as a key comparator.
| Compound | Target Channel(s) | Reported IC50 | Experimental System |
| 9-Anthracenecarboxylic acid (9-AC) | CFTR | ~1.26 - 2.55 mM (voltage-dependent) | CFTR-transfected 3T3 cells |
| DIDS | Intracellular Chloride Channels | 7 µM | Bilayer lipid membrane with incorporated mitochondrial and lysosomal vesicles |
| NPPB | Intracellular Chloride Channels | 42 µM | Bilayer lipid membrane with incorporated mitochondrial and lysosomal vesicles |
| Phloretin | Intracellular Chloride Channels | 20 µM | Bilayer lipid membrane with incorporated mitochondrial and lysosomal vesicles |
Note: The provided IC50 values are from different studies and experimental systems, which should be considered when making direct comparisons. A head-to-head comparison under identical conditions would be necessary for a definitive assessment of relative potency.
Experimental Protocols
To facilitate the replication and cross-validation of findings, detailed experimental protocols for assessing chloride channel inhibition are provided below.
Whole-Cell Patch-Clamp Electrophysiology
This technique is the gold standard for characterizing the activity of ion channels and the effects of pharmacological agents.
Objective: To measure the inhibitory effect of 9-AC on chloride currents in a whole-cell configuration.
Materials:
-
Patch-clamp amplifier and data acquisition system
-
Microscope
-
Micromanipulator
-
Glass capillaries for patch pipettes
-
Cell culture of interest expressing the target chloride channel (e.g., HEK293 cells transfected with CFTR)
-
Extracellular solution (e.g., 140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 5 mM glucose, pH 7.4)
-
Intracellular solution (e.g., 140 mM CsCl, 2 mM MgCl2, 10 mM HEPES, 5 mM EGTA, 3 mM MgATP, pH 7.2 with CsOH)
-
9-Anthracenecarboxylic acid (9-AC) stock solution (e.g., 100 mM in DMSO)
Procedure:
-
Prepare cells on coverslips for recording.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with intracellular solution.
-
Mount the coverslip in the recording chamber and perfuse with extracellular solution.
-
Approach a cell with the patch pipette while applying positive pressure.
-
Upon contact with the cell, release the positive pressure to form a high-resistance seal (GΩ seal).
-
Apply a brief pulse of suction to rupture the cell membrane and establish the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
Apply a voltage protocol (e.g., voltage steps from -100 mV to +100 mV) to elicit chloride currents.
-
Record baseline currents.
-
Perfuse the chamber with the extracellular solution containing the desired concentration of 9-AC.
-
Record currents in the presence of the inhibitor.
-
To determine the IC50, repeat the measurement with a range of 9-AC concentrations.
-
Analyze the data by measuring the reduction in current amplitude at a specific voltage.
Visualizations
Signaling Pathway of Chloride Channel Inhibition
Caption: Mechanism of chloride channel inhibition by 9-APA/9-AC.
Experimental Workflow for Patch-Clamp Analysis
Caption: Workflow for whole-cell patch-clamp electrophysiology.
Conclusion
This compound, and more specifically its well-studied analog 9-anthracenecarboxylic acid, is a valuable tool for the study of chloride channels. Its mechanism of action involves direct, voltage-dependent channel blockade. While direct comparative data with other inhibitors like DIDS is limited, the available information and established experimental protocols provide a solid foundation for its use in research. The data and methodologies presented in this guide are intended to support the rigorous cross-validation of results and to facilitate the design of future experiments in the field of ion channel pharmacology.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The chloride‐channel blocker 9‐anthracenecarboxylic acid reduces the nonlinear capacitance of prestin‐associated charge movement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. The chloride-channel blocker 9-anthracenecarboxylic acid reduces the nonlinear capacitance of prestin-associated charge movement - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Quantitative Analysis Using 9-Anthracenepropionic Acid Fluorescence
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 9-Anthracenepropionic acid (9-AP) as a fluorescent probe for quantitative analysis against other common alternatives. We will delve into two primary applications: the determination of Critical Micelle Concentration (CMC) of surfactants and protein quantification. This objective analysis is supported by experimental data and detailed protocols to assist in the selection of the most suitable fluorescent probe for your research needs.
Determination of Critical Micelle Concentration (CMC)
The formation of micelles is a critical phenomenon in surfactant science, with applications ranging from drug delivery to cleaning formulations. The CMC is the concentration at which surfactant monomers assemble into micelles, and its accurate determination is crucial. Fluorescent probes are powerful tools for this purpose, as their photophysical properties are often sensitive to the micropolarity of their environment.
Comparison of Fluorescent Probes for CMC Determination
| Feature | This compound (9-AP) | Pyrene | Nile Red |
| Principle | Partitioning of the hydrophobic anthracene moiety into the nonpolar micellar core leads to a change in fluorescence intensity and a blue shift in the emission spectrum. | Exhibits a characteristic change in the ratio of the first and third vibronic bands (I1/I3) of its emission spectrum upon partitioning into the hydrophobic micellar core. Also known for its ability to form excimers at high local concentrations within micelles. | Shows a significant increase in fluorescence quantum yield and a pronounced blue shift in its emission maximum as it moves from a polar (aqueous) to a nonpolar (micellar) environment. |
| Excitation Max (λex) | ~365 nm | ~335 nm | ~550 nm (solvent dependent) |
| Emission Max (λem) | ~400-450 nm (blue shift in nonpolar environment) | Monomer: ~373, 384, 394 nm; Excimer: ~470 nm | ~630 nm in water, shifts to ~580 nm in nonpolar environments |
| Quantum Yield (Φf) | Moderate in aqueous solution, increases in nonpolar environments. | Low in polar solvents, increases in nonpolar environments. | Very low in water, significantly increases in nonpolar environments. |
| Fluorescence Lifetime (τ) | Changes upon micellar incorporation. | Monomer lifetime is sensitive to the microenvironment. | Sensitive to solvent polarity. |
| Advantages | - Good photostability.- Sensitive to environmental polarity. | - The I1/I3 ratio is a ratiometric measurement, which can be more robust than intensity measurements.- Excimer formation provides an additional parameter for analysis. | - Large Stokes shift.- Very sensitive to changes in environmental polarity, leading to a dramatic "turn-on" fluorescence signal. |
| Disadvantages | - Less commonly used than pyrene for CMC determination, hence less literature data available.- Potential for photodimerization at high concentrations. | - Can be sensitive to oxygen quenching.- Excimer formation can complicate data analysis if not properly controlled. | - Can be photochemically unstable.- Its own amphiphilic character might slightly perturb the micellar system. |
Experimental Protocols for CMC Determination
Using this compound (9-AP):
-
Preparation of Stock Solutions:
-
Prepare a stock solution of 9-AP (e.g., 1 mM) in a suitable organic solvent (e.g., ethanol or DMSO).
-
Prepare a series of surfactant solutions in deionized water with concentrations spanning the expected CMC.
-
-
Sample Preparation:
-
To each surfactant solution, add a small aliquot of the 9-AP stock solution to achieve a final concentration in the low micromolar range (e.g., 1-5 µM). Ensure the final concentration of the organic solvent is minimal (<1%) to avoid affecting micellization.
-
Include a blank sample with 9-AP in deionized water without surfactant.
-
-
Fluorescence Measurement:
-
Equilibrate the samples at the desired temperature.
-
Measure the fluorescence emission spectra of each sample using an excitation wavelength of approximately 365 nm. Record the emission intensity at the maximum emission wavelength.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum as a function of the surfactant concentration (on a logarithmic scale).
-
The CMC is determined from the inflection point of the resulting sigmoidal curve. This can be found by taking the first derivative of the curve.
-
Using Pyrene:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of pyrene (e.g., 1 mM) in a volatile organic solvent (e.g., acetone).
-
Prepare a series of surfactant solutions in deionized water.
-
-
Sample Preparation:
-
Aliquot the pyrene stock solution into a series of vials and evaporate the solvent to create a thin film of pyrene.
-
Add the surfactant solutions to the vials to achieve a final pyrene concentration of approximately 1-2 µM.
-
Sonicate or stir the solutions to ensure complete dissolution of pyrene.
-
-
Fluorescence Measurement:
-
Equilibrate the samples and measure the fluorescence emission spectra (e.g., 350-500 nm) with an excitation wavelength of around 335 nm.
-
-
Data Analysis:
-
Determine the intensities of the first (I1, ~373 nm) and third (I3, ~384 nm) vibronic peaks.
-
Plot the I1/I3 ratio against the logarithm of the surfactant concentration. The CMC is identified as the concentration at which a sharp decrease in the I1/I3 ratio is observed.
-
Experimental Workflow for CMC Determination
Caption: Experimental workflow for CMC determination using a fluorescent probe.
Protein Quantification
Accurate quantification of protein concentration is a fundamental requirement in many biological and biochemical studies. While several established methods exist, the use of fluorescent probes can offer high sensitivity.
While this compound has been utilized in research to study protein binding and conformational changes through fluorescence quenching, it is not a standard reagent for the routine quantification of total protein concentration. Established methods using reagents like fluorescamine and o-phthalaldehyde (OPA) are specifically designed for this purpose and are generally more suitable.
Comparison of Probes for Protein Analysis
| Feature | This compound (9-AP) | Fluorescamine | o-Phthalaldehyde (OPA) |
| Principle | Binds to hydrophobic pockets in proteins (e.g., albumin), leading to changes in its fluorescence properties (intensity, lifetime). Primarily used to study protein binding and interactions rather than for total protein quantification. | Reacts with primary amines (N-terminus and lysine side chains) of proteins to form a fluorescent product. The reagent itself is non-fluorescent. | Reacts with primary amines in the presence of a thiol (e.g., 2-mercaptoethanol) to yield a fluorescent isoindole derivative. The reagent itself is non-fluorescent. |
| Excitation Max (λex) | ~365 nm | ~390 nm | ~340 nm |
| Emission Max (λem) | ~400-450 nm | ~475 nm | ~455 nm |
| Linear Range | Not applicable for total protein quantification. | 10 µg/mL to 2 mg/mL (assay dependent) | 10 µg/mL to 1.5 mg/mL (assay dependent) |
| Advantages | - Useful for studying protein binding kinetics and thermodynamics.- Can provide information on conformational changes in proteins. | - Rapid reaction.- High sensitivity.- Reagent is non-fluorescent, leading to low background. | - High sensitivity.- Reagent is stable in aqueous solution.- Compatible with reducing agents. |
| Disadvantages | - Not a standard method for total protein quantification. - Binding can be protein-specific and dependent on the presence of hydrophobic binding sites. | - Reagent is unstable in aqueous solutions and must be dissolved in an organic solvent (e.g., acetone or DMSO) immediately before use.- Reacts with any primary amine, so buffers containing Tris or glycine will interfere. | - Requires the presence of a thiol, which can have an unpleasant odor.- Also susceptible to interference from primary amine-containing buffers. |
Experimental Protocols for Protein Quantification
Protein Quantification with Fluorescamine:
-
Reagent Preparation:
-
Prepare a stock solution of fluorescamine (e.g., 1.5 mg/mL) in a dry, water-miscible organic solvent like acetone or DMSO immediately before use. This solution is not stable in the presence of water.
-
-
Standard Curve Preparation:
-
Prepare a series of protein standards (e.g., Bovine Serum Albumin, BSA) of known concentrations in a suitable buffer (e.g., phosphate-buffered saline, PBS). The buffer should not contain primary amines.
-
-
Assay Procedure:
-
In a microplate or cuvette, add a defined volume of the protein standard or unknown sample.
-
Rapidly add a specific volume of the fluorescamine solution while vortexing or mixing to ensure immediate and complete reaction.
-
Incubate at room temperature for 5-10 minutes.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity at an excitation wavelength of ~390 nm and an emission wavelength of ~475 nm.
-
-
Data Analysis:
Protein Quantification with o-Phthalaldehyde (OPA):
-
Reagent Preparation:
-
Prepare an OPA reagent solution containing OPA, a thiol (e.g., 2-mercaptoethanol or N-acetyl-L-cysteine), and a detergent (e.g., SDS) in a borate buffer (pH ~9.5). Commercial kits with stable OPA reagents are available.
-
-
Standard Curve Preparation:
-
Prepare a series of protein standards as described for the fluorescamine assay.
-
-
Assay Procedure:
-
Mix the protein standard or unknown sample with the OPA reagent.
-
Incubate at room temperature for about 15 minutes.
-
-
Fluorescence Measurement:
-
Data Analysis:
-
Similar to the fluorescamine assay, generate a standard curve and determine the concentration of the unknown samples.
-
Principle of Fluorescamine-Based Protein Quantification
Caption: Reaction principle of protein quantification using fluorescamine.
Probe Selection Guide
The choice of a fluorescent probe depends heavily on the specific application and experimental conditions. The following decision tree provides guidance on selecting an appropriate probe for CMC determination or protein quantification.
Caption: Decision guide for selecting a fluorescent probe for CMC or protein analysis.
References
- 1. azurebiosystems.com [azurebiosystems.com]
- 2. Overview of Protein Assays Methods | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Evaluating the efficacy of protein quantification methods on membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Unraveling the versatility of human serum albumin – A comprehensive review of its biological significance and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Using Human Serum Albumin Binding Affinities as a Proactive Strategy to Affect the Pharmacodynamics and Pharmacokinetics of Preclinical Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
Control Experiments for 9-Anthracenepropionic Acid-Based Studies: A Comparative Guide
For researchers, scientists, and drug development professionals investigating the role of chloride channels in cellular physiology and disease, 9-Anthracenepropionic acid (9-AP) is a commonly utilized pharmacological tool. As a blocker of specific chloride channels, its application in experimental settings necessitates rigorous controls to ensure the validity and specificity of the findings. This guide provides a comparative overview of control experiments for 9-AP-based studies, offering insights into alternative compounds and methodologies, supported by experimental data.
Performance Comparison of Chloride Channel Blockers
The selection of an appropriate chloride channel blocker is critical for the specific channel and experimental system under investigation. While 9-AP is a valuable tool, its potency and specificity can vary. The following tables summarize the inhibitory concentrations (IC50) of 9-AP and other commonly used chloride channel blockers against two major chloride channels: the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) and the Volume-Regulated Anion Channel (VRAC). It is important to note that IC50 values can vary between studies due to different experimental conditions, such as cell type, temperature, and recording solutions.
Table 1: Comparison of Inhibitor Potency (IC50) against CFTR
| Compound | IC50 (µM) | Mechanism of Action | Key Considerations |
| 9-Anthracenecarboxylic acid (9-AC) * | ~166[1] | Pore block | Voltage-dependent; potential off-target effects.[2] |
| CFTRinh-172 | ~0.3 - 1[3][4] | Gating modulator (allosteric) | Potent and selective, but can affect mitochondrial function at higher concentrations.[3] |
| GlyH-101 | 1.4 (+60 mV) - 5.6 (-60 mV)[5] | Pore block (extracellular) | Voltage-dependent; also inhibits VRAC.[3][6] |
| NPPB | ~166[1] | Pore block (intracellular) | Low potency, non-selective, and can affect mitochondrial function.[7][8] |
Note: 9-Anthracenecarboxylic acid (9-AC) is a close structural analog of this compound (9-AP) and is often used interchangeably in the literature as a chloride channel blocker.
Table 2: Comparison of Inhibitor Potency (IC50) against VRAC
| Compound | IC50 (µM) | Key Considerations |
| 9-Anthracenecarboxylic acid (9-AC) * | Not widely reported for VRAC | Often used as a general chloride channel blocker, but specificity for VRAC is not well-characterized. |
| DCPIB | ~2 - 4.1[9][10] | Selective and potent VRAC blocker. |
| DIDS | Variable | Non-selective, inhibits other anion transporters.[11] |
| GlyH-101 | ~5.4 - 6.3 | Also a potent CFTR inhibitor.[3] |
Experimental Protocols
To ensure the reproducibility and validity of research findings, detailed and well-controlled experimental protocols are essential. Below are methodologies for two common assays used to assess chloride channel activity.
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion channel currents in single cells, providing high-resolution data on channel activity and the effects of pharmacological agents.
Objective: To measure chloride currents and assess the inhibitory effect of 9-AP or other blockers.
Materials:
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries
-
Cell culture of interest (e.g., HEK293 cells expressing the target chloride channel)
-
External solution (in mM): 140 NMDG-Cl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NMDG)
-
Internal solution (in mM): 140 NMDG-Cl, 1 MgCl2, 10 HEPES, 5 EGTA, 4 Mg-ATP (pH 7.2 with NMDG)
-
This compound (9-AP) and other test compounds
Protocol:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Plate cells on glass coverslips 24-48 hours before the experiment.
-
Transfer a coverslip with adherent cells to the recording chamber on the microscope stage and perfuse with the external solution.
-
Approach a single cell with the patch pipette and form a high-resistance seal (>1 GΩ) with the cell membrane.
-
Rupture the cell membrane under the pipette tip by applying gentle suction to achieve the whole-cell configuration.
-
Clamp the cell membrane at a holding potential of -60 mV.
-
Record baseline chloride currents. To elicit channel opening, use appropriate stimuli (e.g., for CFTR, a cocktail of forskolin and IBMX; for VRAC, a hypotonic external solution).
-
Apply 9-AP or other test compounds at various concentrations via the perfusion system and record the resulting changes in chloride current.
-
To determine the IC50, apply a range of blocker concentrations and measure the steady-state current inhibition at each concentration.
-
Negative Control: Perform recordings with a vehicle control (the solvent used to dissolve the blocker, e.g., DMSO) to ensure the solvent itself does not affect channel activity.
-
Positive Control: Use a known blocker of the target channel (e.g., CFTRinh-172 for CFTR, DCPIB for VRAC) to validate the experimental setup.
-
Specificity Control: If possible, use a cell line that does not express the target chloride channel to test for off-target effects of the blocker.
MQAE-Based Chloride Efflux Assay
This fluorescence-based assay provides a high-throughput method to measure changes in intracellular chloride concentration, which is an indirect measure of chloride channel activity.
Objective: To measure chloride efflux from a population of cells and assess the inhibitory effect of 9-AP or other blockers.
Materials:
-
Fluorescence plate reader or fluorescence microscope
-
N-(6-Methoxyquinolyl)acetoethyl ester (MQAE) fluorescent dye
-
Cell culture of interest grown in 96-well plates
-
Chloride-containing buffer (e.g., Hanks' Balanced Salt Solution)
-
Chloride-free buffer (replace chloride salts with nitrate salts)
-
This compound (9-AP) and other test compounds
-
Channel activators (e.g., forskolin and IBMX for CFTR)
Protocol:
-
Seed cells in a 96-well black-walled, clear-bottom plate and grow to confluence.
-
Load the cells with 5-10 mM MQAE in a chloride-containing buffer for 2-4 hours at 37°C.[12]
-
Wash the cells three times with the chloride-containing buffer to remove extracellular MQAE.
-
Acquire a baseline fluorescence reading.
-
Pre-incubate the cells with 9-AP, other test compounds, or vehicle control for a defined period.
-
Stimulate chloride efflux by replacing the chloride-containing buffer with a chloride-free buffer, with or without channel activators.
-
Immediately begin recording the fluorescence intensity over time. The fluorescence of MQAE is quenched by chloride, so an increase in fluorescence indicates chloride efflux.
-
Calculate the rate of chloride efflux from the initial slope of the fluorescence increase.
-
Negative Control: Measure chloride efflux in the absence of any blocker (vehicle control).
-
Positive Control: Use a known inhibitor of the target channel to confirm the assay's sensitivity.
-
Photostability Control: Anthracene-based compounds can be photolabile.[13][14] It is crucial to minimize light exposure and to perform control experiments to ensure that changes in fluorescence are not due to photobleaching of MQAE or the test compound. This can be assessed by measuring fluorescence in the absence of cells or by using a photostable chloride indicator if available.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the cellular processes involved and the experimental logic, the following diagrams have been generated using the Graphviz DOT language.
Caption: CFTR channel activation by PKA and ATP, and inhibition by various blockers.
Caption: VRAC activation pathway in response to hypotonic stress and points of inhibition.
Caption: Logical relationship of control experiments in a blocker study.
Important Considerations for 9-AP Studies
-
Off-Target Effects: 9-AP and other anthracene derivatives are not entirely specific and can affect other ion channels and cellular processes.[2] Therefore, it is crucial to include specificity controls in your experimental design.
-
Phototoxicity: Anthracene compounds can be phototoxic, meaning they can generate reactive oxygen species upon exposure to light, which can lead to cell damage and experimental artifacts.[13][14] This is a critical consideration in fluorescence microscopy-based assays. Researchers should minimize light exposure and perform appropriate controls to rule out phototoxic effects.
-
Solubility and Stability: The solubility of 9-AP and other blockers can be limited in aqueous solutions. Ensure complete dissolution and stability of the compound in your experimental buffer.
-
Voltage Dependence: The blocking efficacy of some chloride channel inhibitors, including 9-AC, can be voltage-dependent.[2] This should be taken into account when designing and interpreting electrophysiology experiments.
By carefully considering these factors and implementing the appropriate control experiments, researchers can confidently and accurately interpret the results of their this compound-based studies.
References
- 1. Structural and ionic determinants of 5-nitro-2-(3-phenylpropylamino)-benzoic acid block of the CFTR chloride channel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct effects of 9-anthracene compounds on cystic fibrosis transmembrane conductance regulator gating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Revisiting CFTR inhibition: a comparative study of CFTRinh-172 and GlyH-101 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. CFTR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. CFTR pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synergistic Potentiation of Cystic Fibrosis Transmembrane Conductance Regulator Gating by Two Chemically Distinct Potentiators, Ivacaftor (VX-770) and 5-Nitro-2-(3-Phenylpropylamino) Benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. selleck.co.jp [selleck.co.jp]
- 11. medchemexpress.com [medchemexpress.com]
- 12. hamamatsu.com [hamamatsu.com]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. researchgate.net [researchgate.net]
Assessing the Specificity of Amine-Reactive Labeling: A Comparative Guide to 9-Anthracenepropionic Acid NHS Ester and its Alternatives
For researchers, scientists, and drug development professionals, the precise and specific labeling of biomolecules is a cornerstone of experimental success. The ability to attach a fluorescent reporter to a protein of interest underpins a vast array of applications, from in-vitro assays to cellular imaging and diagnostic development. This guide provides an objective comparison of labeling strategies centered around the activation of 9-Anthracenepropionic acid (9-AP) as an N-hydroxysuccinimide (NHS) ester for the modification of primary amines. We will explore its performance in the context of widely used alternative labeling chemistries and fluorescent dyes, supported by experimental data and detailed protocols to inform your selection of the optimal labeling strategy.
Specificity in Labeling: Why It Matters
The specificity of a labeling reaction is paramount. Non-specific binding of a fluorescent probe to off-target molecules can lead to high background signals, false-positive results, and misinterpretation of experimental data. The ideal labeling reagent should exhibit high reactivity towards a specific functional group on the target biomolecule while remaining inert to other functional groups and components in the reaction mixture. In the context of protein labeling, primary amines (the ε-amino group of lysine residues and the N-terminal α-amino group) are a common target due to their abundance and accessibility.
Performance Comparison of Amine-Reactive Labeling Chemistries
While this compound itself is not reactive towards amines, it can be readily converted to an amine-reactive NHS ester. This activated form competes with a host of other fluorescent dyes and labeling chemistries. The choice of labeling reagent is a trade-off between factors like reactivity, specificity, stability of the resulting bond, and the photophysical properties of the attached fluorophore.
Table 1: Comparison of Common Amine-Reactive Labeling Chemistries
| Feature | NHS Esters | Isothiocyanates (e.g., FITC) | Sulfonyl Chlorides (e.g., Dansyl Chloride) |
| Target Group | Primary amines (-NH₂) | Primary amines (-NH₂) | Primary and secondary amines, phenols, thiols |
| Reaction pH | 7.5 - 8.5 | 9.0 - 10.0 | 9.5 - 10.5 |
| Bond Formed | Amide | Thiourea | Sulfonamide |
| Bond Stability | Very Stable | Stable | Very Stable |
| Specificity | High for primary amines | Good for primary amines | Lower, can react with other nucleophiles |
| Hydrolysis | Prone to hydrolysis in aqueous solution | Less prone to hydrolysis than NHS esters | Prone to hydrolysis |
| Ease of Use | Relatively straightforward one-step reaction. | Slower reaction rates compared to NHS esters. | Can be less specific and require more stringent pH control. |
Photophysical Properties of this compound and Alternative Fluorophores
The utility of a labeled protein is critically dependent on the photophysical properties of the attached fluorophore. Key parameters include the extinction coefficient (a measure of light absorption), quantum yield (the efficiency of converting absorbed light into emitted fluorescence), and photostability (resistance to photobleaching).
Table 2: Photophysical Properties of this compound and Common Amine-Reactive Fluorescent Dyes
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) | Photostability |
| This compound | ~365 | ~410 | ~7,000 - 10,000 | ~0.2 - 0.4 | Moderate |
| Fluorescein (FITC) | 494 | 518 | ~80,000 | 0.92 | Low |
| Alexa Fluor™ 488 | 495 | 519 | ~71,000 | 0.92 | High |
| Cyanine3 (Cy3™) | 550 | 570 | ~150,000 | 0.15 | Moderate |
| Alexa Fluor™ 555 | 555 | 565 | ~150,000 | 0.10 | High |
| Cyanine5 (Cy5™) | 649 | 670 | ~250,000 | 0.28 | Moderate |
| Alexa Fluor™ 647 | 650 | 668 | ~239,000 | 0.33 | High |
*Note: The extinction coefficient and quantum yield for this compound are estimations based on data for similar anthracene derivatives. These values can be influenced by the local environment and conjugation to a protein.
Beyond Amine-Reactive Chemistry: Alternative Labeling Strategies
While amine-reactive labeling is a robust and widely used technique, alternative strategies offer distinct advantages in terms of specificity and control over the labeling site.
Table 3: Comparison of Alternative Protein Labeling Chemistries
| Chemistry | Target Group | Key Advantages | Key Disadvantages |
| Thiol-Reactive (Maleimides) | Cysteine residues (-SH) | High specificity due to the lower abundance of cysteines. | Requires accessible cysteine residues, which may necessitate protein engineering. Disulfide bonds may need reduction prior to labeling. |
| Bioorthogonal (Click Chemistry) | Azide or alkyne groups | Extremely high specificity and reaction efficiency. Can be performed in complex biological environments. | Requires metabolic or enzymatic incorporation of the unnatural functional group into the protein. |
Experimental Protocols
Protocol 1: Labeling of Proteins with this compound NHS Ester
This protocol provides a general procedure for conjugating an amine-reactive fluorescent dye to a protein.
Materials:
-
Protein of interest (in an amine-free buffer, e.g., PBS or 0.1 M sodium bicarbonate, pH 8.3)
-
This compound, N-succinimidyl ester (9-AP, SE)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis cassette
-
Spectrophotometer
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in 0.1 M sodium bicarbonate buffer, pH 8.3, at a concentration of 1-10 mg/mL. Ensure the buffer is free of any primary amines (e.g., Tris).
-
Prepare the Dye Stock Solution: Immediately before use, dissolve the 9-AP, SE in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
Labeling Reaction: While gently vortexing the protein solution, add a calculated amount of the dye stock solution. A molar excess of the dye (typically 5-20 fold) is used to achieve the desired degree of labeling. The optimal ratio should be determined empirically for each protein.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature or overnight at 4°C, protected from light.
-
Purification: Remove the unreacted dye from the labeled protein using a size-exclusion chromatography column or by dialysis against an appropriate buffer (e.g., PBS).
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the absorbance maximum of 9-AP (~365 nm).
Protocol 2: Determination of the Degree of Labeling (DOL)
The DOL is the average number of dye molecules conjugated to each protein molecule.
Procedure:
-
Measure Absorbance: After purification, measure the absorbance of the labeled protein solution at 280 nm (A₂₈₀) and at the maximum absorbance wavelength of the dye (Aₘₐₓ).
-
Calculate Protein Concentration:
-
First, calculate the correction factor (CF) for the dye's absorbance at 280 nm: CF = A₂₈₀ of the free dye / Aₘₐₓ of the free dye.
-
The concentration of the protein is calculated using the following formula: Protein Concentration (M) = [A₂₈₀ - (Aₘₐₓ × CF)] / ε_protein where ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
Calculate Dye Concentration:
-
Dye Concentration (M) = Aₘₐₓ / ε_dye where ε_dye is the molar extinction coefficient of the dye at its Aₘₐₓ.
-
-
Calculate DOL:
-
DOL = Dye Concentration (M) / Protein Concentration (M)
-
Visualizing the Chemistry and Workflow
To better understand the processes described, the following diagrams illustrate the key chemical reaction, experimental workflow, and the logical relationship of alternative labeling strategies.
Caption: Reaction mechanism of an NHS ester with a primary amine.
Caption: General experimental workflow for assessing labeling specificity.
Caption: Logical relationship of alternative protein labeling strategies.
Conclusion
The selection of a fluorescent labeling strategy requires careful consideration of the specific experimental needs. While this compound, when activated as an NHS ester, provides a viable option for labeling primary amines, its moderate photophysical properties and the general limitations of amine-reactive chemistry should be taken into account. For applications demanding higher photostability and brightness, commercially available alternatives such as the Alexa Fluor™ series of dyes are often superior. Furthermore, for experiments requiring exquisite specificity and control over the labeling site, thiol-reactive maleimides or bioorthogonal click chemistry present powerful alternatives. By understanding the principles and protocols outlined in this guide, researchers can make informed decisions to achieve robust and reliable labeling of their biomolecules of interest, ultimately leading to more accurate and impactful scientific discoveries.
Navigating Molecular Maze: A Guide to Overcoming Interference in 9-Anthracenepropionic Acid Assays
For researchers, scientists, and drug development professionals utilizing 9-Anthracenepropionic acid (9-APA) in fluorescence-based assays, understanding and mitigating interference from other molecules is paramount for generating accurate and reliable data. This guide provides a comprehensive comparison of potential interferents, offering supporting experimental data and detailed protocols to ensure the integrity of your 9-APA assays.
This compound is a valuable fluorescent probe, widely employed in competitive binding assays to investigate the interaction of small molecules with proteins, most notably human serum albumin (HSA). The principle of this assay is elegant in its simplicity: a test compound's ability to bind to HSA is determined by its capacity to displace the pre-bound 9-APA, resulting in a measurable change in fluorescence. However, the accuracy of this method can be compromised by the presence of interfering molecules that can either intrinsically fluoresce, quench the fluorescence of 9-APA, or interact with the assay components in a non-specific manner.
Unmasking the Culprits: Common Interferents in 9-APA Assays
Several classes of molecules have the potential to interfere with 9-APA assays. Understanding their mechanisms of interference is the first step towards effective mitigation.
1. Autofluorescent Compounds: Molecules that exhibit intrinsic fluorescence at the excitation and emission wavelengths used for 9-APA can artificially inflate the measured signal, leading to an underestimation of the test compound's binding affinity. This is a common issue with compounds possessing aromatic ring systems or conjugated double bonds.
2. Fluorescence Quenchers: Certain molecules can decrease the fluorescence intensity of 9-APA through a process called quenching. This can occur through various mechanisms, including collisional quenching (dynamic quenching) or the formation of a non-fluorescent ground-state complex (static quenching). This can lead to an overestimation of the test compound's binding affinity.
3. Non-Specific Binders and Aggregators: Some compounds may not directly compete for the same binding site as 9-APA but can still modulate its fluorescence through non-specific interactions with HSA or by forming aggregates that scatter light or sequester the probe.
4. Compounds with Overlapping Absorbance: Molecules that absorb light at the excitation or emission wavelengths of 9-APA can lead to the inner filter effect, resulting in a reduction of the measured fluorescence intensity and inaccurate binding data.
Quantitative Assessment of Interference
To provide a clearer understanding of the potential impact of interfering molecules, the following table summarizes the effects of representative compounds on 9-APA fluorescence in the context of an HSA binding assay.
| Interfering Molecule | Class | Concentration (µM) | Observed Effect on 9-APA Fluorescence | Potential Mechanism |
| Warfarin | Known HSA Site I Binder | 10 | Significant Decrease | Competitive Displacement |
| Ibuprofen | Known HSA Site II Binder | 10 | Moderate Decrease | Competitive Displacement |
| Quinine | Autofluorescent Drug | 5 | Significant Increase | Intrinsic Fluorescence |
| Tryptophan | Amino Acid | 50 | Moderate Decrease | Fluorescence Quenching |
| Bilirubin | Endogenous Molecule | 20 | Significant Decrease | Quenching & Absorbance |
Note: The data presented in this table is a synthesis of typical results found in the literature and should be used as a general guide. Actual interference levels can vary depending on specific assay conditions.
Experimental Protocols for Assessing Interference
To quantitatively assess the potential interference of a test compound in a 9-APA assay, the following experimental protocols are recommended.
Protocol 1: Assessment of Intrinsic Fluorescence
Objective: To determine if a test compound exhibits autofluorescence at the excitation and emission wavelengths of 9-APA.
Materials:
-
Test compound stock solution
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a serial dilution of the test compound in the assay buffer in the microplate.
-
Include wells with assay buffer only as a blank control.
-
Measure the fluorescence intensity at the excitation and emission wavelengths used for the 9-APA assay (typically ~380 nm excitation and ~480 nm emission).
-
Data Analysis: Subtract the blank reading from all measurements. A significant, concentration-dependent increase in fluorescence indicates autofluorescence.
Protocol 2: Assessment of Fluorescence Quenching
Objective: To determine if a test compound quenches the fluorescence of 9-APA in the absence of HSA.
Materials:
-
9-APA stock solution
-
Test compound stock solution
-
Assay buffer
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a solution of 9-APA in assay buffer at the concentration used in the binding assay.
-
In the microplate, add the 9-APA solution to a series of wells.
-
Add a serial dilution of the test compound to these wells.
-
Include wells with 9-APA and assay buffer only as a control.
-
Measure the fluorescence intensity.
-
Data Analysis: A concentration-dependent decrease in fluorescence intensity compared to the control indicates quenching.
Protocol 3: Competitive Binding Assay with Interference Assessment
Objective: To determine the binding affinity of a test compound to HSA while accounting for potential interference.
Materials:
-
Human Serum Albumin (HSA) solution
-
9-APA stock solution
-
Test compound stock solution
-
Assay buffer
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a solution of HSA and 9-APA in assay buffer.
-
Dispense the HSA/9-APA solution into the wells of the microplate.
-
Add a serial dilution of the test compound to the wells.
-
Include control wells containing:
-
HSA/9-APA solution only (maximum fluorescence).
-
HSA solution only (background).
-
9-APA solution only (baseline fluorescence).
-
Test compound at the highest concentration with HSA only (to check for non-specific effects on HSA fluorescence).
-
Test compound at the highest concentration with 9-APA only (quenching control).
-
-
Incubate the plate at room temperature, protected from light, for a specified time (e.g., 30 minutes).
-
Measure the fluorescence intensity.
-
Data Analysis: Correct the data for background and any observed interference from the control experiments. The binding affinity (e.g., IC50 or Ki) can then be calculated using appropriate binding models.
Visualizing the Process: Experimental Workflow
The following diagram illustrates the workflow for assessing interference and conducting a competitive binding assay.
Benchmarking 9-Anthracenepropionic acid performance against established methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of established fluorescent probes for measuring intracellular pH and chloride concentrations. While 9-Anthracenepropionic acid (9-AP) is a fluorescent molecule, its application as a direct intracellular ion indicator is not well-established in the scientific literature. Therefore, this document benchmarks the performance of industry-standard probes—BCECF and SNARF-1 for pH, and MQAE for chloride—and provides the known photophysical characteristics of anthracene derivatives like 9-AP to offer a comprehensive overview for researchers selecting probes for their experimental needs.
Section 1: Comparison of Intracellular pH Indicators
The accurate measurement of intracellular pH (pHi) is crucial for understanding a multitude of cellular processes, from enzyme activity to cell proliferation. Fluorescent indicators remain a primary tool for these measurements in live cells. Here, we compare two of the most widely used ratiometric pH indicators: BCECF and SNARF-1.
Data Presentation: Performance Characteristics of Intracellular pH Probes
| Feature | BCECF (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein) | SNARF-1 (Seminaphthorhodafluor) |
| pKa | ~6.98[1][2] | ~7.5[3][4] |
| Measurement Range | Ideal for near-neutral pH (6.0 - 8.0)[5] | Useful for pH changes between 7.0 and 8.0[3] |
| Excitation Wavelengths | Dual-excitation: ~490 nm (pH-sensitive) and ~440 nm (isosbestic)[1][5][6] | Single-excitation: ~514 nm or 550 nm[4][7] |
| Emission Wavelengths | ~535 nm[1][5][6] | Dual-emission: ~580-590 nm and ~620-640 nm[3][8] |
| Ratiometric Measurement | Excitation ratio (490nm/440nm)[5] | Emission ratio (~580nm/~640nm)[3][8] |
| Advantages | - High sensitivity in the physiological pH range.[2]- Ratiometric measurement corrects for dye concentration, photobleaching, and cell thickness. | - Dual-emission ratiometric measurement from a single excitation wavelength simplifies instrumentation.[9]- Remains trapped in cells longer than some other dyes.[3] |
| Disadvantages | - Weak absorption at its isosbestic point can lead to lower signal-to-noise ratios.[2]- Can be prone to leakage from cells. | - Can interact with intracellular proteins, affecting its fluorescence properties.[8] |
Experimental Protocols: Intracellular pH Measurement
BCECF-AM Loading Protocol
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
-
Reagent Preparation:
-
Prepare a 1 mM stock solution of BCECF-AM in anhydrous DMSO. Store in aliquots at -20°C, protected from light and moisture.[6]
-
Prepare a loading buffer, such as Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.[6]
-
On the day of the experiment, dilute the BCECF-AM stock solution into the loading buffer to a final working concentration of 2-5 µM.[6]
-
-
Cell Loading:
-
Measurement:
-
Acquire fluorescence images or readings using a fluorescence microscope, plate reader, or flow cytometer.
-
Excite the cells alternately at ~490 nm and ~440 nm, and collect the emission at ~535 nm.[5][6]
-
The ratio of the fluorescence intensities (490nm/440nm) is used to determine the intracellular pH.
-
-
Calibration:
SNARF-1-AM Loading Protocol
This protocol is a general guideline and should be optimized for specific experimental needs.
-
Reagent Preparation:
-
Prepare a stock solution of SNARF-1-AM in DMSO.
-
Dilute the stock solution in a suitable buffer (e.g., HBSS) to a final working concentration, typically around 10 µM.[8]
-
-
Cell Loading:
-
Incubate cells with the SNARF-1-AM working solution for approximately 30 minutes at 37°C.[8]
-
Wash the cells to remove the extracellular dye.
-
-
Measurement:
-
Calibration:
Visualization: Intracellular pH Measurement Workflow
Caption: Workflow for intracellular pH measurement using fluorescent probes.
Section 2: Comparison of Intracellular Chloride Indicators
Intracellular chloride concentration ([Cl⁻]i) is a key parameter in cellular physiology, influencing processes such as cell volume regulation, neuronal excitability, and transepithelial transport. Fluorescent indicators are a valuable tool for monitoring [Cl⁻]i in living cells. Here we focus on MQAE, a widely used fluorescent chloride indicator.
Data Presentation: Performance Characteristics of an Intracellular Chloride Probe
| Feature | MQAE (N-(Ethoxycarbonylmethyl)-6-Methoxyquinolinium Bromide) |
| Sensing Mechanism | Collisional quenching of fluorescence by chloride ions.[11][12] |
| Excitation Wavelength | ~350 nm[11][12] |
| Emission Wavelength | ~460 nm[11][12] |
| Advantages | - High cell permeability.[11][12]- Fluorescence is not sensitive to pH, bicarbonate, borate, nitrate, or sulfate anions.[13] |
| Disadvantages | - Not a ratiometric dye, so measurements can be affected by dye concentration, photobleaching, and cell volume changes.- Requires UV excitation, which can be phototoxic to cells. |
Experimental Protocol: Intracellular Chloride Measurement
MQAE Loading Protocol
This is a general protocol and should be optimized for the specific cell type and experimental setup.
-
Reagent Preparation:
-
Cell Loading:
-
Measurement:
-
Calibration:
-
Calibration is necessary to convert fluorescence intensity to absolute chloride concentrations. This is often done by using a combination of chloride and nitrate buffers with ionophores (e.g., tributyltin and nigericin) to clamp the intracellular chloride concentration to known values.
-
Visualization: Chloride Sensing with MQAE
Caption: Principle of chloride sensing by MQAE fluorescence quenching.
Section 3: Photophysical Properties of this compound
While not a standard probe for intracellular ion sensing, this compound (9-AP) is a fluorescent molecule with potential for various applications. Its utility as a probe is dictated by its photophysical properties, which are characteristic of the anthracene chromophore.
Data Presentation: Properties of Anthracene Derivatives
| Property | This compound / Anthracene Derivatives |
| Chromophore | Anthracene |
| Fluorescence | Typically strong blue fluorescence.[14] |
| Excitation/Emission | Dependent on substitution and solvent. For anthracene-9-carboxylic acid, absorption is around 333-345 nm.[15] |
| Quantum Yield | Can be high, but is sensitive to the molecular environment and substitution. For example, 9,10-diphenylanthracene has a quantum yield approaching 1.0 in some solvents.[16] |
| pKa | The carboxylic acid moiety will have a pKa, making its properties pH-dependent.[17] |
| Potential Applications | Fluorescent labeling, study of membrane dynamics, and as a building block for more complex sensors.[14][17] |
Visualization: Structure of this compound
Caption: Molecular structure of this compound.
This guide provides a foundational comparison for researchers working with fluorescent probes for intracellular ion measurements. The selection of an appropriate probe will always depend on the specific biological question, the instrumentation available, and the cellular system under investigation.
References
- 1. Reagent for Monitoring Intracellular pH BCECF-AM | CAS 117464-70-7 Dojindo [dojindo.com]
- 2. Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 3. Measurement of intracellular pH using flow cytometry with carboxy-SNARF-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. Protocol to record and quantify the intracellular pH in contracting cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SNARF-1 as an intracellular pH indicator in laser microspectrofluorometry: a critical assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Application of a new pH-sensitive fluoroprobe (carboxy-SNARF-1) for intracellular pH measurement in small, isolated cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Intracellular pH detection [bio-protocol.org]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Intracellular chloride detection [bio-protocol.org]
- 14. 9-Anthraceneacetic Acid | Fluorescent Probe & Reagent [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. 9,10-Diphenylanthracene [omlc.org]
- 17. This compound [benchchem.com]
Safety Operating Guide
Proper Disposal of 9-Anthracenepropionic Acid: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This document provides essential, immediate safety and logistical information for the proper disposal of 9-Anthracenepropionic acid, ensuring the protection of personnel and the environment.
Immediate Safety Precautions
Before commencing any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The following is a summary of key safety information:
Personal Protective Equipment (PPE):
| Equipment | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Respiratory Protection | A NIOSH-approved respirator is necessary if dust may be generated. |
| Body Protection | A lab coat or other protective clothing to prevent skin contact. |
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.
-
Avoid direct contact with skin, eyes, and clothing.
-
In case of a spill, do not create dust. Moisten the spilled solid with water before carefully collecting it into a suitable container for disposal.
Step-by-Step Disposal Protocol
The recommended procedure for the disposal of this compound is to treat it as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.
1. Waste Segregation and Collection:
-
Solid Waste: Collect un-used or contaminated this compound, along with any contaminated materials (e.g., weighing paper, gloves, wipes), in a designated, compatible, and clearly labeled hazardous waste container.
-
Liquid Waste: If this compound is in a solution, it must be collected in a separate, compatible, and labeled liquid hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's hazardous waste management plan.
2. Container Labeling:
Properly label the hazardous waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The concentration (if in solution)
-
The date of accumulation
-
Any associated hazards (e.g., "Irritant")
3. Storage:
Store the sealed hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
4. Arrange for Professional Disposal:
Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for the collection and disposal of the hazardous waste. Provide them with the Safety Data Sheet (SDS) for this compound. The primary and recommended method for the ultimate disposal of this type of chemical waste is incineration at an approved facility.
Chemical Neutralization (For Consideration and Expert Consultation Only)
While carboxylic acids generally react with weak bases like sodium bicarbonate to form a salt, water, and carbon dioxide, this is a standard neutralization reaction.[1][2][3] For this compound, this reaction would be:
C₁₇H₁₄O₂ + NaHCO₃ → C₁₇H₁₃O₂Na + H₂O + CO₂
However, it is crucial to note that the safety and appropriateness of neutralizing this compound in a laboratory setting prior to disposal is not explicitly established in available safety literature. The resulting sodium salt's properties and potential hazards are not well-documented.
Therefore, neutralization as a pre-treatment step is not recommended without explicit approval from your institution's EHS department. They can assess the potential risks and determine if this is a safe and compliant practice within your facility's waste management program.
Disposal Decision Workflow
The following diagram outlines the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, contributing to a secure and environmentally responsible research environment.
References
Personal protective equipment for handling 9-Anthracenepropionic acid
For Immediate Use by Laboratory Professionals
This guide provides critical safety and logistical information for the handling and disposal of 9-Anthracenepropionic acid, ensuring the well-being of researchers, scientists, and drug development professionals. Adherence to these procedures is vital for minimizing risks and maintaining a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazards:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure. The required level of protection varies with the scale of the operation.
Table 1: Personal Protective Equipment (PPE) for this compound
| Scale of Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Small Scale / Laboratory Use | Safety glasses with side shields or Goggles (EN 166 compliant).[2] | Chemical-resistant gloves (e.g., nitrile, neoprene).[3] Inspect gloves before use.[2] | Long-sleeved lab coat.[2][3] | Work in a well-ventilated area or a chemical fume hood.[2] |
| Large Scale / Emergency Situations | Chemical splash goggles and a face shield.[4][5] | Chemical-resistant gloves (e.g., butyl rubber for stronger acids).[4] | Chemical-resistant apron or suit.[5] | NIOSH/MSHA or European Standard EN 136 approved respirator.[2] For higher exposures, a full-face respirator with acid gas cartridges is recommended.[4] |
Safe Handling and Operational Plan
A systematic approach to handling this compound is crucial. The following workflow outlines the key steps from preparation to disposal.
Experimental Protocol for Safe Handling:
-
Preparation: Before handling, thoroughly review the Safety Data Sheet (SDS).[6] Conduct a risk assessment for the specific procedure. Ensure all necessary PPE is available and in good condition.[3]
-
Handling: Always work in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation exposure.[2] When weighing or transferring the solid, do so carefully to avoid creating dust.[2] Use dedicated glassware and equipment, and ensure it is properly labeled.[6]
-
Storage: Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[2] Keep it away from incompatible materials such as strong oxidizing agents.[7]
-
First Aid:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention.[2]
-
Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician.[2]
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[2]
-
Ingestion: Clean mouth with water and drink plenty of water afterward. Get medical attention if symptoms occur.[2]
-
Spill and Disposal Plan
Proper management of spills and waste is critical to prevent environmental contamination and ensure safety.
Table 2: Spill and Disposal Procedures for this compound
| Scenario | Containment & Cleanup | Disposal Method |
| Small Spill (<20mL or small amount of solid) | Use absorbent wipes or material to clean up.[8] Ensure adequate ventilation.[2] | Dispose of contaminated materials in a sealed, labeled hazardous waste container.[9] |
| Large Spill (>1L or significant solid) | Evacuate the area and warn others. Contact your institution's environmental health and safety department.[8] | Follow institutional procedures for hazardous chemical spills. Do not attempt to clean up without proper training and equipment. |
| Routine Waste Disposal | Collect waste in a designated, labeled, and sealed container.[10] | Dispose of as chemical waste through your institution's hazardous waste management program.[7] Do not empty into drains.[7] |
| Contaminated PPE | Handle contaminated gloves and clothing with care to avoid skin contact.[9] | Dispose of as hazardous waste in accordance with institutional and local regulations.[9] |
Experimental Protocol for Neutralization of Small Amounts of Acidic Waste (for trained personnel only):
Note: This procedure should only be performed if you have been trained, are confident in the process, and have the appropriate PPE and facilities.
-
Work in a chemical fume hood behind a safety shield.[11]
-
For small amounts of acidic waste, slowly add the acid to a large volume of a cold, dilute basic solution (e.g., sodium bicarbonate in water).[12]
-
Monitor the pH of the solution. Continue adding the basic solution until the pH is between 5.5 and 9.5.[11]
-
Once neutralized, the solution may be disposed of down the drain with a large amount of water, in accordance with local regulations.[11]
Absorbents used to clean up spills take on the hazardous characteristics of the substance absorbed and must be disposed of as hazardous waste.[13] Always consult your institution's waste disposal guidelines and local regulations.[7]
References
- 1. This compound | C17H14O2 | CID 170457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.at [fishersci.at]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. leelinework.com [leelinework.com]
- 5. na.bhs1.com [na.bhs1.com]
- 6. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 7. fishersci.com [fishersci.com]
- 8. earth.utah.edu [earth.utah.edu]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. artsci.usu.edu [artsci.usu.edu]
- 11. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 12. How to Dispose of Acid Safely: A Step-by-Step Guide [greenflow.com]
- 13. How to Dispose of Acid-Soaked Absorbents - Expert Advice [newpig.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
